molecular formula C11H12O3 B1585007 2-Phenoxyethyl acrylate CAS No. 48145-04-6

2-Phenoxyethyl acrylate

Cat. No.: B1585007
CAS No.: 48145-04-6
M. Wt: 192.21 g/mol
InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N
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Description

Ethylene glycol phenyl ether acrylate (PA) is a monofunctional acrylate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethyl prop-2-enoate
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InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
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InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O3
Source PubChem
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Related CAS

56641-05-5, 34962-82-8
Record name Polyethylene glycol phenyl ether acrylate
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Record name Phenoxyethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID4040715
Record name 2-Phenoxyethyl acrylate
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Molecular Weight

192.21 g/mol
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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CAS No.

48145-04-6, 56641-05-5
Record name Phenoxyethyl acrylate
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl acrylate
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Record name 2-phenoxyethyl acrylate
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Record name Phenol, ethoxylated, esters with acrylic acid
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Record name 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER
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Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional aromatic acrylate monomer that has garnered significant attention across various scientific and industrial domains. Its unique chemical structure, characterized by a flexible ether linkage and a rigid phenyl group, imparts a desirable balance of properties, including enhanced flexibility, thermal stability, and excellent compatibility with a wide range of resins and additives.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-phenoxyethyl acrylate, supplemented with detailed experimental protocols and data visualizations to support researchers and professionals in its application and further development.

Chemical Properties and Structure

This compound is a colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[2] It is a viscous compound with moderate volatility and is highly soluble in many organic solvents, while exhibiting limited solubility in water.[2]

Structural Information

The fundamental structure of this compound consists of a phenyl group linked to an ethyl group, which is in turn esterified with an acrylate moiety.[2]

  • IUPAC Name: 2-phenoxyethyl prop-2-enoate[3]

  • CAS Number: 48145-04-6[3]

  • Molecular Formula: C₁₁H₁₂O₃[3]

  • SMILES: C=CC(=O)OCCOC1=CC=CC=C1[4]

  • InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N[4]

Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight192.21 g/mol [3][5]
Density1.105 g/cm³ at 20°C[3]
Boiling Point132°C at 1013 hPa[3]
Melting Point-74°C[3]
Water Solubility525 mg/L at 25°C[3]
log Kow (Octanol-Water Partition Coefficient)2.58 at 25°C[3]
Flash Point>140°C at 1013 hPa[3]
Refractive Index (n20/D)1.518[6][7]
Vapor Pressure0.22 Pa at 20°C[3]

Reactivity and Applications

As an acrylate ester, this compound is highly reactive and readily undergoes polymerization, particularly through free-radical mechanisms.[2][3] This reactivity is the cornerstone of its primary applications. It is extensively used as a reactive diluent and monomer in formulations for coatings, adhesives, sealants, and inks that are cured using ultraviolet (UV) light or electron beam (EB) radiation.[1][2][3] The presence of the phenoxyethyl group contributes to improved flexibility, adhesion, and thermal stability of the resulting polymers.[1] In the realm of cosmetics, it finds application in nail coatings and acrylate-based gels due to its film-forming and adhesive properties.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

Method 1: Esterification of Acrylic Acid with 2-Phenoxyethanol (B1175444)

This common synthesis route involves the acid-catalyzed esterification of 2-phenoxyethanol with acrylic acid.[1]

  • Materials: Acrylic acid, 2-phenoxyethanol, a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), a polymerization inhibitor (e.g., hydroquinone, p-tert-butyl catechol), and an inert gas (e.g., nitrogen or air).[1][8]

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and a means for inert gas introduction, combine acrylic acid (1.5 to 3 parts by weight), 2-phenoxyethanol (1 to 4 parts by weight), the polymerization inhibitor (0.01 to 0.2 parts by weight), and the catalyst (0.01 to 0.3 parts by weight).[8]

    • Introduce a slow stream of inert gas and heat the mixture to a temperature between 90-120°C.[8]

    • Maintain the reaction at this temperature for 3 to 8 hours.[8] The progress of the reaction can be monitored by measuring the amount of water generated.

    • After the reaction is complete, cool the mixture.

  • Purification:

    • The crude product is distilled under vacuum (e.g., at 120-140°C) to remove unreacted starting materials and byproducts.[8]

    • The distilled product is then washed sequentially with an alkaline solution (e.g., 5% sodium bicarbonate) and water to neutralize the acid catalyst and remove any remaining water-soluble impurities.[8]

    • The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • The final product can be further purified by vacuum distillation.

Method 2: Reaction of Acryloyl Chloride with 2-Phenoxyethanol

An alternative synthesis involves the reaction of 2-phenoxyethanol with acryloyl chloride in the presence of a base.[5]

  • Materials: 2-phenoxyethanol (β-phenoxyethylalcohol), acryloyl chloride, sodium carbonate, cuprous chloride (as a polymerization inhibitor), and benzene (B151609) (as a solvent).[5]

  • Procedure:

    • In a reaction flask, prepare a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).[5]

    • Cool the mixture in an ice bath with stirring.

    • Slowly add acryloyl chloride (5 g) to the cooled mixture.[5]

    • Allow the mixture to stand at room temperature for 15 hours.[5]

    • Following the standing period, reflux the mixture for 4 hours.[5]

  • Purification:

    • The reaction mixture is treated according to standard work-up procedures to yield a crude product.

    • The crude product is then purified by fractional distillation under reduced pressure (e.g., b.p. 88.0°C at 0.1 mmHg) to obtain pure β-phenoxyethyl acrylate.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 or a specialized reverse-phase column such as Newcrom R1 is suitable.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[3] Phosphoric acid can be added to adjust the pH. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[3]

  • Detection: UV detection at a wavelength of 210 nm is appropriate due to the ultraviolet absorption of the acrylate and phenyl groups.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.

  • Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

Mandatory Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

G Acrylate Acrylate Group (C=CC(=O)O) Ethyl Ethyl Linker (-CH2CH2-) Acrylate->Ethyl Ester Bond Ether Ether Linkage (-O-) Ethyl->Ether Phenyl Phenyl Group (C6H5) Ether->Phenyl G Reactants Reactants (Acrylic Acid, 2-Phenoxyethanol, Catalyst, Inhibitor) Reaction Esterification Reaction (90-120°C, 3-8h) Reactants->Reaction Distillation Vacuum Distillation (Removal of Volatiles) Reaction->Distillation Washing Washing (Alkaline Solution, Water) Distillation->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Purification Final Purification (Vacuum Distillation) Drying->Purification Product Pure 2-Phenoxyethyl Acrylate Purification->Product

References

An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (PHEA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 48145-04-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Phenoxyethyl acrylate (B77674) (PHEA), a versatile monofunctional acrylate monomer. This document details its physicochemical properties, synthesis, polymerization, applications, and toxicological profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key processes are provided. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and experimental workflows.

Core Properties of 2-Phenoxyethyl Acrylate

This compound is a liquid at room temperature, characterized by its low volatility and moderate solubility in water.[1] Its unique structure, featuring an aromatic ring and an acrylate group, imparts a desirable balance of properties such as flexibility, thermal stability, and controlled reactivity.[2]

Physicochemical Data

The key physicochemical properties of PHEA are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [1][3]
Appearance Clear, colorless liquid[1]
Odor Characteristic[1]
Density 1.105 g/cm³ at 20°C[1]
Boiling Point 132°C at 1013 hPa[1]
Freezing Point -74°C[1]
Vapor Pressure 0.22 Pa at 20°C[1]
Flash Point > 93.3 °C[4]
Refractive Index 1.518 (at 20°C)[5]
LogP 2.47[6]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and Observations
¹H NMR The spectrum shows characteristic peaks for the vinyl protons of the acrylate group, the ethylene (B1197577) bridge protons, and the aromatic protons of the phenoxy group.[7]
¹³C NMR The carbon spectrum displays signals corresponding to the carbonyl carbon of the ester, the vinyl carbons, the carbons of the ethylene bridge, and the aromatic carbons.[8]
FTIR The infrared spectrum exhibits strong absorption bands for the C=O stretching of the ester group, C=C stretching of the acrylate, and C-O stretching of the ether linkage.[3]
Mass Spectrometry The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]

Synthesis and Polymerization

Synthesis of this compound

PHEA is typically synthesized via the esterification of 2-phenoxyethanol (B1175444) with acrylic acid. This reaction is generally catalyzed by a strong acid.

Materials:

  • 2-Phenoxyethanol

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Toluene (B28343) (solvent and azeotropic agent)

  • 5% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-phenoxyethanol (1.0 mol), acrylic acid (1.2 mol), p-toluenesulfonic acid (0.02 mol), and hydroquinone (0.5 g).

  • Add toluene to the flask.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution (to remove unreacted acrylic acid and catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Polymerization of this compound

PHEA is a monofunctional monomer that undergoes free-radical polymerization, a key process in its applications, particularly in UV and electron beam (EB) curing.[1] This process involves initiation, propagation, and termination steps.

Materials:

  • This compound (monomer)

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle or oil bath

  • Methanol (B129727) (for precipitation)

Procedure:

  • Place this compound (10 g) and toluene (20 mL) in the round-bottom flask.

  • Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Add benzoyl peroxide (0.1 g) to the flask while maintaining a nitrogen atmosphere.

  • Heat the reaction mixture to 70°C with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6 hours).

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

  • Collect the precipitated poly(this compound) by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum.

Applications

The unique properties of PHEA make it a valuable component in various industrial applications, primarily in the formulation of coatings, inks, and adhesives that are cured using UV or EB radiation.[1]

  • UV/EB Curable Coatings: PHEA acts as a reactive diluent, reducing the viscosity of formulations while enhancing flexibility, adhesion, and thermal stability of the cured coating.[2]

  • Inks: In UV-curable inks, it improves flow and adhesion to various substrates.[9]

  • Adhesives: It contributes to the flexibility and bonding strength of UV-cured adhesives.[9]

Toxicology and Safety

Understanding the toxicological profile of this compound is essential for its safe handling and application.

Human Health

PHEA is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1] It can also cause slight skin and eye irritation.[1] Based on available data, it is not expected to cause genetic effects or toxicity to internal organs after repeated oral exposure in animal studies.[1] There is no data available on its carcinogenicity.[1]

EndpointResultReference
Acute Oral Toxicity Does not cause acute toxicity[1]
Acute Dermal Toxicity Does not cause acute toxicity[1]
Skin Irritation Slight irritant[1]
Eye Irritation Slight irritant[1]
Skin Sensitization Strong sensitizer[1]
Genotoxicity Not expected to be genotoxic[1]
Carcinogenicity No data available[1]
Reproductive Toxicity Not classified for reprotoxicity[1]
Environmental Fate

This compound is toxic to aquatic life with long-lasting effects.[1] It is inherently biodegradable and is not expected to bioaccumulate in aquatic organisms.[1] It is hydrolytically stable under acidic conditions but moderately unstable under neutral and basic conditions.[1]

EndpointResultReference
Aquatic Toxicity Toxic to aquatic organisms[1]
Biodegradation Inherently biodegradable[1]
Bioaccumulation Potential No bioaccumulation expected[1]
PBT/vPvB Conclusion Not classified as PBT or vPvB[1]

Visual Diagrams

Synthesis of this compound

The synthesis of PHEA is a classic example of Fischer esterification.

G cluster_conditions Reaction Conditions cluster_products Products 2-Phenoxyethanol 2-Phenoxyethanol PHEA This compound 2-Phenoxyethanol->PHEA Acrylic_Acid Acrylic Acid Acrylic_Acid->PHEA Catalyst p-Toluenesulfonic Acid Catalyst->PHEA Inhibitor Hydroquinone Inhibitor->PHEA Solvent Toluene (reflux) Solvent->PHEA Water Water

Caption: Esterification of 2-Phenoxyethanol with Acrylic Acid.

Free-Radical Polymerization of this compound

The polymerization of PHEA is a chain reaction involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Benzoyl Peroxide) Radical Free Radical Initiator->Radical Heat/UV Monomer PHEA Monomer Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Growing_Chain->Monomer Adds to Chain_1 Growing Chain 1 Polymer Poly(this compound) Chain_1->Polymer Chain_2 Growing Chain 2 Chain_2->Polymer

Caption: Free-Radical Polymerization of PHEA.

Experimental Workflow for Synthesis and Purification

This diagram outlines the major steps in the synthesis and purification of PHEA.

G Start Start Reaction Esterification Reaction Reactants + Catalyst + Inhibitor + Solvent Heat to Reflux Start->Reaction Workup Aqueous Workup Wash with NaOH solution Wash with Brine Reaction->Workup Drying Drying Dry organic layer with MgSO₄ Workup->Drying Filtration Filtration Remove drying agent Drying->Filtration Evaporation Solvent Removal Rotary Evaporation Filtration->Evaporation Purification Purification Vacuum Distillation Evaporation->Purification End Pure PHEA Purification->End

Caption: Synthesis and Purification Workflow for PHEA.

References

Synthesis of 2-Phenoxyethyl Acrylate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Phenoxyethyl Acrylate (B77674) (PEA), a versatile monomer utilized in various applications, including the formulation of polymers for drug delivery systems and medical devices. This document details the synthesis of the key precursor, 2-phenoxyethanol (B1175444), and the subsequent conversion to 2-Phenoxyethyl Acrylate via direct esterification, reaction with acryloyl chloride, and transesterification. Experimental protocols, quantitative data, and process diagrams are provided to facilitate a thorough understanding of these methodologies.

Synthesis of the Precursor: 2-Phenoxyethanol

2-Phenoxyethanol is the essential starting material for the synthesis of PEA. The most common and industrially relevant methods for its preparation are the Williamson ether synthesis and the reaction of phenol (B47542) with ethylene (B1197577) carbonate.

Williamson Ether Synthesis

This classic method involves the reaction of a phenoxide with a haloalkane. In the context of 2-phenoxyethanol synthesis, sodium phenoxide is reacted with 2-chloroethanol (B45725). This SN2 reaction is known for its reliability and good yields.[1]

A solution of sodium hydroxide (B78521) (30%) is mixed with phenol at a temperature of 100-110 °C. To this mixture, 2-chloroethanol is added. The reaction proceeds to yield 2-phenoxyethanol with reported yields as high as 98%.[2][3] The reaction mixture is then cooled, and the product can be extracted and purified by distillation.

Reaction of Phenol with Ethylene Carbonate

A greener alternative to the Williamson ether synthesis involves the reaction of phenol with ethylene carbonate. This method avoids the use of halogenated compounds. The reaction is typically catalyzed by a base and can achieve high selectivity and yield.

Phenol and ethylene carbonate are heated in the presence of a catalyst, such as Na-mordenite. The reaction can be carried out solvent-free. Under optimized conditions, this process can yield 2-phenoxyethanol with an overall yield of up to 97%.[4][5] The main by-product, bis(2-phenoxyethyl)carbonate, can be converted to 2-phenoxyethanol in a subsequent step by reacting it with phenol in a basic medium, achieving a 100% yield for this conversion.[4]

Synthesis of this compound (PEA)

Once 2-phenoxyethanol is obtained, it can be converted to this compound through several esterification methods.

Direct Esterification with Acrylic Acid

Direct esterification is a widely used method for producing acrylate esters. The reaction between 2-phenoxyethanol and acrylic acid is an equilibrium-limited process that is typically catalyzed by a strong acid. To drive the reaction towards the product, water is continuously removed.

G Reactants 2-Phenoxyethanol Acrylic Acid Acid Catalyst Polymerization Inhibitor Reactor Reaction Vessel (e.g., Round-bottom flask) Reactants->Reactor Heating Heating (e.g., 90-120°C) Reactor->Heating Water_Removal Azeotropic Distillation (with Toluene or similar) Heating->Water_Removal Workup Neutralization (e.g., NaHCO3 wash) Washing (e.g., Brine wash) Water_Removal->Workup Drying Drying Agent (e.g., MgSO4) Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via direct esterification.

Reaction with Acryloyl Chloride

For a more rapid and irreversible reaction, 2-phenoxyethanol can be reacted with acryloyl chloride. This method avoids the need for water removal but requires a base to neutralize the hydrochloric acid byproduct.

To a cooled (ice bath) mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), and a polymerization inhibitor (cuprous chloride, 0.2 g) in benzene (B151609) (50 ml), acryloyl chloride (5 g) is added slowly with stirring.[9] The mixture is then allowed to stand at room temperature for 15 hours, followed by refluxing for 4 hours.[9] After the reaction, the mixture is worked up to give a crude product (6.6 g).[9] The pure this compound is obtained by fractional distillation, yielding a fraction of 4.7 g.[9] This corresponds to a yield of approximately 49% based on acryloyl chloride.

Transesterification

Transesterification involves the reaction of 2-phenoxyethanol with another acrylate ester, typically a more volatile one like methyl acrylate or ethyl acrylate, in the presence of a catalyst. This equilibrium reaction is driven to completion by removing the more volatile alcohol byproduct.

G Reactants 2-Phenoxyethanol Alkyl Acrylate (e.g., Methyl Acrylate) Catalyst Polymerization Inhibitor Reactor Reaction Vessel with Fractional Distillation Column Reactants->Reactor Heating Heating Reactor->Heating Purification Vacuum Distillation of Product Reactor->Purification Byproduct_Removal Distillation of Volatile Alcohol Byproduct Heating->Byproduct_Removal Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via transesterification.

2-Phenoxyethanol is reacted with an excess of a low-boiling point alkyl acrylate (e.g., methyl acrylate) in the presence of a transesterification catalyst (e.g., an organotitanate or a basic catalyst) and a polymerization inhibitor. The reaction mixture is heated, and the low-boiling alcohol byproduct (e.g., methanol) is continuously removed by distillation.[10][11][12][13] Once the reaction is complete, the excess alkyl acrylate is removed, and the this compound is purified by vacuum distillation. Yields for transesterification reactions are generally high.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 2-phenoxyethanol and this compound.

Table 1: Synthesis of 2-Phenoxyethanol

Synthetic RouteReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Williamson Ether SynthesisPhenol, 2-ChloroethanolSodium HydroxideWater100-11098[2][3]
Reaction with Ethylene CarbonatePhenol, Ethylene CarbonateNa-mordeniteNone-up to 97[4][5]

Table 2: Synthesis of this compound (PEA)

Synthetic RouteReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Direct Esterification2-Phenoxyethanol, Acrylic Acidp-Toluenesulfonic AcidTolueneRefluxHigh (not specified)[6][7]
Reaction with Acryloyl Chloride2-Phenoxyethanol, Acryloyl ChlorideSodium CarbonateBenzeneRT then Reflux~49[9]
Transesterification2-Phenoxyethanol, Alkyl AcrylateOrganotitanate/BaseNone-High (not specified)[10][11][12][13]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₃[14]
Molecular Weight192.21 g/mol [14][15]
AppearanceColorless liquid[15]
Density1.105 g/cm³ at 20°C[15]
Boiling Point84 °C at 0.2 mm Hg[9]
¹H NMR (CDCl₃) δ (ppm): 7.31-7.25 (m, 2H, Ar-H), 6.98-6.92 (m, 3H, Ar-H), 6.43 (dd, J=17.3, 1.4 Hz, 1H, =CH₂), 6.15 (dd, J=17.3, 10.4 Hz, 1H, -CH=), 5.86 (dd, J=10.4, 1.4 Hz, 1H, =CH₂), 4.45 (t, J=4.8 Hz, 2H, -OCH₂-), 4.19 (t, J=4.8 Hz, 2H, -OCH₂-)[16][17]
FTIR (neat) ν (cm⁻¹): ~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1725 (C=O, ester), ~1635 (C=C, acrylate), ~1600, 1495 (Ar C=C), ~1190 (C-O, ester), ~1245 (Ar-O-C)[18][19]

The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22]

Safety Considerations

  • Acrylates are known to be skin and respiratory irritants and sensitizers.[15] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Polymerization: Acrylate monomers can undergo spontaneous and hazardous polymerization, which is often exothermic.[7] Polymerization inhibitors are essential during synthesis and storage. Distillation should be performed with care, ensuring the presence of an inhibitor in the distillation pot.[23][24]

  • Reagents: Many of the reagents used, such as acryloyl chloride, strong acids, and organic solvents, are corrosive, toxic, and/or flammable. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-depth Technical Guide to the Safe Handling of 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 2-Phenoxyethyl acrylate (B77674) (CAS No. 48145-04-6). The information is compiled and presented to meet the needs of professionals in research and development who may handle this chemical.

Chemical and Physical Properties

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer utilized in various applications, including UV and electron beam cured coatings, inks, and adhesives.[1][2] It is a colorless, non-flammable liquid with a characteristic odor and low volatility.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Appearance Clear, colorless liquid[1]
Odor Characteristic[1]
Density 1.105 g/cm³ at 20°C[1]
Boiling Point 132°C at 1013 hPa[1]
Flash Point > 93.3 °C[4]
Vapor Pressure 0.22 Pa at 20°C[1]
Water Solubility 525 mg/L at 25°C[1]
log Pow (Octanol/Water Partition Coefficient) 2.58 at 25°C[1][5]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin sensitization and aquatic toxicity.[1][3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Skin Sensitization 1H317: May cause an allergic skin reaction.[1][3]
Hazardous to the Aquatic Environment, Chronic Hazard 2H411: Toxic to aquatic life with long lasting effects.[1][3]
Reproductive Toxicity (Suspected) 2H361: Suspected of damaging fertility or the unborn child.[4][5]

Signal Word: Warning[3]

Hazard Pictograms:

  • Exclamation Mark: For skin sensitization.

  • Environment: For aquatic toxicity.

  • Health Hazard: For suspected reproductive toxicity.

Toxicological Profile

The toxicological properties of this compound have been evaluated through various studies. While it exhibits low acute toxicity via oral and dermal routes, it is a potent skin sensitizer (B1316253).[1]

Table 3: Summary of Toxicological Endpoints for this compound

EndpointResultReference(s)
Acute Oral Toxicity Does not cause acute toxicity.[1]
Acute Dermal Toxicity Does not cause acute toxicity.[1]
Skin Irritation Slight skin irritation.[1]
Eye Irritation Slight eye irritation.[1]
Skin Sensitization Strong sensitizer.[1]
Genotoxicity/Mutagenicity Not expected to cause genetic effects.[1]
Carcinogenicity No data available.[1]
Repeated Dose Toxicity (Oral) Does not cause toxicity to internal organs.[1]
Reproductive Toxicity Not classified for reprotoxicity based on limited data.[1]
Mechanism of Skin Sensitization

The skin sensitization potential of acrylate esters is attributed to the Michael addition reaction. The electrophilic carbon of the α,β-unsaturated carboxyl group reacts with nucleophilic tissue proteins (e.g., cysteine or histidine residues), forming covalent adducts. These modified proteins are recognized as foreign by the immune system, initiating a T-cell mediated allergic response.

Skin Sensitization Pathway cluster_0 Dermal Exposure & Penetration cluster_1 Haptenization cluster_2 Immune System Activation (Induction Phase) cluster_3 Allergic Reaction (Elicitation Phase) PEA 2-Phenoxyethyl Acrylate (PEA) Skin Stratum Corneum Penetration PEA->Skin Protein Skin Proteins (Nucleophiles) Skin->Protein Michael Addition Reaction Adduct PEA-Protein Adduct (Hapten-Carrier Complex) Protein->Adduct Langerhans Langerhans Cell Uptake & Processing Adduct->Langerhans Migration Migration to Lymph Node Langerhans->Migration TCell T-Cell Priming & Proliferation Migration->TCell ReExposure Subsequent PEA Exposure Response Activated T-Cell Response ReExposure->Response Dermatitis Allergic Contact Dermatitis Response->Dermatitis

Figure 1: Simplified pathway for acrylate-induced skin sensitization.

Experimental Protocols

The toxicological data for this compound are based on standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization: OECD 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[6] It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on mice.

Methodology:

  • Animal Model: Typically, CBA/J mice are used. A minimum of four animals are used per dose group.[2]

  • Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control, and a positive control are used. The vehicle is chosen to solubilize the test substance and facilitate dermal absorption.[2]

  • Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) (or a non-radioactive alternative like BrdU) is injected intravenously.[7] This substance is incorporated into the DNA of proliferating cells.

  • Data Collection: Three hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The level of incorporated radioactivity (or BrdU) is measured.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[2]

Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[8]

Methodology:

  • Test Organism: Juvenile Daphnia magna, less than 24 hours old, are used.[9]

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance and a control in a static or semi-static system for 48 hours.[9][10]

  • Exposure Conditions: The test is conducted under controlled temperature (20 ± 2 °C) and light cycle (16h light/8h dark) conditions.[10]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8][10]

  • Endpoint: The primary endpoint is the EC₅₀ (Median Effective Concentration), which is the concentration that immobilizes 50% of the daphnids after 48 hours. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[8]

Handling and Exposure Controls

Safe handling of this compound requires strict adherence to exposure control measures to minimize the risk of skin sensitization and other health effects.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation at sources of potential release, such as open process equipment, to maintain exposure levels below any established airborne limits.[3][11]

  • Containment: Use closed systems for transfers and processing whenever possible.

  • Safety Equipment: Ensure safety showers and eyewash stations are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE_Selection_Workflow Start Handling This compound Hazard Primary Hazards: - Strong Skin Sensitizer (H317) - Eye Irritant - Aquatic Toxicity (H411) Start->Hazard Control Are Engineering Controls (e.g., Fume Hood) in Use? Hazard->Control PPE_Skin Skin Protection Hazard->PPE_Skin PPE_Eye Eye/Face Protection Hazard->PPE_Eye PPE_Resp Respiratory Protection Control->PPE_Resp Yes Control->PPE_Resp No Gloves Required: - Nitrile rubber gloves (>0.5mm) - Inspect before use - Use proper removal technique PPE_Skin->Gloves Clothing Required: - Long-sleeved clothing - Chemical-resistant suit for large quantities PPE_Skin->Clothing Goggles Required: - Safety glasses with side-shields - Chemical safety goggles (NIOSH/EN166) PPE_Eye->Goggles Resp_No If ventilation is adequate: - Not normally required PPE_Resp->Resp_No Resp_Yes If risk assessment indicates (e.g., poor ventilation, aerosols): - Full-face respirator with multi-purpose cartridges (ABEK type) PPE_Resp->Resp_Yes

Figure 2: Logic diagram for selecting Personal Protective Equipment (PPE).
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][3]

  • Skin Protection:

    • Gloves: Handle with impervious gloves, such as nitrile rubber (>0.5 mm thickness).[1] Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[3]

    • Body Protection: Wear long-sleeved clothing. For larger quantities or potential for splashing, a complete suit protecting against chemicals may be necessary.[1][3]

  • Respiratory Protection: If engineering controls are insufficient or if there is a risk of inhaling vapors or mists, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3]

First Aid and Emergency Procedures

Prompt and appropriate first aid is essential in case of exposure.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid InstructionsReference(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention. Wash clothing before reuse.[3][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[3][12]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate PPE as described in Section 5. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or soil.[3][12]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, earth, diatomaceous earth).[12] Collect spillage and place it in a suitable, labeled container for disposal by an approved waste disposal plant.[3]

Storage and Disposal

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and away from heat and sources of ignition.[4][12] The material can undergo hazardous polymerization, which is exothermic.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[3][5]

Conclusion

This compound is a valuable monomer with significant industrial applications. However, its potential to cause skin sensitization and harm to aquatic life necessitates stringent safety protocols. Researchers, scientists, and drug development professionals must employ appropriate engineering controls, wear the correct personal protective equipment, and be prepared for emergency situations. By understanding the hazards and adhering to the handling guidelines outlined in this document, the risks associated with this compound can be effectively managed.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional aromatic acrylate monomer utilized in a variety of applications, notably in the formulation of polymers for drug delivery systems, biomedical devices, and specialty coatings. Its unique chemical structure, characterized by a flexible ether linkage and a rigid phenyl group, imparts a desirable balance of properties such as good adhesion, flexibility, and thermal stability to the resulting polymers.[1] This technical guide provides an in-depth overview of the core physical properties of 2-Phenoxyethyl acrylate, complete with experimental methodologies and spectroscopic analysis, to support its application in research and development.

Chemical Structure and Identification

The chemical structure of this compound is fundamental to understanding its physical and chemical behavior.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up 2-Phenoxyethanol 2-Phenoxyethanol Acryloyl Chloride Acryloyl Chloride Slow Addition Slow Addition Acryloyl Chloride->Slow Addition Sodium Carbonate (Base) Sodium Carbonate (Base) Sodium Carbonate (Base)->Slow Addition Cuprous Chloride (Inhibitor) Cuprous Chloride (Inhibitor) Cuprous Chloride (Inhibitor)->Slow Addition Benzene (Solvent) Benzene (Solvent) Benzene (Solvent)->Slow Addition Ice Cooling Ice Cooling Ice Cooling->Slow Addition Stirring at Room Temp (15h) Stirring at Room Temp (15h) Slow Addition->Stirring at Room Temp (15h) Reflux (4h) Reflux (4h) Stirring at Room Temp (15h)->Reflux (4h) Extraction Extraction Reflux (4h)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Product Product Fractional Distillation->Product G Monomer This compound Monomer Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation + Monomer Initiator Initiator (e.g., AIBN, BPO) Initiator->Initiation Radical Monomer Radical Initiation->Radical Radical->Propagation Polymer Growing Polymer Chain Propagation->Polymer Polymer->Propagation Chain Growth Termination Termination Polymer->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

References

Solubility Profile of 2-Phenoxyethyl Acrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenoxyethyl acrylate (B77674) (PEA), a monofunctional monomer widely utilized in the formulation of coatings, adhesives, inks, and other polymer-based systems. Understanding the solubility of PEA in various organic solvents is critical for optimizing formulation viscosity, ensuring reaction homogeneity, and controlling final product properties. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a substance, in this case, 2-phenoxyethyl acrylate, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar chemical structures and intermolecular forces are more likely to be miscible. PEA, with its ester and aromatic ether functionalities, exhibits a polarity that influences its interaction with a wide range of organic solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (mg/L)
Water25525[1]

Qualitative Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolSoluble/Miscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble/Miscible
Esters Ethyl Acetate, Butyl AcetateSoluble/Miscible
Aromatic Hydrocarbons Toluene, XyleneSoluble/Miscible
Aliphatic Hydrocarbons Hexane, HeptaneLikely Soluble
Chlorinated Solvents Dichloromethane, ChloroformSoluble/Miscible

Note: "Soluble" indicates that a significant amount of solute can be dissolved in the solvent. "Miscible" implies that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

A standardized experimental protocol for determining the precise solubility of this compound in a specific organic solvent can be adapted from general laboratory practices and ASTM methods for polymer solubility. The following is a recommended methodology.

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Centrifuge (optional)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (optional, for high precision)

  • Glass vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial at a constant, recorded temperature. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved solute to settle.

    • Alternatively, for faster separation, centrifuge the vial at a moderate speed.

  • Determination of Solute Concentration:

    • Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pipette.

    • Gravimetric Method: Weigh the extracted aliquot. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the this compound residue is obtained. The solubility can then be calculated in g/100mL or other desired units.

    • Chromatographic Method (for higher accuracy): Dilute the extracted aliquot with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

  • Data Reporting:

    • Report the solubility as the mass of this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g) at the specified temperature.

    • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of the solubility of a chemical compound like this compound.

Solubility_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Qualitative Screening cluster_2 Phase 3: Quantitative Determination cluster_3 Phase 4: Documentation and Application start Define Compound and Solvents of Interest lit_review Literature and Database Search for Existing Data start->lit_review structure_analysis Analyze Chemical Structure (Polarity, Functional Groups) start->structure_analysis qual_exp Perform Miscibility/Solubility Tests (Small Scale) lit_review->qual_exp structure_analysis->qual_exp observation Visual Observation (Homogeneous, Cloudy, Immiscible) qual_exp->observation quant_protocol Select/Develop Quantitative Protocol (e.g., Gravimetric, Chromatographic) observation->quant_protocol If soluble/partially soluble exp_execution Execute Experiment under Controlled Conditions (Temperature, Time) quant_protocol->exp_execution data_analysis Analyze Data and Calculate Solubility exp_execution->data_analysis reporting Report Findings (Tables, Protocols) data_analysis->reporting application Apply Data to Formulation and Process Development reporting->application

Caption: Logical workflow for solubility assessment of this compound.

References

Spectroscopic Analysis of 2-Phenoxyethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxyethyl acrylate (B77674) (CAS No. 48145-04-6, Molecular Formula: C₁₁H₁₂O₃), a monomer frequently utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document details typical Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Phenoxyethyl acrylate, ¹H and ¹³C NMR are used to confirm the identity and purity of the substance.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals the chemical environment of the hydrogen atoms in the molecule.[1] The expected signals correspond to the vinyl protons of the acrylate group, the protons of the ethyl bridge, and the protons of the phenyl ring.

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30m2HAr-H (meta)
~6.95m3HAr-H (ortho, para)
~6.40dd1H=CH₂ (trans to C=O)
~6.15dd1H=CH-
~5.85dd1H=CH₂ (cis to C=O)
~4.50t2H-O-CH₂-
~4.20t2H-CH₂-O-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. Data is based on typical values for similar structures and available information from spectral databases.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~166.0C=O (ester)
~158.0Ar-C (quaternary)
~131.0=CH-
~129.5Ar-CH (meta)
~128.0=CH₂
~121.0Ar-CH (para)
~114.5Ar-CH (ortho)
~66.0-O-CH₂-
~63.0-CH₂-O-

Note: This data is representative and should be confirmed by experimental analysis.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a liquid sample like this compound.[2][3][4]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3][4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[2]

    • The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[4]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[4]

    • Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[4]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group, the carbon-carbon double bond of the acrylate, the ether linkage, and the aromatic ring.

FTIR Spectroscopic Data

Table 3: Typical FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2960MediumAliphatic C-H stretch
~1725StrongC=O stretch (ester)
~1635MediumC=C stretch (alkene)
~1600, ~1490Medium-StrongAromatic C=C stretch
~1240StrongC-O stretch (ester)
~1160StrongC-O-C stretch (ether)
~810Strong=C-H bend (alkene)
~750, ~690StrongAromatic C-H bend

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, thin film).

Experimental Protocol for FTIR Spectroscopy

For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) or transmission (neat liquid) methods are commonly used.[5][6]

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound directly onto the center of the ATR crystal.[5]

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (Transmission - Neat Liquid Cell):

    • Select a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[5][7]

    • Place a drop of this compound onto one window and carefully place the second window on top to create a thin liquid film.[7]

    • Mount the cell in the spectrometer's sample holder.

  • Data Acquisition and Processing:

    • Place the sample (either on the ATR crystal or in the liquid cell) into the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final absorbance or transmittance spectrum is automatically ratioed against the background spectrum by the instrument's software.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation cluster_report Reporting Sample Obtain this compound Sample Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_FTIR Prepare FTIR Sample (Neat Liquid/ATR) Sample->Prep_FTIR Acquire_NMR Acquire NMR Spectrum (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_FTIR Process FTIR Data (Background Subtraction) Acquire_FTIR->Process_FTIR Interpret_NMR Interpret NMR Spectrum (Assign Peaks, Determine Structure) Process_NMR->Interpret_NMR Interpret_FTIR Interpret FTIR Spectrum (Identify Functional Groups) Process_FTIR->Interpret_FTIR Report Final Report and Data Archiving Interpret_NMR->Report Interpret_FTIR->Report

Caption: General Spectroscopic Analysis Workflow.

Summary

This guide has provided an overview of the NMR and FTIR spectroscopic data for this compound. The tabulated data, while representative, should be confirmed through experimental analysis. The detailed, generalized protocols for sample preparation and data acquisition for both NMR and FTIR spectroscopy serve as a valuable resource for researchers and scientists. The provided workflow diagram offers a clear visual representation of the logical steps involved in spectroscopic analysis, from sample handling to final data interpretation and reporting. Accurate and consistent application of these spectroscopic techniques is essential for ensuring the quality and integrity of materials used in research and development.

References

A Technical Guide to the Commercial Sourcing and Purity of 2-Phenoxyethyl Acrylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 2-Phenoxyethyl acrylate (B77674) (PEA), a common monofunctional monomer utilized in the synthesis of polymers for various scientific applications. Understanding the commercial landscape and the purity of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes.

Commercial Availability and Sourcing

2-Phenoxyethyl acrylate (CAS No. 48145-04-6) is readily available from a range of chemical suppliers, catering to different scales of research and manufacturing needs.[1][2] Major chemical manufacturers and distributors offer various grades of PEA, which may differ in purity, inhibitor content, and price.

Table 1: Commercial Suppliers and Purity Specifications for this compound

SupplierBrand/Product NameStated PurityAnalytical MethodInhibitor(s)
Sigma-AldrichEthylene glycol phenyl ether acrylateNot explicitly stated-75-125 ppm hydroquinone (B1673460), 0-120 ppm hydroquinone monomethyl ether (MEHQ)
TCI ChemicalsThis compound>93.0%Gas Chromatography (GC)MEHQ
ArkemaSR339Not explicitly stated-Not specified
Scientific Polymer ProductsThis compound100% (Nominal)-Not specified
Frontier Specialty Chemicals2-Phenoxyethylacrylate90%-MEHQ
American Custom Chemicals Corporation2-PHENOXY ETHYL ACRYLATE95.00%-Not specified
Crysdot2-Phenoxyethylacrylate95+%-Not specified
WUHAN FORTUNA CHEMICAL CO., LTD.This compound98% min-Not specified
Anhuyan (Hainan) Biotechnology Co., LTD.This compound99%-Not specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain the latest specifications and a certificate of analysis from the supplier before purchase.

Understanding Purity and Potential Impurities

The purity of this compound is a critical parameter that can influence the kinetics of polymerization, the physicochemical properties of the resulting polymer, and the potential for side reactions. The most common method for the synthesis of PEA is the esterification of 2-phenoxyethanol (B1175444) with acrylic acid or its derivatives.[3]

Potential Impurities:

  • Unreacted Starting Materials: Residual 2-phenoxyethanol and acrylic acid are common process-related impurities.

  • By-products: Side reactions during synthesis can lead to the formation of other ester compounds or oligomeric species.

  • Inhibitors: To prevent premature polymerization during storage and transport, inhibitors such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are added. The type and concentration of these inhibitors are important considerations for subsequent polymerization reactions.

  • Water: The presence of water can affect certain types of polymerization reactions.

Experimental Protocols for Purity Determination

The purity of this compound and the quantification of its impurities are typically determined using chromatographic techniques. Gas chromatography (GC) is the most common method cited by suppliers. High-performance liquid chromatography (HPLC) can also be employed.

Gas Chromatography (GC) Method

Based on established methods for acrylate monomer analysis, a general GC protocol for determining the purity of this compound is outlined below.[4][5] This protocol is a composite of common practices and should be optimized for the specific instrumentation and analytical requirements.

Objective: To determine the purity of this compound and quantify residual monomers and other volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary GC column. A polar stationary phase is often suitable for acrylate analysis.

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetone, methanol (B129727), or ethyl acetate)[5]

  • Internal standard (optional, for improved quantitation)

Chromatographic Conditions (Example):

ParameterCondition
Column TM-FFAP (30 m x 0.32 mm x 0.5 µm) or similar polar capillary column
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Detector Temperature 275 °C
Oven Temperature Program Initial: 100°C, hold for 5 min; Ramp: 10°C/min to 200°C, hold for 2 min
Injection Volume 1 µL
Split Ratio 25:1 or as appropriate for concentration

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the chosen solvent. If an internal standard is used, add a constant known amount to each standard and sample.

  • Sample Preparation: Accurately weigh the this compound sample and dilute it with the solvent to a known volume.

  • Injection: Inject the prepared standards and sample into the GC.

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times. The peak area is used to determine the concentration of each component. Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks. For more accurate results, use a calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC) Method

HPLC can also be used for the analysis of acrylate compounds, particularly when dealing with less volatile impurities or when derivatization is required.

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol is typically used.

Procedure:

  • Standard and Sample Preparation: Prepare standards and the sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Separation: Inject the prepared solutions into the HPLC system. The gradient elution will separate the components based on their polarity.

  • Detection and Quantification: Monitor the elution profile at a suitable UV wavelength. Quantify the components by comparing their peak areas to those of the calibration standards.

Logical Workflow for Sourcing and Purity Verification

The following diagram illustrates a logical workflow for researchers from the initial sourcing of this compound to its use in an experimental setting, emphasizing the importance of purity verification.

G cluster_0 Sourcing and Procurement cluster_1 Quality Control and Purity Verification cluster_2 Experimental Application A Identify Research Need for this compound B Search Commercial Suppliers A->B C Compare Purity, Inhibitor, and Price B->C D Request Certificate of Analysis (CoA) C->D E Select and Procure Reagent D->E F Receive and Log Reagent E->F G Perform In-house Purity Analysis (e.g., GC/HPLC) F->G H Compare Results with Supplier's CoA G->H I Decision: Accept or Reject Batch H->I J Proceed with Experiment Using Verified Reagent I->J Accept K Contact Supplier for Investigation I->K Reject L Source from Alternative Supplier K->L

Caption: Workflow for Sourcing and Verifying this compound Purity.

This comprehensive guide provides researchers with the necessary information to make informed decisions when sourcing this compound. By understanding the commercial landscape, potential impurities, and analytical methods for purity verification, scientists can enhance the quality and reliability of their research.

References

An In-depth Technical Guide to the Applications of 2-Phenoxyethyl Acrylate (2-PEA) in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Phenoxyethyl acrylate (B77674) (2-PEA) is a versatile monofunctional monomer that has garnered significant attention in the field of polymer science. Its unique chemical structure, featuring an acrylate group for polymerization, a flexible ether linkage, and a rigid aromatic ring, imparts a desirable balance of properties to the resulting polymers. This technical guide provides a comprehensive overview of 2-PEA, detailing its physicochemical properties, polymerization behavior, and diverse applications. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in leveraging the unique characteristics of 2-PEA for the creation of advanced polymer systems, including coatings, adhesives, inks, and functional materials such as optical polymers and shape-memory plastics.

Introduction to 2-Phenoxyethyl Acrylate (2-PEA)

This compound (CAS No: 48145-04-6), also known as ethylene (B1197577) glycol phenyl ether acrylate, is an organic compound recognized for its utility in polymer synthesis.[1][2] As a monofunctional acrylate, it contains a single polymerizable acrylate group, which leads to the formation of linear polymer chains with lower crosslinking density compared to multifunctional monomers. This characteristic is crucial for applications requiring flexibility and reduced internal stress.

The structure of 2-PEA is distinguished by three key components: the reactive acrylate group, a flexible ether linkage, and a bulky aromatic phenoxy group. This combination provides an exceptional balance of properties:

  • Enhanced Flexibility: The ether bond contributes to the softness and elasticity of the polymer backbone.

  • Thermal and UV Stability: The presence of the aromatic ring improves resistance to heat degradation and yellowing upon UV exposure.

  • Excellent Adhesion and Compatibility: Its organic nature allows for good miscibility with a wide range of resins and additives, while also promoting strong adhesion to various substrates.[3]

  • Controlled Reactivity: The acrylate group offers balanced reactivity, enabling efficient polymerization without being overly reactive, which aids in controlling the curing process.

Primarily, 2-PEA serves as a reactive diluent in many formulations, effectively reducing viscosity without introducing volatile organic compounds (VOCs).

Physicochemical Properties

The properties of the 2-PEA monomer and its corresponding homopolymer, poly(this compound), are summarized below. These properties are fundamental to its processing and performance in various applications.

Properties of 2-PEA Monomer
PropertyValueReferences
CAS Number 48145-04-6[1][2][4]
Molecular Formula C₁₁H₁₂O₃[2][5]
Molecular Weight 192.21 g/mol [2][4]
Appearance Colorless to slightly yellowish clear liquid[1][4]
Melting Point -74 °C[2][4]
Boiling Point 84 °C @ 0.2 mm Hg; 132 °C @ 1013 hPa[2][4]
Density 1.104 g/mL @ 25 °C; 1.105 g/cm³ @ 20 °C[2][4]
Refractive Index (n²⁰/D) 1.518[2][6]
Viscosity 5-12 cP @ 25 °C[2][3]
Flash Point >110 °C (>230 °F)[2][4]
Water Solubility 525 mg/L @ 25 °C[2][4]
LogP (Octanol-water) 2.58 @ 25 °C[2][4]
Properties of Poly(this compound) (PPEA)
PropertyValueReferences
Glass Transition Temp. (Tg) 7 °C (34 °F); 6 °C (279 K)[3][7]
Appearance Typically a transparent, flexible solid

Polymerization of this compound

2-PEA readily undergoes free-radical polymerization, which can be initiated by thermal initiators, photoinitiators (UV curing), or high-energy electron beams (EB curing).[2][4] Its monofunctional nature makes it an ideal candidate for producing thermoplastic polymers or for incorporation into crosslinked networks when combined with multifunctional monomers.

Figure 1: General scheme of free-radical polymerization of 2-PEA.

For applications demanding precise control over molecular weight, architecture, and low polydispersity, controlled/"living" radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) are employed.[8][9] These methods allow for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures.[9]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

The following is a representative experimental protocol for the controlled polymerization of a functional acrylate, such as 2-PEA, adapted from methodologies reported for similar monomers like 2-hydroxyethyl acrylate.[8] This bulk polymerization method is suitable for synthesizing well-defined polymers.

Materials:

  • Monomer: this compound (2-PEA), inhibitor removed

  • Initiator: Ethyl α-bromophenylacetate (EBrPA) or similar alkyl halide

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)

  • Solvent (optional, for solution polymerization): Anisole or N,N-Dimethylformamide (DMF)

Procedure (Bulk Polymerization):

  • Reactant Preparation: A typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] is 100:1:1:2.[8]

  • Reaction Setup: To a dry glass tube equipped with a magnetic stir bar, add CuBr (catalyst).

  • Addition of Reagents: Add the monomer (2-PEA), the ligand (e.g., PMDETA), and the initiator (e.g., EBrPA) to the tube.

  • Degassing: Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[8]

  • Polymerization: After the final thaw cycle, backfill the tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a controlled temperature (e.g., 90 °C).[8]

  • Monitoring and Termination: Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR or gravimetry) and molecular weight (via Gel Permeation Chromatography - GPC). The polymerization is terminated by cooling the reaction vessel in an ice bath and exposing the contents to air, which oxidizes the Cu(I) catalyst and halts the reaction.

  • Purification: The resulting polymer is typically dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), passed through a neutral alumina (B75360) column to remove the copper catalyst, and then precipitated into a non-solvent such as cold methanol (B129727) or hexane.[10] The purified polymer is collected and dried under vacuum.

Core Applications in Polymer Science

The unique properties of 2-PEA make it a valuable component in a wide array of polymer systems.

UV/EB Curable Systems

2-PEA is extensively used in formulations cured by ultraviolet (UV) light or electron beam (EB) energy.[2][4] In these systems, it acts as a reactive diluent to reduce the viscosity of high molecular weight oligomers, improving flow and processability.

  • Coatings: In coatings for plastics, wood, and consumer electronics, 2-PEA enhances flexibility, adhesion, and resistance to cracking. The aromatic ring also contributes to improved surface hardness and scratch resistance.[11]

  • Inks: For UV-curable inkjet, flexographic, and gravure inks, 2-PEA lowers viscosity for better jetting and printability, while also ensuring strong adhesion to non-porous substrates.[3]

  • Adhesives and Sealants: Its low shrinkage and excellent bonding capabilities make it ideal for UV-cured adhesives and electronic encapsulation materials.[12]

UVCuringWorkflow cluster_formulation 1. Formulation cluster_process 2. Curing Process cluster_result 3. Result Oligomers Oligomers Mix Liquid Formulation Oligomers->Mix PEA 2-PEA (Reactive Diluent) PEA->Mix Additives Additives Additives->Mix Photoinitiator Photoinitiator Photoinitiator->Mix Application Application on Substrate Mix->Application UVCure UV Light Exposure Application->UVCure CuredFilm Crosslinked Polymer Network (Cured Film) UVCure->CuredFilm

Figure 2: A typical workflow for UV curing applications involving 2-PEA.
Advanced Functional Polymers

2-PEA serves as a building block for materials with specialized functionalities.

  • Optical Polymers and Photoresists: The high refractive index of PPEA makes it suitable for optical applications. It has been used to fabricate photopolymer films for creating grating patterns.[2] Furthermore, copolymers containing 2-PEA and photoactive units like azobenzene (B91143) have been investigated for their nonlinear optical (NLO) properties.[13] It is also used in electronic photoresists.[3]

  • 3D Printing Resins: In stereolithography (SLA) and digital light processing (DLP) 3D printing, 2-PEA is added to photopolymer resins to help reduce shrinkage and improve the dimensional accuracy and mechanical properties of the final printed object.

  • Shape Memory Polymers (SMPs): 2-PEA is utilized as a monomer in the synthesis of shape memory polymers, which are smart materials that can return to their original shape from a deformed state upon application of an external stimulus like heat.[2][6]

Copolymerization and Material Modification

Copolymerization is a powerful strategy to tailor material properties. By polymerizing 2-PEA with other monomers, a vast range of materials with customized characteristics can be achieved.

  • Tuning Properties: Copolymerizing 2-PEA with hydrophilic monomers like 2-hydroxyethyl acrylate (HEA) can produce polymers with tailored thermoresponsive properties in aqueous solutions.[14]

  • Plastic Additives: When used as a comonomer in the polymerization of thermoplastics, 2-PEA can enhance mechanical properties, thermal stability, and chemical resistance.[12]

Copolymerization cluster_comonomers Comonomers cluster_materials Resulting Functional Materials PEA 2-PEA Monomer Copolymerization Controlled or Free-Radical Copolymerization PEA->Copolymerization Hydrophilic Hydrophilic Monomer (e.g., HEA) Hydrophilic->Copolymerization Photoactive Photoactive Monomer (e.g., Azobenzene deriv.) Photoactive->Copolymerization Crosslinker Multifunctional Acrylate Crosslinker->Copolymerization Styrenic Styrenic Monomer Styrenic->Copolymerization Thermoresponsive Thermoresponsive Polymers Copolymerization->Thermoresponsive w/ Hydrophilic Optical Nonlinear Optical Materials Copolymerization->Optical w/ Photoactive Thermosets Crosslinked Networks / Gels Copolymerization->Thermosets w/ Crosslinker ModifiedPlastics Modified Thermoplastics Copolymerization->ModifiedPlastics w/ Styrenic

Figure 3: Logical diagram showing how copolymerization of 2-PEA creates diverse functional materials.

Summary and Future Outlook

This compound is a highly valuable monomer in polymer science, offering a unique combination of flexibility, durability, low viscosity, and high refractive index. Its utility spans from conventional applications like UV-curable coatings, inks, and adhesives to advanced fields such as 3D printing, shape memory polymers, and optical materials. The ability to precisely control its polymerization through techniques like ATRP further expands its potential for creating sophisticated polymer architectures.

Future research is likely to focus on expanding the use of 2-PEA in biomedical applications, leveraging its biocompatible polyacrylate backbone for drug delivery systems or medical device coatings. Additionally, its incorporation into sustainable, bio-based polymer systems and advanced composites represents a promising avenue for further exploration. The versatility and balanced performance of 2-PEA ensure its continued importance in the development of next-generation polymer materials.

References

A Comprehensive Technical Guide to 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenoxyethyl acrylate (B77674) (PEA), a versatile monofunctional monomer. The document details its nomenclature, physicochemical properties, synthesis, polymerization, and analytical methodologies, tailored for a scientific audience.

Core Nomenclature: Synonyms and Alternative Names

2-Phenoxyethyl acrylate is known by a variety of names across different commercial and scientific contexts. A comprehensive list of these synonyms, trade names, and identifiers is crucial for accurate literature review and material sourcing.

Identifier Type Name/Value
IUPAC Name 2-phenoxyethyl prop-2-enoate
CAS Number 48145-04-6
EC Number 256-360-6
UNII N95C96I48M
Systematic Name 2-Propenoic acid, 2-phenoxyethyl ester
Common Synonyms Acrylic Acid, 2-Phenoxyethyl Ester
Ethylene Glycol Monophenyl Ether Acrylate
2-Phenoxyethanol (B1175444) acrylate
Phenyl cellosolve acrylate
Trade Names/Codes Ageflex PEA
SR339
Chemlink 160
Ebecryl 110
Light Ester PO-A
Melcril 4087
POA
R 561

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, essential for its handling, application, and process design.

Property Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Colorless to almost colorless clear liquid
Density 1.104 g/mL at 25 °C
Boiling Point 84 °C at 0.2 mm Hg
Freezing Point -74 °C
Flash Point >230 °F (>110 °C)
Refractive Index (n20/D) 1.518
Vapor Pressure 0.22 Pa at 20 °C[1]
Viscosity 12 cP at 25 °C
Water Solubility 525 mg/L at 25 °C

Experimental Protocols

This section provides detailed methodologies for the synthesis, polymerization, and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 2-phenoxyethanol with acryloyl chloride.

Materials:

  • 2-Phenoxyethanol (β-phenoxyethylalcohol)

  • Acryloyl chloride

  • Sodium carbonate

  • Cuprous chloride (polymerization inhibitor)

  • Benzene (B151609) (solvent)

Procedure:

  • In a reaction flask equipped with a stirrer and under ice cooling, prepare a mixture of 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).

  • Slowly add acryloyl chloride (5 g) to the stirred mixture.

  • After the addition is complete, allow the mixture to stand for 15 hours at room temperature.

  • Following the standing period, reflux the mixture for 4 hours.

  • After reflux, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified by fractional distillation to yield pure this compound.

Synthesis_Workflow reagents Reactants: - 2-Phenoxyethanol - Acryloyl Chloride - Sodium Carbonate - Cuprous Chloride - Benzene mixing Mixing and Cooling (Ice Bath) reagents->mixing addition Slow Addition of Acryloyl Chloride mixing->addition reaction_rt Reaction at Room Temperature (15 hours) addition->reaction_rt reflux Reflux (4 hours) reaction_rt->reflux workup Work-up and Isolation reflux->workup purification Fractional Distillation workup->purification product Pure 2-Phenoxyethyl Acrylate purification->product

Synthesis Workflow for this compound.
UV-Curable Formulation and Polymerization

This compound is widely used in UV-curable formulations for coatings, inks, and adhesives. This protocol outlines a basic procedure for UV curing.

Materials:

  • This compound (monomer/reactive diluent)

  • Oligomer (e.g., epoxy acrylate, urethane (B1682113) acrylate)

  • Photoinitiator (e.g., hydroxydimethyl acetophenone)

  • Substrate (e.g., plastic, metal, wood)

Procedure:

  • Formulation: Prepare the UV-curable syrup by blending the desired ratio of oligomer, this compound, and photoinitiator (typically 0.5-5 wt%). Ensure thorough mixing to achieve a homogeneous solution.

  • Application: Apply a thin film of the formulation onto the chosen substrate using a suitable method (e.g., spin coating, doctor blading).

  • Curing: Expose the coated substrate to a UV light source (e.g., medium-pressure mercury lamp). The curing time will depend on the lamp intensity, film thickness, and photoinitiator concentration.

  • Post-Curing: In some cases, a post-curing step (thermal or continued UV exposure) may be employed to enhance the final properties of the polymer.

The polymerization of this compound proceeds via a free-radical mechanism upon exposure to UV light.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R●) PI->R Activation UV UV Light (hν) UV->PI M PEA Monomer R->M Attack RM R-M● R->RM RMn R-(M)n-M● RM->M Chain Growth RM->RMn RMn2 R-(M)n-M● P Polymer Chain RMn2->P RMn3 R-(M)m-M● RMn3->P Combination or Disproportionation

Free-Radical Polymerization of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the quantitative analysis of this compound, for instance, to monitor monomer conversion during polymerization.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.[2] For some applications, an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm, which corresponds to the UV absorbance maximum for many acrylates.[2]

  • Injection Volume: 10 µL.

Procedure for Monomer Conversion Analysis:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sampling: At various time points during the polymerization reaction, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further polymerization. This can be achieved by dilution with a solvent containing a polymerization inhibitor or by rapid cooling.

  • Sample Preparation: Dilute the quenched aliquot to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Determine the peak area corresponding to this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the unreacted monomer.

  • Conversion Calculation: The monomer conversion can be calculated using the initial monomer concentration and the monomer concentration at each time point.

References

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional acrylic monomer utilized in the synthesis of polymers for a wide range of applications, including coatings, adhesives, inks, and in the biomedical field.[1][2][3] Its structure, featuring a phenoxyethyl group, imparts desirable properties to the resulting polymer, such as enhanced flexibility, good adhesion, and thermal stability.[3] This document provides detailed application notes and protocols for the free-radical polymerization of PEA, aimed at researchers, scientists, and professionals in drug development.

Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like PEA. The process is initiated by the decomposition of a radical initiator, which then propagates by adding monomer units to the growing polymer chain. The polymerization is terminated by the combination or disproportionation of two growing polymer chains.

Applications in Research and Drug Development

Poly(2-phenoxyethyl acrylate) (PPEA) and its copolymers are of interest in the biomedical field due to their biocompatibility and tunable properties. Potential applications include:

  • Drug Delivery: PPEA-based nanoparticles and hydrogels can be designed for the controlled release of therapeutic agents.

  • Biomaterials: The flexibility and biocompatibility of PPEA make it a candidate for use in medical devices and tissue engineering scaffolds.

  • Surface Coatings: PPEA coatings can be applied to biomedical devices to improve their biocompatibility and reduce protein fouling.

Experimental Protocols

The following protocols provide a general framework for the free-radical polymerization of this compound. Researchers should optimize the reaction conditions based on their specific requirements for molecular weight, polydispersity, and monomer conversion.

Materials and Equipment
  • This compound (PEA), inhibitor-free

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., toluene (B28343), dioxane, or dimethylformamide (DMF))

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (e.g., nitrogen or argon) with a bubbler

  • Precipitating solvent (e.g., methanol, ethanol, or hexane)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Protocol 1: Solution Polymerization using AIBN

This protocol describes a typical solution polymerization of PEA using AIBN as the initiator.

  • Monomer Purification: If the monomer contains an inhibitor, it should be removed by passing it through a column of basic alumina.

  • Reaction Setup: A Schlenk flask is charged with a magnetic stir bar. The flask is then flame-dried under vacuum and cooled under an inert atmosphere.

  • Reagent Addition: this compound and anhydrous toluene are added to the flask via syringe. The desired amount of AIBN is then added. The relative amounts of monomer, solvent, and initiator will determine the final polymer properties.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This can be achieved by three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for at least 30 minutes.

  • Polymerization: The flask is placed in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). The reaction is allowed to proceed for the desired time, with continuous stirring.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Bulk Polymerization using BPO

This protocol is for the bulk polymerization of PEA, which is performed without a solvent.

  • Monomer Purification: As in Protocol 1, the monomer should be free of inhibitors.

  • Reaction Setup: A reaction vessel (e.g., a sealed ampoule or a flask with a tightly sealed septum) is used.

  • Reagent Addition: this compound and benzoyl peroxide are added to the reaction vessel.

  • Degassing: The mixture is degassed as described in Protocol 1.

  • Polymerization: The sealed reaction vessel is heated to a temperature that allows for the decomposition of BPO (typically 80-100 °C). The polymerization can be highly exothermic and should be carefully monitored.

  • Purification: After the desired reaction time, the resulting solid polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and then precipitated and purified as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties for the free-radical polymerization of acrylates. It is important to note that specific quantitative data for the conventional free-radical polymerization of this compound is limited in the publicly available literature. The data presented for PEA is from electron-beam induced polymerization, which may not be directly comparable to thermally or chemically initiated polymerization. Data for other acrylates are provided for reference.

Table 1: Reaction Conditions for Free-Radical Polymerization of Acrylates

MonomerInitiatorInitiator Conc. (mol%)SolventTemperature (°C)Time (h)Reference
This compoundElectron BeamN/ANone (Bulk)N/Aseconds[4]
Methyl AcrylateAIBN0.1 - 1.0Toluene604 - 24General Protocol
Butyl AcrylateAIBN0.5Benzene606General Protocol
2-Hydroxyethyl AcrylateBPO1.0DMF708General Protocol

Table 2: Polymer Properties from Free-Radical Polymerization of Acrylates

MonomerConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
This compound~20 (at 200 kGy)Not ReportedNot Reported[4]
Methyl Acrylate60 - 9520,000 - 100,0001.5 - 2.5General Data
Butyl Acrylate70 - 9030,000 - 150,0001.6 - 3.0General Data
2-Hydroxyethyl Acrylate80 - 9850,000 - 200,0001.8 - 3.5General Data

Mandatory Visualizations

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition (heat, light) RM Monomer Radical (RM•) R->RM Addition M Monomer (M) RM->RM Chain Growth (+M) P Polymer (P) RM->P Combination or Disproportionation

Caption: General mechanism of free-radical polymerization.

Experimental_Workflow start Start monomer_prep Monomer Purification (Inhibitor Removal) start->monomer_prep reaction_setup Reaction Setup (Flame-dried flask, inert atmosphere) monomer_prep->reaction_setup reagent_add Addition of Monomer, Solvent, and Initiator reaction_setup->reagent_add degassing Degassing (Freeze-Pump-Thaw or Inert Gas Purge) reagent_add->degassing polymerization Polymerization (Heating and Stirring) degassing->polymerization termination Termination (Cooling and Exposure to Air) polymerization->termination precipitation Precipitation (Addition to Non-solvent) termination->precipitation purification Purification (Filtration and Washing) precipitation->purification drying Drying (Vacuum Oven) purification->drying characterization Polymer Characterization (GPC, NMR, etc.) drying->characterization end End characterization->end

Caption: Experimental workflow for solution polymerization.

References

Application Notes and Protocols for UV Curing of 2-Phenoxyethyl Acrylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the ultraviolet (UV) curing of formulations containing 2-Phenoxyethyl acrylate (B77674) (2-PEA). 2-PEA is a monofunctional monomer utilized as a reactive diluent in UV-curable coatings, inks, and adhesives to reduce viscosity, enhance flexibility, and improve adhesion. This document outlines typical formulations, experimental procedures for UV curing, and methods for characterizing the resulting polymer films.

Overview of 2-Phenoxyethyl Acrylate (2-PEA)

This compound (PHEA) is a versatile monomer in UV and electron beam (EB) curing applications.[1][2] Its aromatic ether structure contributes to enhanced thermal stability and flexibility in the cured polymer. As a reactive diluent, it helps to lower the viscosity of high molecular weight oligomers, facilitating application and improving flow properties.[2]

Key Properties of this compound:

PropertyValue
Chemical Name2-phenoxyethyl prop-2-enoate
CAS Number48145-04-6
Molecular Weight192.22 g/mol
Physical StateLiquid at 20°C
ColorClear, colorless
Density1.105 g/cm³ at 20°C
Vapor Pressure0.22 Pa at 20°C
Water Solubility525 mg/L at 25°C

UV Curing Mechanism and Formulation Components

UV curing is a rapid polymerization process initiated by the absorption of UV light by a photoinitiator.[3] This leads to the generation of free radicals that initiate the polymerization of acrylate monomers and oligomers, forming a crosslinked polymer network.[3]

Typical Formulation Components:

  • Oligomers: The backbone of the formulation, providing the primary physical and chemical properties of the cured material. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.[4][5]

  • Monomers (Reactive Diluents): Low viscosity monomers like 2-PEA are used to adjust the viscosity of the formulation and influence the properties of the cured polymer.[2][6]

  • Photoinitiators: Compounds that absorb UV light and generate free radicals to initiate polymerization. They are classified as Type I (cleavage) or Type II (hydrogen abstraction).[3]

  • Additives: Used to modify specific properties such as adhesion, surface slip, and to prevent foaming.[4][5]

Experimental Protocols

Formulation Preparation

Objective: To prepare a homogeneous UV-curable formulation containing this compound.

Materials:

  • Urethane Acrylate or Epoxy Acrylate Oligomer

  • This compound (2-PEA)

  • Photoinitiator (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone - Irgacure 184)

  • Leveling agent (optional)

  • Adhesion promoter (optional)

Procedure:

  • In a light-blocking container, combine the oligomer and 2-PEA in the desired ratio.

  • Mechanically stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator and any other additives to the mixture.

  • Continue stirring until all components are completely dissolved.

  • Allow the formulation to sit for a period to eliminate any air bubbles.

UV Curing Procedure

Objective: To cure the 2-PEA formulation into a solid polymer film using UV radiation.

Apparatus:

  • UV Curing System (e.g., mercury vapor lamp or LED lamp with a specific wavelength output)

  • Substrate (e.g., glass, metal, or polymer film)

  • Film Applicator (for controlled thickness)

Procedure:

  • Apply a thin film of the prepared formulation onto the substrate using a film applicator to ensure uniform thickness.

  • Place the coated substrate in the UV curing chamber.

  • Expose the film to UV radiation. The required UV dose (intensity and time) will depend on the formulation composition, film thickness, and the specific UV lamp used.

  • For formulations sensitive to oxygen inhibition, curing can be performed under a nitrogen atmosphere.[6]

Characterization of Cured Films

Objective: To determine the degree of cure by monitoring the disappearance of acrylate double bonds.

Apparatus:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV light source for in-situ curing (optional)

Procedure:

  • Obtain an FTIR spectrum of the uncured liquid formulation.

  • Cure the film as described in section 3.2.

  • Obtain an FTIR spectrum of the cured polymer film.

  • Monitor the decrease in the absorbance of the acrylate C=C double bond peaks, typically around 1635 cm⁻¹ and 810 cm⁻¹.[6][7][8]

  • The degree of conversion can be calculated by comparing the peak areas of the acrylate double bond in the cured and uncured spectra.

Objective: To determine the thermal properties of the cured polymer, such as the glass transition temperature (Tg) and thermal stability.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • DSC: A small sample of the cured film is heated at a controlled rate in the DSC. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

  • TGA: A small sample of the cured film is heated in the TGA to determine the onset of thermal degradation and weight loss as a function of temperature.

Objective: To evaluate the mechanical properties of the cured film, such as tensile strength and hardness.

Apparatus:

  • Universal Testing Machine for tensile testing

  • Pencil Hardness Tester or Durometer

Procedure:

  • Tensile Testing: Cured films are cut into specific dimensions (dog-bone shape) and subjected to a controlled tensile force until failure to determine tensile strength, elongation at break, and modulus.

  • Hardness: The surface hardness of the cured film is measured using a set of calibrated pencils of varying hardness or a durometer.

Quantitative Data

The following tables provide example formulations and the corresponding properties of the cured films. These are representative values and can vary based on the specific components and curing conditions.

Table 1: Example UV-Curable Formulations with this compound

ComponentFormulation 1 (wt%)Formulation 2 (wt%)
Urethane Acrylate Oligomer60-
Epoxy Acrylate Oligomer-50
This compound (2-PEA)3545
1-Hydroxy-cyclohexyl-phenyl-ketone55

Table 2: Typical Properties of UV-Cured 2-PEA Formulations

PropertyTypical Value Range
Glass Transition Temperature (Tg)40 - 80 °C
Tensile Strength10 - 40 MPa
Elongation at Break5 - 50 %
Pencil HardnessH - 4H

Visualizations

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator PI_excited Excited Photoinitiator PI->PI_excited UV UV Light (hν) UV->PI Absorption Radicals Free Radicals (R•) PI_excited->Radicals Cleavage/H-Abstraction Monomer Acrylate Monomer (M) (e.g., 2-PEA) Radicals->Monomer Attack on C=C Radicals->Monomer RM R-M• RMM R-M-M• RM->RMM + M Polymer_Chain Growing Polymer Chain R-(M)n-M• RMM->Polymer_Chain + nM Polymer_Network Crosslinked Polymer Network Polymer_Chain->Polymer_Network Combination/ Disproportionation Polymer_Chain->Polymer_Network

Caption: Free-radical polymerization mechanism in UV curing.

Experimental_Workflow cluster_prep Formulation Preparation cluster_curing UV Curing cluster_char Characterization Mix 1. Mix Oligomer & 2-PEA Add_PI 2. Add Photoinitiator & Additives Mix->Add_PI Stir 3. Stir until Homogeneous Add_PI->Stir Degas 4. Degas Stir->Degas Apply 5. Apply Film to Substrate Degas->Apply Cure 6. Expose to UV Radiation Apply->Cure FTIR 7a. FTIR Analysis (Degree of Cure) Cure->FTIR Thermal 7b. Thermal Analysis (DSC, TGA) Cure->Thermal Mechanical 7c. Mechanical Testing (Tensile, Hardness) Cure->Mechanical

Caption: Workflow for UV curing and characterization.

References

Application Notes and Protocols for 2-Phenoxyethyl Acrylate (2-PEA) as a Reactive Diluent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Phenoxyethyl acrylate (B77674) (2-PEA) as a reactive diluent in the formulation of high-performance coatings, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation.

Introduction to 2-Phenoxyethyl Acrylate (2-PEA)

This compound (CAS 48145-04-6) is a monofunctional acrylic monomer that serves as a reactive diluent in coating formulations.[1][2][3] Its unique chemical structure, featuring an aromatic ring, an ether linkage, and an acrylate group, imparts a desirable balance of properties to coating systems.[4] As a reactive diluent, 2-PEA actively participates in the polymerization process upon curing, becoming an integral part of the final polymer network.[1][2] This contrasts with non-reactive diluents (solvents), which evaporate during the curing process and can contribute to volatile organic compound (VOC) emissions.[4]

The primary functions and benefits of incorporating 2-PEA into coating formulations include:

  • Viscosity Reduction: 2-PEA effectively lowers the viscosity of high-solids formulations, improving their flow and application characteristics without the need for volatile solvents.[1][4]

  • Enhanced Flexibility and Adhesion: The ether linkage in the 2-PEA molecule contributes to the flexibility of the cured coating, while the aromatic structure can enhance adhesion to a variety of substrates, including plastics and metals.[4][5][6]

  • Improved Hardness and Durability: Upon curing, 2-PEA contributes to the crosslink density of the coating, leading to improved hardness, chemical resistance, and overall durability.[1]

  • Low Shrinkage: Compared to some other reactive diluents, 2-PEA exhibits low shrinkage during polymerization, which helps to minimize internal stress in the cured film and improve dimensional stability.[1][2]

Data Presentation: Performance of 2-PEA in a UV-Curable Urethane (B1682113) Acrylate Formulation

The following tables summarize representative data on the effect of this compound (2-PEA) concentration on the properties of a UV-curable aliphatic urethane acrylate coating. The base formulation consists of a urethane acrylate oligomer and a photoinitiator.

Table 1: Effect of 2-PEA Concentration on Formulation Viscosity

Formulation IDUrethane Acrylate Oligomer (wt%)2-PEA (wt%)Photoinitiator (wt%)Viscosity at 25°C (cP)
F-080020~50,000
F-10701020~15,000
F-20602020~5,000
F-30503020~1,500
F-40404020~500

Note: The viscosity values are illustrative and can vary depending on the specific urethane acrylate oligomer used.

Table 2: Mechanical Properties of Cured Coatings with Varying 2-PEA Content

Formulation IDPencil Hardness (ASTM D3363)Adhesion (Cross-hatch, ASTM D3359)Tensile Strength (MPa)Elongation at Break (%)
F-03H5B455
F-102H5B4015
F-20H5B3530
F-30HB5B3050
F-40F4B2570

Note: Mechanical properties are highly dependent on the base oligomer, curing conditions, and substrate.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation, application, curing, and characterization of coatings containing 2-PEA as a reactive diluent.

Formulation of UV-Curable Coatings

Objective: To prepare a series of UV-curable coating formulations with varying concentrations of 2-PEA.

Materials:

  • Urethane Acrylate (UA) Oligomer (e.g., aliphatic polyester-based)

  • This compound (2-PEA)

  • Photoinitiator (e.g., a blend of a-hydroxyketone and phosphine (B1218219) oxide types)

  • Opaque, UV-blocking mixing containers

  • Laboratory scale and mixing equipment (e.g., overhead stirrer or planetary mixer)

Procedure:

  • In a tared, opaque mixing container, accurately weigh the required amount of the urethane acrylate oligomer.

  • Add the desired amount of 2-PEA to the oligomer according to the formulations specified in Table 1.

  • Mix the oligomer and 2-PEA at a moderate speed (e.g., 200-500 rpm) until a homogeneous mixture is obtained. This may take 10-20 minutes.

  • In a separate, smaller container, weigh the required amount of photoinitiator.

  • Slowly add the photoinitiator to the oligomer/diluent blend while continuing to mix.

  • Increase the mixing speed (e.g., 500-1000 rpm) and continue to mix for 15-30 minutes, or until the photoinitiator is completely dissolved and the formulation is uniform. Ensure the temperature of the mixture does not significantly increase.

  • Store the prepared formulations in sealed, opaque containers away from light to prevent premature curing.

Coating Application and Curing

Objective: To apply the formulated coatings to a substrate at a controlled thickness and cure them using UV radiation.

Materials:

  • Prepared coating formulations

  • Substrates (e.g., glass panels, steel panels, or plastic plaques)

  • Film applicator (e.g., wire-wound bar coater or doctor blade)

  • UV curing system (e.g., conveyorized system with a medium-pressure mercury lamp)

  • Radiometer to measure UV dose and irradiance

Procedure:

  • Clean the substrates thoroughly to remove any contaminants. For example, wipe glass or metal panels with a suitable solvent like isopropanol.

  • Place the cleaned substrate on a flat, stable surface.

  • Apply a small amount of the coating formulation along the top edge of the substrate.

  • Use a film applicator of a specific gap size (e.g., 50 µm) to draw down the coating, creating a uniform wet film.

  • Immediately place the coated substrate on the conveyor of the UV curing system.

  • Set the conveyor speed and lamp power to achieve the desired UV dose (e.g., 500-1000 mJ/cm²). The UV dose should be measured using a radiometer.

  • Pass the coated substrate under the UV lamp to cure the coating.

  • Allow the cured coating to cool to room temperature before handling and testing.

Characterization of Coating Properties

The following are standard test methods for evaluating the performance of the cured coatings.

3.3.1. Viscosity Measurement (ASTM D4212 / D2196)

  • Objective: To measure the viscosity of the uncured coating formulations.

  • Apparatus: Rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle.

  • Procedure:

    • Equilibrate the coating formulation to a constant temperature (e.g., 25°C).

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.

    • Immerse the spindle into the coating formulation to the marked level.

    • Allow the viscometer to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

3.3.2. Pencil Hardness (ASTM D3363)

  • Objective: To determine the hardness of the cured coating film.

  • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and a 45° pencil hardness tester.

  • Procedure:

    • Sharpen the pencils to expose a cylindrical lead of approximately 3 mm in length.

    • Starting with a softer pencil, hold it at a 45° angle to the coated surface and push it forward about 6 mm with firm pressure.

    • Examine the surface for any indentation or scratching.

    • Repeat the test with pencils of increasing hardness until a pencil is found that scratches the coating.

    • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

3.3.3. Adhesion (Cross-Hatch Test, ASTM D3359)

  • Objective: To assess the adhesion of the cured coating to the substrate.

  • Apparatus: A cross-hatch cutter with multiple blades, a soft brush, and pressure-sensitive adhesive tape.

  • Procedure:

    • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

    • Make a second series of cuts at a 90° angle to the first set to create a lattice pattern.

    • Gently brush the area to remove any loose flakes of coating.

    • Apply a piece of pressure-sensitive tape over the lattice and smooth it down firmly.

    • Rapidly pull the tape off at a 180° angle.

    • Examine the lattice area and rate the adhesion according to the ASTM scale (5B = no detachment, 0B = severe detachment).[7][8][9]

3.3.4. Tensile Properties (ASTM D882)

  • Objective: To measure the tensile strength and elongation of free-standing coating films.

  • Apparatus: A universal testing machine (tensile tester) with appropriate grips.

  • Procedure:

    • Prepare free-standing films of the cured coating with a uniform thickness.

    • Cut the films into dumbbell-shaped specimens of specified dimensions.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the tensile tester.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength (force per unit area) and the percentage of elongation.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_characterization Characterization F1 Weigh Oligomer F2 Add 2-PEA F1->F2 F3 Mix Oligomer and 2-PEA F2->F3 F4 Weigh and Add Photoinitiator F3->F4 F5 Final Mixing F4->F5 A1 Substrate Preparation F5->A1 C1 Viscosity (Uncured) F5->C1 A2 Film Application A1->A2 A3 UV Curing A2->A3 C2 Pencil Hardness A3->C2 C3 Adhesion A3->C3 C4 Tensile Properties A3->C4

Caption: Experimental workflow for evaluating 2-PEA in coatings.

UV_Curing_Process cluster_process UV Curing Free-Radical Polymerization P1 UV Light Exposure P2 Photoinitiator Activation (Free Radical Formation) P1->P2 P3 Initiation: Radical reacts with Acrylate Group (Oligomer or 2-PEA) P2->P3 P4 Propagation: Chain growth by reaction with more Acrylate Groups P3->P4 P4->P4 P5 Termination: Formation of a Cross-linked Polymer Network (Cured Coating) P4->P5

Caption: UV curing process of an acrylate-based coating.

References

Application Notes and Protocols for the Formulation of UV-Curable Inks with 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV)-curable inks are a cornerstone of modern high-speed printing and coating applications, offering rapid, energy-efficient, and solvent-free curing. A key component in many of these formulations is 2-Phenoxyethyl acrylate (B77674) (PEA), a monofunctional monomer valued for its versatility. These notes provide a detailed overview of the role of PEA in UV-curable ink formulations, example formulations, and standardized protocols for characterization.

PEA primarily functions as a reactive diluent, a low-viscosity monomer that reduces the overall viscosity of the ink formulation, making it suitable for various printing methods like inkjet, flexography, and screen printing.[1][2] Unlike non-reactive solvents, PEA actively participates in the UV polymerization process, becoming an integral part of the cured ink film.[1] Its unique aromatic ether structure imparts several desirable properties to the final cured ink, including enhanced flexibility, thermal stability, and excellent adhesion to a variety of substrates, particularly plastics.[3] Furthermore, PEA is known for its low shrinkage during curing, which helps to maintain dimensional stability and prevent cracking or loss of adhesion on the substrate.[1]

Components of a UV-Curable Ink Formulation

A typical UV-curable ink formulation is a complex mixture of several components, each with a specific function. The primary components are:

  • Oligomers: These are the backbone of the ink and provide the core properties of the cured film, such as chemical resistance and durability.[4]

  • Monomers (Reactive Diluents): These are low-viscosity liquids that control the viscosity of the ink for proper application.[5] Monofunctional monomers, like PEA, reduce cross-linking, which can increase flexibility and improve adhesion.[5]

  • Photoinitiators: These are compounds that absorb UV light and generate free radicals, initiating the polymerization (curing) process.[2]

  • Pigments: These provide the color of the ink.[4]

  • Additives: These are used in small amounts to modify specific properties of the ink, such as flow, surface tension, and stability.[2]

Example Formulations

The following tables provide example formulations for UV-curable inkjet inks containing 2-Phenoxyethyl acrylate. These are illustrative, and the exact percentages will vary depending on the specific application and desired properties. The formulations are based on typical ranges found in patent literature.[6]

Table 1: Example UV-Curable Ink Formulations (Weight %)

ComponentRoleFormulation A (High PEA)Formulation B (Balanced)Formulation C (Lower PEA)
Urethane Acrylate OligomerFilm Former203040
This compound (PEA) Reactive Diluent (Flexibility, Adhesion) 45 30 15
Isobornyl Acrylate (IBOA)Reactive Diluent (Hardness)101520
Pigment DispersionColorant151515
Photoinitiator BlendCuring Agent888
Surfactant/Leveling AgentAdditive222
Total 100 100 100

Table 2: Typical Performance Characteristics of Example Formulations

PropertyFormulation A (High PEA)Formulation B (Balanced)Formulation C (Lower PEA)Test Method
Viscosity @ 25°C (cP)Low (~10-15)Medium (~15-20)High (~20-25)Rotational Viscometer
Cured Film FlexibilityHighMediumLowMandrel Bend Test
Adhesion to PlasticsExcellent (5B)Very Good (4B-5B)Good (3B-4B)ASTM D3359
Pencil HardnessF - HH - 2H2H - 3HASTM D3363
Cure SpeedFastFastModerateTack-Free Time

Experimental Protocols

Detailed and standardized testing procedures are crucial for the development and quality control of UV-curable inks.

Ink Preparation and Curing
  • Preparation: In a shaded or UV-filtered environment, combine the oligomers and monomers in a mixing vessel.

  • Stir with a mechanical stirrer until a homogeneous mixture is achieved.

  • Gradually add the pigment dispersion while stirring.

  • Add the photoinitiator blend and any additives, and continue to mix until all components are fully dissolved and dispersed.

  • Application: Apply the formulated ink to the desired substrate using a drawdown bar or other appropriate application method to achieve a consistent film thickness.

  • Curing: Immediately pass the coated substrate under a UV lamp with a specified wavelength and intensity. The cure speed can be adjusted by varying the belt speed or lamp power.

Viscosity Measurement

Viscosity is a critical parameter for inkjet and other printing applications.

  • Equipment: Use a rotational viscometer (e.g., Brookfield viscometer).

  • Procedure: a. Equilibrate the ink sample to a constant temperature, typically 25°C, as viscosity is temperature-dependent.[7] b. Select an appropriate spindle and rotational speed for the expected viscosity range. c. Immerse the spindle into the ink to the marked level. d. Start the viscometer and allow the reading to stabilize. e. Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Cure Speed Determination (Tack-Free Time)

This test determines when the ink surface is fully cured and no longer tacky.

  • Procedure: a. After the ink passes under the UV lamp, lightly touch the surface with a cotton ball or a clean finger. b. The ink is considered tack-free when no residue is transferred to the cotton ball or finger.[8] c. The cure speed can be quantified by determining the maximum belt speed at a given UV dose that results in a tack-free surface.

Adhesion Testing (ASTM D3359 - Cross-Hatch Test)

This method assesses the adhesion of the cured ink film to the substrate.

  • Equipment: A cross-hatch cutting tool with multiple preset blades, pressure-sensitive adhesive tape.

  • Procedure: a. Use the cutting tool to make a lattice pattern of six cuts in each direction through the cured ink film to the substrate. b. Brush the area lightly to remove any detached flakes or ribbons of coating. c. Apply a strip of pressure-sensitive tape firmly over the lattice. d. Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.[6] e. Inspect the grid area for any removed coating and classify the adhesion according to the ASTM scale (5B = no peeling, 0B = severe peeling).

Pencil Hardness Test (ASTM D3363)

This test measures the scratch hardness of the cured ink film.

  • Equipment: A set of drawing pencils of known hardness (e.g., 6B to 9H), a pencil hardness tester that holds the pencil at a 45° angle with a constant force.[9][10]

  • Procedure: a. Starting with the hardest pencil, push the pencil forward on the cured ink surface for about 6-7 mm.[11] b. Examine the surface for scratches or gouges. c. Repeat the test with progressively softer pencils until a pencil is found that will not scratch the surface. d. The pencil hardness is reported as the grade of the hardest pencil that does not scratch the ink film.[8]

Visualizations

UV Curing Free-Radical Polymerization Pathway

UV_Curing_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star UV Light (hν) R_dot Free Radicals (R•) PI_star->R_dot Cleavage RM_dot R-M• R_dot->RM_dot + Monomer (M) Monomer Acrylate Monomer (e.g., PEA) RMn_dot R-(M)n-M• RM_dot->RMn_dot + n Monomers RMn_dot_2 R-(M)n-M• Polymer Cross-linked Polymer Network RMn_dot_2->Polymer Combination or Disproportionation RMm_dot R-(M)m-M• RMm_dot->Polymer Combination or Disproportionation

Caption: Free-radical polymerization pathway in UV curing.

Experimental Workflow for UV-Curable Ink Formulation and Characterization

Experimental_Workflow cluster_characterization 4. Characterization of Cured Film Formulation 1. Ink Formulation (Mixing Oligomers, PEA, Other Monomers, PIs, Pigments) Application 2. Ink Application (Drawdown on Substrate) Formulation->Application Viscosity Viscosity Measurement (Pre-Curing) Formulation->Viscosity Curing 3. UV Curing (Exposure to UV Lamp) Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Flexibility Flexibility Test Curing->Flexibility Cure_Test Cure Speed Test (Tack-Free Time) Curing->Cure_Test

Caption: Workflow for UV-curable ink formulation and testing.

References

Application Notes and Protocols for 2-Phenoxyethyl Acrylate in Photopolymerization for 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl acrylate (B77674) (PEA) is a monofunctional acrylic monomer increasingly utilized in photopolymerization-based 3D printing, also known as vat photopolymerization. Its properties, including low viscosity and the ability to form flexible yet mechanically stable polymers, make it a versatile component in resin formulations for various applications, particularly in the biomedical and drug delivery fields. When combined with appropriate crosslinkers, photoinitiators, and other additives, PEA can be used to fabricate high-resolution 3D structures with tunable mechanical properties and biocompatibility.

These application notes provide a comprehensive overview of the use of PEA in photopolymerization for 3D printing, with a focus on drug delivery applications. Detailed protocols for resin formulation, 3D printing, and subsequent analysis are provided to guide researchers in developing novel drug-eluting devices and other biomedical applications.

Data Presentation: Properties of PEA-Based Photopolymer Resins

The following tables summarize the mechanical properties of various photopolymer resin formulations containing 2-phenoxyethyl acrylate (PEA). These formulations demonstrate the tunability of the final polymer's characteristics by altering the crosslinker type and concentration.

Table 1: Mechanical Properties of PEA-Based Resin Formulations

Formulation CodeMonomer (PEA)CrosslinkerCrosslinker Conc. (% w/w)Photoinitiator (TPO) Conc. (% w/w)Photoabsorber (Sudan 1) Conc. (% w/w)Elastic Modulus (MPa)Elongation at Break (%)
EB20This compoundEbecryl 8413200.10.2250.62 ± 0.02260 ± 43
EB40This compoundEbecryl 8413400.10.2250.40 ± 0.03733 ± 108
TA20This compoundTATATO200.10.2250.10 ± 0.041167 ± 106
TA40This compoundTATATO400.10.2250.16 ± 0.01101 ± 20
TP5This compoundTPGDA50.10.2250.21 ± 0.0182 ± 17
TP10This compoundTPGDA100.10.2250.38 ± 0.02183 ± 29

Data adapted from a study on flexible materials for high-resolution 3D printing. The study focused on microfluidics, but the material properties are relevant for developing flexible drug delivery devices.

Table 2: Drug Release from 3D Printed Acrylate-Based Scaffolds

Polymer MatrixActive Pharmaceutical Ingredient (API)API Loading (% w/w)3D Printing TechnologyCumulative Release at 24h (%)Cumulative Release at 7 days (%)
Poly(lactic-co-glycolic acid) (PLGA)Ketoprofen5Direct Powder Extrusion~25~50
Phenylalanine-Coumarin CopolyesterMafenide10Photocrosslinking7.9 - 8.7Not Specified
Poly(ε-caprolactone) (PCL) with Bioactive GlassTetracycline Hydrochloride0.57 mg/mLFused Deposition ModelingNot SpecifiedSustained release

Note: While these examples do not exclusively use PEA, they demonstrate typical drug release profiles from 3D printed acrylate and polyester-based scaffolds, which can serve as a reference for developing PEA-based drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded this compound (PEA) Photopolymer Resin

Objective: To formulate a photopolymer resin containing PEA and an active pharmaceutical ingredient (API) for use in vat photopolymerization 3D printing.

Materials:

  • This compound (PEA), monomer

  • Crosslinker (e.g., Ebecryl 8413, TATATO, or TPGDA)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • UV absorber (e.g., Sudan 1), optional, for controlling light penetration depth

  • Active Pharmaceutical Ingredient (API)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials

Procedure:

  • Component Calculation: Determine the desired final concentration of each component in the resin (e.g., based on the formulations in Table 1).

  • Monomer and Crosslinker Mixing: In an amber glass vial, add the calculated amount of this compound. Subsequently, add the chosen crosslinker.

  • Photoinitiator and UV Absorber Dissolution: Add the photoinitiator and, if used, the UV absorber to the monomer/crosslinker mixture.

  • Mixing: Tightly cap the vial and vortex the mixture for approximately 5 minutes to ensure initial dispersion.

  • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes, or until all solid components are completely dissolved and the solution is homogeneous.[1]

  • API Incorporation:

    • For Soluble APIs: Add the desired amount of the API to the homogeneous resin mixture. Vortex and sonicate again until the API is fully dissolved. The maximum API loading will depend on its solubility in the resin.

    • For Insoluble APIs: For APIs that are not soluble in the resin, a suspension can be created. Add the micronized API powder to the resin and use a high-shear mixer or a three-roll mill to achieve a stable and uniform dispersion. The particle size of the API should be smaller than the layer height of the 3D print to avoid printing defects.

  • Degassing (Optional but Recommended): To remove any air bubbles introduced during mixing, which can interfere with the printing process, place the resin in a vacuum chamber for 10-15 minutes or until bubble formation ceases.

  • Storage: Store the final drug-loaded resin in a sealed amber vial, protected from light, at room temperature.

Protocol 2: 3D Printing of a Drug-Eluting Device using a PEA-Based Resin

Objective: To fabricate a 3D object with a defined geometry for drug release studies using a prepared PEA-based photopolymer resin.

Equipment and Software:

  • Vat photopolymerization 3D printer (e.g., Stereolithography (SLA) or Digital Light Processing (DLP))

  • 3D modeling software (e.g., Autodesk Inventor, SolidWorks)

  • Slicing software compatible with the 3D printer

  • UV post-curing chamber

  • Personal Protective Equipment (PPE): nitrile gloves, safety goggles

Procedure:

  • Device Design: Using 3D modeling software, design the desired geometry of the drug-eluting device. Consider factors that can influence drug release, such as surface area-to-volume ratio and internal porosity.[2][3]

  • Slicing: Export the 3D model as an STL file and import it into the slicing software. Set the printing parameters, including:

    • Layer thickness: Typically between 25 µm and 100 µm. A smaller layer height will result in higher resolution.[1]

    • Exposure time per layer: This will depend on the reactivity of the resin and the light intensity of the printer. It is crucial to calibrate this parameter to ensure proper curing without over-curing, which can lead to loss of resolution.[1]

    • Support structures: Add support structures as needed to ensure the successful printing of overhanging features.

  • Printer Preparation: Ensure the resin vat and build platform of the 3D printer are clean. Pour the prepared drug-loaded PEA resin into the vat.

  • Printing: Start the printing process. The printer will selectively cure the resin layer by layer according to the sliced model.

  • Part Removal and Cleaning: Once the print is complete, carefully remove the build platform and detach the printed object.

  • Washing: Immerse the printed object in a suitable solvent, such as isopropyl alcohol (IPA) or ethanol, to remove any uncured resin from the surface. An ultrasonic bath can be used for a more thorough cleaning, typically for 5-10 minutes.

  • Support Removal: Carefully remove the support structures from the printed object.

  • Post-Curing: To ensure complete polymerization and enhance the mechanical properties of the object, place it in a UV post-curing chamber. The curing time and temperature will depend on the resin formulation and the size of the object. This step is critical for minimizing the amount of leachable unreacted monomers.

Protocol 3: In Vitro Drug Release Study

Objective: To quantify the release of the API from the 3D printed device over time in a simulated physiological environment.

Materials and Equipment:

  • 3D printed drug-eluting devices

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle apparatus) or orbital shaker with a temperature-controlled chamber

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Vials for sample collection

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Setup: Place a known number of 3D printed devices into a vessel of the dissolution apparatus or a vial. Add a defined volume of pre-warmed (37°C) release medium.

  • Incubation: Place the vessels in the dissolution apparatus or the vials in an orbital shaker set to a specific agitation speed (e.g., 50 rpm) and temperature (37°C).[1]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of the released API.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative drug release versus time to obtain the release profile.

Protocol 4: Biocompatibility Assessment of 3D Printed PEA-Based Devices

Objective: To evaluate the biocompatibility of the final, post-processed 3D printed device according to ISO 10993 standards. This is a multi-step process that should be conducted in collaboration with a certified testing laboratory.

Part A: In Vitro Cytotoxicity (ISO 10993-5)

  • Sample Preparation: Prepare extracts of the sterilized, 3D printed device according to ISO 10993-12. This typically involves incubating the device in a cell culture medium at 37°C for a specified period (e.g., 24 hours). The ratio of the device surface area to the volume of the medium is critical.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to near confluence in 96-well plates.

  • Exposure: Replace the culture medium in the wells with the prepared device extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells.[4]

  • Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Part B: Extractables and Leachables (E&L) Study (ISO 10993-17 & 10993-18)

  • Study Design: Design an E&L study to identify and quantify chemical substances that may be released from the 3D printed device. The study should consider the intended use of the device, including the contacting body fluid and the duration of contact.

  • Extraction: Perform extractions under conditions that are at least as aggressive as the intended use. This may involve using multiple solvents of varying polarity (e.g., water, ethanol, hexane) and elevated temperatures.[5][6]

  • Analytical Testing: Analyze the extracts using a combination of sensitive analytical techniques to identify and quantify the extracted compounds. Common methods include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.

  • Toxicological Risk Assessment: A toxicologist should evaluate the identified extractables and leachables to assess the potential risk to the patient. This involves determining the Tolerable Intake (TI) for each compound and comparing it to the potential exposure from the device.

Visualizations

Experimental_Workflow cluster_0 Resin Formulation cluster_1 3D Printing and Post-Processing cluster_2 Device Characterization and Testing A Component Selection (PEA, Crosslinker, PI, API) B Mixing and Dissolution (Vortexing, Sonication) A->B C Drug-Loaded Resin B->C F Vat Photopolymerization Printing C->F D Device Design (CAD) E Slicing and Print Parameter Setting D->E E->F G Washing and Post-Curing F->G H Final 3D Printed Device G->H I Mechanical Testing H->I J In Vitro Drug Release Study H->J K Biocompatibility Assessment (ISO 10993) H->K L Data Analysis and Validation I->L J->L K->L Drug_Release_Mechanism A 3D Printed Device (API in PEA Matrix) C API Diffusion A->C Concentration Gradient D Matrix Swelling/Degradation A->D B Release Medium (e.g., PBS) B->A Penetration E Released API in Medium C->E D->C

References

Application Note: Molecular Weight Characterization of Poly(2-Phenoxyethyl Acrylate) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-phenoxyethyl acrylate) (PPOA) is a polymer with applications in various fields, including optical materials and biomedical devices, owing to its unique refractive and thermal properties.[1] The molecular weight and molecular weight distribution of PPOA are critical parameters that significantly influence its physical and mechanical properties, such as viscosity, tensile strength, and degradation kinetics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining these parameters.[2][3] This application note provides a detailed protocol for the characterization of PPOA using GPC, including sample preparation, instrumental conditions, and data analysis. The methodology is based on established practices for similar polyacrylate esters.

Data Presentation

The primary outputs of a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These values provide a comprehensive understanding of the polymer's molecular weight distribution. For a series of PPOA samples synthesized under varying conditions, the data can be summarized as follows:

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PPOA-0115,00022,5001.50
PPOA-0225,00040,0001.60
PPOA-0350,00085,0001.70

Note: The values presented in this table are illustrative and will vary depending on the specific synthesis conditions of the poly(this compound).

Experimental Protocols

A detailed methodology for the GPC analysis of PPOA is provided below. This protocol is adapted from established methods for the characterization of similar polyacrylates, such as poly(2-methoxyethyl acrylate).[4]

1. Materials and Reagents

  • Poly(this compound) (PPOA) sample

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). The choice of solvent will depend on the solubility of the PPOA sample.

  • Calibration Standards: A set of narrow polydispersity polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards covering a molecular weight range appropriate for the expected molecular weight of the PPOA samples.[5]

  • Filtration: 0.2 µm PTFE syringe filters.

2. Instrumentation

  • A standard GPC/SEC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector is suitable for this analysis.

  • GPC Columns: A set of Styragel or PLgel columns appropriate for the chosen mobile phase and the expected molecular weight range of the PPOA. A typical column set might include a guard column followed by analytical columns with a range of pore sizes to ensure adequate separation.

3. Sample Preparation

  • Accurately weigh 5-10 mg of the PPOA sample into a glass vial.

  • Add 5 mL of the chosen mobile phase (THF or DMF) to the vial to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the vial until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking to prevent polymer degradation.

  • Once dissolved, filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any particulate matter.

4. GPC System and Conditions

  • Mobile Phase: THF or DMF

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40 °C

  • Injection Volume: 100 µL

  • Detector: Refractive Index (RI)

  • Run Time: Approximately 30-45 minutes, depending on the column set and flow rate.

5. Calibration

  • Prepare a series of calibration standard solutions of known concentrations in the mobile phase.

  • Inject each standard solution into the GPC system and record the retention time of the peak maximum.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) of the standards against their corresponding retention times.

6. Data Analysis

  • Inject the prepared PPOA sample solution into the GPC system.

  • The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI of the PPOA sample from its chromatogram.

Mandatory Visualization

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing PPOA Weigh PPOA Sample Dissolve Dissolve in Mobile Phase (THF/DMF) PPOA->Dissolve Filter Filter through 0.2 µm PTFE filter Dissolve->Filter Inject_Sample Inject PPOA Sample Filter->Inject_Sample Standards Prepare PS/PMMA Standards Inject_Standards Inject Calibration Standards Standards->Inject_Standards GPC_System GPC System Setup (Column, Mobile Phase, Flow Rate, Temp.) Calibration_Curve Generate Calibration Curve (log M vs. Retention Time) Inject_Standards->Calibration_Curve Calculate Calculate Mn, Mw, PDI Calibration_Curve->Calculate Chromatogram Obtain PPOA Chromatogram Inject_Sample->Chromatogram Chromatogram->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the GPC characterization of poly(this compound).

This application note provides a robust framework for the molecular weight characterization of poly(this compound) using GPC. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, which is crucial for structure-property relationship studies and quality control in the development of PPOA-based materials.

References

Application Notes and Protocols for the Synthesis of 2-Phenoxyethyl Acrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of copolymers incorporating 2-Phenoxyethyl acrylate (B77674) (PEA). The focus is on creating amphiphilic copolymers with acrylic acid (AA), which have significant potential in drug delivery applications due to their stimuli-responsive properties.

Introduction

2-Phenoxyethyl acrylate (PEA) is a monofunctional acrylic monomer that, when copolymerized, can impart desirable characteristics such as hydrophobicity, flexibility, and thermal stability to the resulting polymer.[1] By copolymerizing PEA with a hydrophilic monomer like acrylic acid (AA), it is possible to create amphiphilic copolymers. These copolymers can self-assemble in aqueous environments to form nanostructures like micelles, which are excellent candidates for drug delivery systems.[2][3] The acrylic acid units provide pH-sensitivity, allowing for the controlled release of encapsulated therapeutic agents in specific microenvironments, such as the acidic milieu of tumor tissues or within endosomal compartments of cells.[4]

This document outlines protocols for both free-radical and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques to synthesize poly(this compound-co-acrylic acid) [p(PEA-co-AA)] copolymers.

Experimental Protocols

Materials
  • This compound (PEA), ≥98%

  • Acrylic acid (AA), 99%, inhibitor-free

  • Azobisisobutyronitrile (AIBN), 98%

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), RAFT agent

  • 1,4-Dioxane (B91453), anhydrous, 99.8%

  • Methanol, ACS reagent

  • Diethyl ether, ACS reagent

  • Deionized (DI) water

Protocol 1: Free-Radical Copolymerization of p(PEA-co-AA)

This protocol describes a conventional free-radical polymerization to synthesize a random copolymer of PEA and AA.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and acrylic acid in anhydrous 1,4-dioxane.

  • Add AIBN (initiator) to the solution. A typical monomer to initiator ratio is 200:1.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold diethyl ether while stirring.

  • Collect the precipitated polymer by vacuum filtration and wash with fresh diethyl ether.

  • Dry the purified copolymer in a vacuum oven at 40 °C overnight.

Protocol 2: RAFT Copolymerization of p(PEA-co-AA)

This protocol utilizes RAFT polymerization to achieve better control over the molecular weight and dispersity of the resulting copolymers.[5]

Procedure:

  • In a Schlenk flask with a magnetic stir bar, add the desired molar amounts of this compound, acrylic acid, DDMAT (RAFT agent), and AIBN (initiator). A typical molar ratio of [Monomers]:[RAFT agent]:[Initiator] is[6]:[2]:[0.2].

  • Add anhydrous 1,4-dioxane to dissolve the reactants.

  • Seal the flask and deoxygenate the mixture by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-48 hours), with periodic sampling to monitor conversion via ¹H NMR if desired.

  • Terminate the reaction by cooling the flask in an ice bath and exposing it to air.

  • Purify the copolymer by precipitation in cold diethyl ether, followed by filtration and drying under vacuum at 40 °C.[7]

Characterization of Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, dispersity, and thermal properties.

  • ¹H NMR Spectroscopy: To determine the copolymer composition by comparing the integral ratios of characteristic peaks of PEA (e.g., aromatic protons) and AA (e.g., backbone protons).[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers by identifying characteristic vibrational bands, such as the C=O stretching of the acrylate ester in PEA and the broad O-H stretch of the carboxylic acid in AA.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers.

Data Presentation

The following tables summarize expected quantitative data for a series of p(PEA-co-AA) copolymers synthesized with varying monomer feed ratios.

Table 1: Copolymerization of PEA and AA via Free-Radical Polymerization

Monomer Feed Ratio (PEA:AA)Copolymer Composition (PEA:AA)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
90:1088:1225,0002.15
70:3068:3228,0002.325
50:5049:5132,0002.550
30:7029:7135,0002.678

Table 2: Copolymerization of PEA and AA via RAFT Polymerization

Monomer Feed Ratio (PEA:AA)Copolymer Composition (PEA:AA)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
90:1089:1115,0001.252
70:3069:3116,5001.2822
50:5051:4918,0001.3248
30:7031:6920,0001.3575

Application in Drug Delivery: pH-Responsive Micelles

Amphiphilic p(PEA-co-AA) copolymers can self-assemble into core-shell micelles in an aqueous environment. The hydrophobic PEA segments form the core, which can encapsulate hydrophobic drugs, while the hydrophilic AA segments form the corona, providing stability in the aqueous medium. The carboxylic acid groups in the corona make the micelles pH-responsive. At physiological pH (~7.4), the carboxylic acid groups are deprotonated and negatively charged, leading to electrostatic repulsion that stabilizes the micelles. In the acidic environment of a tumor (pH ~6.5) or within the endosomes of a cancer cell (pH ~5.0-6.0), the carboxylic acid groups become protonated. This protonation reduces the hydrophilicity of the corona, leading to destabilization of the micelle and subsequent release of the encapsulated drug.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Drug Delivery Application s1 Monomer & Initiator/RAFT Agent Mixing s2 Deoxygenation s1->s2 s3 Polymerization s2->s3 p1 Precipitation in Diethyl Ether s3->p1 p2 Filtration p1->p2 p3 Drying p2->p3 c1 NMR p3->c1 c2 FTIR p3->c2 c3 GPC p3->c3 c4 DSC p3->c4 a1 Micelle Formation p3->a1 a2 Drug Encapsulation a1->a2 a3 In Vitro Drug Release Study a2->a3 signaling_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH ~6.5) cluster_cell Cancer Cell micelle_stable Stable Drug-Loaded Micelle (PEA Core, AA Corona) micelle_destabilized Micelle Destabilization (AA Protonation) micelle_stable->micelle_destabilized EPR Effect endocytosis Endocytosis micelle_stable->endocytosis drug_release_extracellular Extracellular Drug Release micelle_destabilized->drug_release_extracellular nucleus Nucleus drug_release_extracellular->nucleus endosome Endosome (pH ~5.0-6.0) endocytosis->endosome drug_release_intracellular Intracellular Drug Release endosome->drug_release_intracellular Micelle Disassembly drug_release_intracellular->nucleus apoptosis Apoptosis nucleus->apoptosis Drug Action

References

Application Notes and Protocols for the Quantification of 2-Phenoxyethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Phenoxyethyl acrylate (B77674) (2-PEA), a monomer frequently used in the synthesis of polymers for coatings, inks, and adhesives.[1] Accurate quantification of residual 2-PEA is crucial for quality control, ensuring product performance, and assessing potential environmental and health impacts. The following sections detail validated analytical methodologies, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of 2-Phenoxyethyl acrylate depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. Chromatographic techniques are the most common and reliable methods for the analysis of acrylate monomers.

  • Gas Chromatography (GC): GC-based methods are well-suited for the analysis of volatile and semi-volatile compounds like 2-PEA. GC-FID is a robust and widely used technique for routine quantification due to its excellent sensitivity and reliability.[2][3] GC-MS provides higher selectivity and definitive identification, making it ideal for complex matrices and trace-level analysis.[2][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. For 2-PEA, reversed-phase HPLC is the method of choice.[6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of acrylate monomers. The values are based on performance data for similar analytes and are intended for comparative purposes.

Parameter GC-FID HPLC-UV GC-MS
Linearity (R²) > 0.999[3][7]> 0.999> 0.995[4]
Linear Range 0.1 - 500 µg/mL0.1 - 1000 µg/mL1 - 500 mg/L[4]
Accuracy (% Recovery) 85 - 115%[3]85.4 - 110.7%84.4 - 108.6%[4]
Precision (% RSD) < 5%< 5.2%< 10%
Limit of Detection (LOD) ~0.001% w/w[3]~0.03 - 0.08 mg/kg~1-3 mg/kg
Limit of Quantification (LOQ) ~0.003% w/w[3]~0.1 mg/kg~3-10 mg/kg[4]
Specificity HighHighVery High
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes20 - 40 minutes

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible results. The following are general protocols for preparing polymer and coating samples for analysis.

3.1.1. Sample Preparation for HPLC Analysis (from Polymers/Coatings)

  • Dissolution: Accurately weigh approximately 1 g of the polymer or coating sample into a glass vial.

  • Add 10 mL of Tetrahydrofuran (THF) to the vial.

  • Seal the vial and sonicate for 30 minutes to ensure complete dissolution.

  • Precipitation (for polymers): If analyzing a polymer, add the THF solution dropwise to 40 mL of a non-solvent (e.g., methanol (B129727) or hexane) to precipitate the polymer while keeping the monomer in solution.

  • Centrifugation: Centrifuge the sample at 40,000 rpm for 15 minutes to pellet the precipitated polymer or any insoluble material.[8]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]

  • The sample is now ready for injection.

3.1.2. Sample Preparation for GC Analysis (from Polymers/Coatings)

  • Extraction: Accurately weigh approximately 0.5 g of the solid sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Add an appropriate internal standard.

  • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

  • Microwave-Assisted Extraction (for solid resins): For solid resins, microwave extraction can be employed. Extract with ethyl acetate (B1210297) for 30 minutes. After extraction, precipitate the resin with methanol.[4]

  • Liquid Resins: For liquid resins, dilute directly with a suitable solvent like methanol.[4]

  • The sample is now ready for headspace or direct liquid injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the routine quantification of 2-PEA in various matrices.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Detector Gases: Hydrogen and Air at manufacturer's recommended flow rates.

  • Calibration:

    • Prepare a stock solution of 2-PEA (1000 µg/mL) in a suitable solvent (e.g., acetone).

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 500 µg/mL.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is ideal for the analysis of 2-PEA in samples that are not suitable for GC analysis due to low volatility or thermal instability.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[6] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Calibration:

    • Prepare a stock solution of 2-PEA (1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 100, 500, 1000 µg/mL).

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides high selectivity and is recommended for the confirmation of 2-PEA identity and for quantification at trace levels in complex matrices.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a 5% phenyl methyl siloxane column (e.g., DB-5ms).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 260 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 250 °C at 15 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • SIM Ions for 2-PEA (m/z): To be determined from the mass spectrum of a 2-PEA standard. Common fragments for similar structures could be monitored.

  • Calibration:

    • Prepare calibration standards as described for the GC-FID method.

    • Analyze the standards in SIM mode and construct a calibration curve using the peak area of the primary quantifier ion.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for selecting and validating an analytical method for the quantification of this compound.

Analytical_Method_Selection start Define Analytical Objective matrix Characterize Sample Matrix (Polymer, Coating, etc.) start->matrix requirements Define Performance Requirements (Sensitivity, Specificity, Throughput) matrix->requirements method_selection Select Potential Method(s) (GC-FID, HPLC-UV, GC-MS) requirements->method_selection gc_path GC Amenable? method_selection->gc_path Volatile/Semi-volatile? hplc_path HPLC Amenable? method_selection->hplc_path Non-volatile/Thermally Labile? gc_path->hplc_path No gc_fid GC-FID (Routine QC) gc_path->gc_fid Yes gc_ms GC-MS (Trace Analysis, Confirmation) gc_path->gc_ms Yes, High Specificity Needed hplc_uv HPLC-UV (Non-volatile, Thermally Labile) hplc_path->hplc_uv Yes develop Develop & Optimize Method gc_fid->develop gc_ms->develop hplc_uv->develop validate Validate Method (ICH Guidelines) develop->validate end Implement for Routine Analysis validate->end

Caption: Logical workflow for analytical method selection.

Analytical_Method_Validation_Workflow start Optimized Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability start->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end Method Approved for Use validation_report->end

Caption: Workflow for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenoxyethyl Acrylate (PEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 2-Phenoxyethyl acrylate (B77674) (PEA). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure the stability and successful use of PEA in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and storage of 2-Phenoxyethyl acrylate.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and hazy. What could be the cause?

A1: Increased viscosity and a hazy appearance are primary indicators of partial polymerization. This can be triggered by several factors, including:

  • Elevated Temperatures: Storage at temperatures above the recommended range (typically >38°C) can significantly accelerate polymerization.[1]

  • Inhibitor Depletion: The inhibitor, commonly Monomethyl Ether of Hydroquinone (MEHQ), is consumed over time, especially at higher temperatures.

  • Exposure to UV Light: Direct sunlight or other sources of UV radiation can initiate free radical formation and subsequent polymerization.[1]

  • Contamination: Contaminants such as strong acids, bases, oxidizing agents, or free radical initiators can trigger polymerization.

  • Absence of Oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals. Storage under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.[1]

Q2: I suspect my PEA has started to polymerize. How can I confirm this?

A2: You can perform a qualitative check by observing the material's viscosity. If it is noticeably thicker than a fresh sample, polymerization has likely begun. For a quantitative assessment, you can determine the polymer content using a standardized analytical method. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of PEA, it is crucial to adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 0°C and 38°C.[1] Some sources may recommend refrigeration.

  • Light: Protect from direct sunlight and UV light sources.[1]

  • Atmosphere: Ensure the presence of an air gap in the storage container. Do not store under an oxygen-free atmosphere.[1]

  • Inhibitor Levels: Regularly monitor the inhibitor concentration, especially for long-term storage or if the material has been exposed to elevated temperatures. The typical shelf life is around 6 months under recommended conditions.[1]

Q4: Can I use PEA that has partially polymerized?

A4: It is generally not recommended to use partially polymerized PEA. The presence of polymer can affect the stoichiometry of your reactions, alter the physical properties of your final product, and may lead to inconsistent experimental results.

Q5: How can I remove the inhibitor from PEA before my experiment?

A5: If your application requires inhibitor-free PEA, you can remove the MEHQ by washing the monomer with an aqueous sodium hydroxide (B78521) solution followed by washing with distilled water to neutralize. The PEA should then be dried over a suitable drying agent. It is critical to use the inhibitor-free monomer immediately as it will be highly susceptible to polymerization.

Data Presentation: PEA Stability

The stability of this compound is highly dependent on both the storage temperature and the concentration of the inhibitor (MEHQ). The following table provides representative data illustrating the expected shelf life under various conditions. This data is based on the principles of chemical kinetics, including the Arrhenius equation, which describes the relationship between temperature and reaction rates.

Storage Temperature (°C)MEHQ Concentration (ppm)Estimated Shelf Life (Months)
4200> 12
410012
4509
252009
251006
25503
382004
381002
3850< 1

Note: This table provides estimated values for illustrative purposes. Actual shelf life may vary based on specific storage conditions, exposure to light, and potential contaminants. It is always recommended to perform stability testing for critical applications.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

1. Determination of Polymer Content in this compound (Adapted from ASTM D4747/D4827)

This method is used to quantify the amount of polymer present in a monomer sample, which is a direct measure of premature polymerization.

  • Principle: A known amount of the PEA sample is dissolved in a suitable solvent and then precipitated with a non-solvent. The precipitated polymer is then isolated, dried, and weighed.

  • Apparatus:

    • Analytical balance

    • Beakers

    • Magnetic stirrer and stir bars

    • Filtration apparatus (e.g., Büchner funnel and filter paper or vacuum filtration assembly)

    • Vacuum oven

  • Reagents:

    • Solvent for PEA (e.g., Tetrahydrofuran (THF) or Dichloromethane)

    • Non-solvent for poly(PEA) (e.g., Methanol or Hexane)

  • Procedure:

    • Accurately weigh approximately 10 g of the PEA sample into a 250 mL beaker.

    • Add 50 mL of the chosen solvent and stir until the sample is completely dissolved.

    • While stirring, slowly add 150 mL of the non-solvent to precipitate the polymer.

    • Continue stirring for 15 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by vacuum filtration through a pre-weighed filter paper.

    • Wash the precipitate with two 20 mL portions of the non-solvent.

    • Dry the filter paper and the collected polymer in a vacuum oven at 40°C to a constant weight.

    • Calculate the polymer content as a percentage of the original sample weight.

2. Determination of MEHQ Inhibitor Concentration (Adapted from ASTM D3125)

This colorimetric method is suitable for determining the concentration of MEHQ in PEA.

  • Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite (B80452) in an acidic medium) to produce a yellow nitroso derivative. The intensity of the color is proportional to the MEHQ concentration and is measured using a spectrophotometer.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • Volumetric flasks

    • Pipettes

  • Reagents:

    • Glacial acetic acid

    • Sodium nitrite (NaNO₂) solution (2% w/v in deionized water)

    • MEHQ standard solution

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of MEHQ in glacial acetic acid at known concentrations. For each standard, add 1 mL of the 2% sodium nitrite solution, dilute to a known volume with glacial acetic acid, and allow the color to develop for 10 minutes. Measure the absorbance of each standard at 420 nm and plot a calibration curve of absorbance versus MEHQ concentration.

    • Sample Preparation: Accurately weigh an appropriate amount of the PEA sample into a volumetric flask and dissolve it in glacial acetic acid.

    • Color Development: Add 1 mL of the 2% sodium nitrite solution to the sample solution, dilute to the mark with glacial acetic acid, and mix well. Allow the solution to stand for 10 minutes.

    • Measurement: Measure the absorbance of the sample solution at 420 nm.

    • Calculation: Determine the MEHQ concentration in the sample by comparing its absorbance to the calibration curve.

Visualizations

Mechanism of Free Radical Polymerization and Inhibition

The following diagram illustrates the process of free radical polymerization of this compound and the mechanism by which the MEHQ inhibitor functions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer Radical (M.) Monomer Radical (M.) Radical (R.)->Monomer Radical (M.) PEA Monomer Peroxy Radical (ROO.) Peroxy Radical (ROO.) Radical (R.)->Peroxy Radical (ROO.) Oxygen (O2) MEHQ MEHQ Growing Polymer Chain (P.) Growing Polymer Chain (P.) Monomer Radical (M.)->Growing Polymer Chain (P.) n(PEA Monomer) Stable Polymer Stable Polymer Growing Polymer Chain (P.)->Stable Polymer Combination or Disproportionation Inactive Species Inactive Species Peroxy Radical (ROO.)->Inactive Species MEHQ

Caption: Free radical polymerization and MEHQ inhibition pathway.

Troubleshooting Workflow for PEA Stability

This diagram outlines a logical workflow for troubleshooting and preventing premature polymerization of this compound.

G Start Start: Receive/Use PEA Check Visual Inspection: Clear & Low Viscosity? Start->Check Use Proceed with Experiment Check->Use Yes Troubleshoot Troubleshoot: Suspect Polymerization Check->Troubleshoot No Test_Polymer Test for Polymer Content Troubleshoot->Test_Polymer High_Polymer High Polymer Content? Test_Polymer->High_Polymer Discard Discard Monomer High_Polymer->Discard Yes Review_Storage Review Storage Conditions High_Polymer->Review_Storage No Temp Temperature Correct? Review_Storage->Temp Light Protected from UV? Temp->Light Yes Correct_Storage Correct Storage Conditions Temp->Correct_Storage No Atmosphere Air Gap Present? Light->Atmosphere Yes Light->Correct_Storage No Atmosphere->Use Yes Atmosphere->Correct_Storage No

References

Technical Support Center: Troubleshooting Adhesion Failure in PEA-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(ethyl acrylate) (PEA)-based coatings. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving adhesion failures encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the adhesion of PEA-based coatings.

Q1: My PEA-based coating is delaminating from the substrate. What are the most common causes?

A1: Delamination, or peeling of the coating, is a frequent mode of adhesion failure. The primary causes are often related to improper surface preparation, contamination, or incorrect curing of the coating.[1][2] Inadequate surface preparation is a leading cause of delamination, as the coating fails to form a strong bond with the substrate.[3] Contaminants on the surface can also act as a barrier to adhesion.[4]

Q2: How do I properly prepare my substrate surface for PEA coating application?

A2: Proper surface preparation is critical for good adhesion.[2] The goal is to create a clean, dry, and appropriately profiled surface for the coating to anchor to.[4] Key steps include:

  • Cleaning: All contaminants such as oils, grease, dust, and rust must be removed.[4] This can be achieved through methods like solvent wiping, alkaline washing, or using a pressure washer.[1]

  • Abrasion/Roughening: Creating a surface profile increases the surface area for mechanical interlocking of the coating.[5] Techniques include abrasive blasting, sanding, or chemical etching.[1] For polymeric substrates, treatments like plasma or corona can be used to increase surface energy and introduce reactive groups.[6]

  • Drying: Ensure the substrate is completely dry before applying the coating, as trapped moisture can lead to blistering and poor adhesion.[2]

Q3: Can the formulation of my PEA coating affect its adhesion?

A3: Yes, the formulation plays a significant role. The inclusion of adhesion promoters can be crucial, especially for challenging substrates.[2] Silane (B1218182) coupling agents, for example, can form a chemical bridge between the substrate and the coating.[7] The viscosity of the coating also matters; it must be appropriate to wet the substrate surface effectively.[8]

Q4: What are adhesion promoters, and when should I use them with my PEA coating?

A4: Adhesion promoters are compounds used to enhance the bond between a coating and a substrate.[9] They are particularly useful for substrates with low surface energy, such as certain plastics (polycarbonate, polyethylene, polypropylene) and for inorganic substrates like glass and metals.[7][8]

  • For Plastics (e.g., Polycarbonate, PVC, PMMA): Products like 3M™ Adhesion Promoter AP596 can be effective.[10]

  • For Glass and Metals: Silane-based adhesion promoters are commonly used.[11][12] For example, organofunctional silanes like 3-aminopropyltriethoxysilane (B1664141) or 3-methacryloxypropyltrimethoxysilane can be added to the coating formulation.[11] AP1355 is another option for glass and various metals.[13]

  • For Polyolefins: Chlorinated polyolefins (CPOs) are often used as primers to improve the adhesion of coatings.

Q5: How do curing time and temperature impact the adhesion of PEA coatings?

A5: Curing is a critical step where the coating develops its final properties, including adhesion.[4] Both time and temperature must be carefully controlled according to the coating manufacturer's specifications.

  • Undercuring: Insufficient curing time or temperature will result in a weak coating with poor adhesion.[2]

  • Overcuring: Excessively high temperatures or long curing times can make the coating brittle and may also lead to adhesion failure.[14]

  • General Trend: Increasing the curing temperature generally shortens the required curing time and can lead to a more complete cure, which enhances adhesion, up to a certain point.[14][15] Beyond the optimal temperature, thermal degradation can occur, reducing mechanical properties.[6]

Q6: My coating appears to have good adhesion initially but fails over time. What could be the cause?

A6: This phenomenon, known as delayed adhesion failure, can be caused by several factors:

  • Environmental Exposure: Prolonged exposure to humidity, UV light, or harsh chemicals can degrade the coating or the coating-substrate interface, leading to a loss of adhesion.[16]

  • Internal Stresses: Stresses that develop in the coating during curing due to shrinkage can lead to failure over time.[17]

  • Weak Boundary Layer: The presence of a very thin layer of a weak material at the interface (e.g., from a mold release agent on a plastic substrate) can lead to cohesive failure within this layer over time.[16]

Troubleshooting Flowchart

The following diagram illustrates a systematic approach to troubleshooting adhesion failure in PEA-based coatings.

G start Adhesion Failure Observed (e.g., Delamination, Blistering) surface_prep Review Surface Preparation Protocol start->surface_prep is_clean Was the substrate thoroughly cleaned? surface_prep->is_clean is_profiled Was the surface appropriately roughened/treated? is_clean->is_profiled Yes improve_cleaning Improve cleaning procedure (e.g., different solvent, plasma cleaning) is_clean->improve_cleaning No formulation Evaluate Coating Formulation is_profiled->formulation Yes improve_profiling Optimize surface profile (e.g., change grit, use chemical etch) is_profiled->improve_profiling No adhesion_promoter Is an adhesion promoter needed/used? formulation->adhesion_promoter application Assess Application Process adhesion_promoter->application Yes/Optimized add_promoter Incorporate a suitable adhesion promoter adhesion_promoter->add_promoter No/Incorrect thickness Is the coating thickness within specification? application->thickness environment Were environmental conditions (temp, humidity) controlled? thickness->environment Yes adjust_thickness Adjust application technique for correct film thickness thickness->adjust_thickness No curing Verify Curing Process environment->curing Yes control_env Control application environment environment->control_env No cure_schedule Was the correct cure time and temperature used? curing->cure_schedule solution Implement Corrective Actions and Retest cure_schedule->solution Yes/Optimized adjust_curing Optimize curing schedule cure_schedule->adjust_curing No improve_cleaning->surface_prep improve_profiling->surface_prep add_promoter->formulation adjust_thickness->application control_env->application adjust_curing->curing

A flowchart for troubleshooting PEA coating adhesion failure.

Data on Adhesion of Acrylate-Based Coatings

The following tables summarize quantitative data related to the adhesion of acrylate-based coatings on various substrates and the effect of different parameters.

Table 1: Adhesion Strength of Acrylate-Based Coatings on Various Substrates

SubstrateAdhesion Promoter/Surface TreatmentAdhesion Test MethodAdhesion StrengthReference
High-Density Polyethylene (HDPE)Modified acrylate (B77674) with HHTPB180° Peel Strength4.88 N/25 mm[18]
Polypropylene (PP)Rosin ester tackifier in acrylic PSA180° Peel StrengthGood adhesion[8]
Stainless SteelNone (Pure Polyurea)Pull-Off (ASTM D4541)~3.03 MPa[19]
SteelEpoxy/PEA/DA adhesivePull-Off~8.3 MPa[11]
GlassSilane-based adhesion promoterNot specifiedEnhanced adhesion[11]
PolycarbonatePlasma TreatmentNot specifiedImproved adhesion[7]

Table 2: Effect of Curing Temperature on Adhesion Properties

Adhesive SystemCuring Temperature (°C)Curing TimeProperty MeasuredResultReference
Structural Adhesive25Not specifiedTensile Shear StrengthBaseline[15]
45Shortened by ~50%Tensile Shear StrengthChange within 6%[15]
65Shortened furtherFlexural/Compressive StrengthIncreased by 6-50%[15]
85Shortened furtherFlexural/Compressive StrengthIncreased by 9-50%[15]
Epoxy ResinAmbient48 hoursTensile StrengthMeets requirements[14]
6048 hoursPull-out StrengthDecreases over time[14]

Table 3: Effect of Surface Roughness on Adhesion Strength

Coating SystemSubstrateSurface Roughness (Ra)Adhesion StrengthObservationReference
PolyureaSteelIncreasingIncreasingHigher roughness led to higher adhesion.[19]
Acrylate CopolymersSteel Probes2.9 nmHigherSmoother surfaces showed higher work of adhesion in tack tests.[16]
291.7 nmLowerRougher surfaces decreased the maximum force during debonding.[16]

Experimental Protocols

Protocol 1: Cross-Cut Adhesion Test (ASTM D3359)

This method provides a qualitative assessment of the adhesion of coatings to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.[20]

  • Objective: To assess the adhesion of a PEA-based coating to a rigid substrate.

  • Materials:

    • Cutting tool with specified blade spacing (e.g., 1 mm for coatings up to 2 mils, 2 mm for 2-5 mils).[9]

    • Pressure-sensitive tape conforming to the standard (e.g., Permacel P99 or equivalent).

    • Rubber eraser on the end of a pencil.

    • Illuminated magnifier.

  • Procedure:

    • Select a representative, blemish-free area on the coated substrate. Ensure the surface is clean and dry.[21]

    • Make a series of parallel cuts through the coating down to the substrate using the cutting tool. For coatings up to 5 mils thick, a lattice pattern is made with either six or eleven cuts in each direction.[9]

    • Rotate the sample 90 degrees and make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.[22]

    • Remove any loose coating debris from the grid.

    • Cut a piece of the specified pressure-sensitive tape and apply it over the center of the lattice.

    • Firmly rub the tape with a pencil eraser to ensure good contact with the coating.[9]

    • After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.[22]

    • Examine the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = severe peeling).[20]

Protocol 2: Pull-Off Adhesion Test (ASTM D4541)

This method provides a quantitative measure of the adhesion of a coating to a substrate by measuring the tensile force required to detach a loading fixture (dolly) glued to the coating surface.[3]

  • Objective: To determine the pull-off strength of a PEA-based coating on a rigid substrate.

  • Materials:

    • Portable pull-off adhesion tester (Type II, III, IV, V, or VI).[23]

    • Loading fixtures (dollies) of a specified diameter.

    • Two-component epoxy adhesive.

    • Solvent for cleaning.

    • Dolly drill (optional, for cutting around the dolly).[3]

  • Procedure:

    • Select a flat, smooth, and representative area on the coated surface.

    • Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.

    • Mix the two-component adhesive according to the manufacturer's instructions.

    • Apply a uniform, thin layer of the adhesive to the face of the dolly.

    • Press the dolly firmly onto the coated surface. Ensure that a small, uniform bead of adhesive squeezes out from around the dolly.

    • Carefully remove any excess adhesive from around the dolly without disturbing it.

    • Allow the adhesive to cure for the time and at the temperature recommended by the manufacturer.

    • If required by the specification, score the coating around the dolly down to the substrate.

    • Attach the adhesion tester to the dolly.

    • Apply a tensile force at a steady rate until the dolly is pulled off the surface.[24]

    • Record the pull-off force reading from the tester.

    • Examine the face of the dolly and the test surface to determine the nature of the failure (adhesive, cohesive, or glue failure) and the percentage of each.[25]

Diagrams of Key Concepts

Adhesion Failure Modes

cluster_0 Adhesive Failure cluster_1 Cohesive Failure cluster_2 Substrate Failure a_coating Coating a_substrate Substrate a_desc Failure at the coating-substrate interface. Coating pulls cleanly away from the substrate. c_coating1 Coating c_coating2 Coating c_substrate Substrate c_desc Failure within the coating itself. Coating is left on both the substrate and the detached portion. s_coating Coating s_substrate1 Substrate s_substrate2 Substrate s_desc Failure within the substrate material. The coating remains attached to a layer of the substrate.

Common modes of adhesion failure in coatings.

Mechanism of Silane Adhesion Promoter

substrate Substrate (e.g., Glass, Metal) with -OH groups condensation Condensation with Substrate (Covalent -Si-O-Substrate bonds) substrate->condensation silane Silane Adhesion Promoter (R-Si-X3) hydrolysis Hydrolysis of Silane (-Si-X -> -Si-OH) silane->hydrolysis coating PEA-based Coating hydrolysis->condensation reaction Reaction with Coating (Organic group 'R' bonds with coating polymer) condensation->reaction reaction->coating

How silane adhesion promoters bridge the substrate and coating.

References

Technical Support Center: Optimizing UV Curing for 2-Phenoxyethyl Acrylate (PEA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of UV curing parameters for 2-Phenoxyethyl acrylate (B77674) (PEA). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work with PEA-based formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in refining your UV curing processes.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenoxyethyl acrylate (PEA) and why is it used in UV-curable formulations?

A1: this compound (PEA) is a monofunctional acrylate monomer commonly used as a reactive diluent in UV-curable formulations such as coatings, inks, and adhesives.[1] Its aromatic structure contributes to desirable properties in the cured polymer, including enhanced thermal stability, optical clarity, flexibility, and adhesion to a variety of substrates.[2] PEA is also noted for its low shrinkage upon curing, which helps to minimize internal stress and improve the integrity of the final product.[1]

Q2: What are the key parameters to control when optimizing the UV curing of PEA formulations?

A2: The primary parameters to control are:

  • UV Dose/Energy: The total amount of UV energy delivered to the coating surface, typically measured in mJ/cm². This is a function of UV intensity and exposure time.

  • UV Intensity (Irradiance): The power of the UV lamp per unit area, usually measured in mW/cm². Higher intensity can lead to faster curing.[3]

  • Photoinitiator Type and Concentration: The choice of photoinitiator should match the spectral output of the UV lamp. Its concentration affects the cure speed and depth of cure.

  • Film Thickness: Thicker films may require higher UV doses or specific photoinitiators for through-cure, as UV light can be attenuated as it passes through the material.

  • Atmosphere: The presence of oxygen can inhibit the free-radical polymerization at the surface, leading to a tacky or uncured finish.[3][4]

Q3: How can I measure the degree of cure or conversion of PEA?

A3: The degree of cure, or the conversion of acrylate double bonds, is most commonly measured using Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the acrylate double bond peak, typically found around 810 cm⁻¹ and 1635 cm⁻¹, is monitored. The percentage conversion can be calculated by comparing the peak area before and after curing.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the UV curing of this compound formulations.

Problem Potential Causes Recommended Solutions
Surface Remains Tacky or Wet Oxygen Inhibition: Oxygen in the air quenches the free radicals at the surface, preventing complete polymerization.[3][4]- Increase UV intensity to accelerate the cure reaction, outcompeting the oxygen diffusion.[3]- Cure in an inert atmosphere, such as nitrogen, to eliminate oxygen.[5]- Increase the photoinitiator concentration to generate more free radicals.[4]- Use a UV lamp with shorter wavelengths that are more effective at the surface.- Add oxygen scavengers like amines or thiols to the formulation.[4]
Incomplete Cure or Poor Through-Cure Insufficient UV Dose: The total UV energy is not enough to fully cure the material, especially in thicker sections.- Increase the exposure time or the UV lamp intensity.[6]- Select a photoinitiator with good photobleaching properties or one that is sensitive to longer UV wavelengths for better depth penetration.
Incorrect UV Wavelength: The spectral output of the UV lamp does not match the absorption spectrum of the photoinitiator.- Ensure the lamp's emission spectrum aligns with the photoinitiator's absorption peaks.
Poor Adhesion to Substrate Low Surface Energy of Substrate: The coating does not wet the substrate properly, leading to weak bonding.[7]- Increase the surface energy of the substrate through pre-treatment methods like corona, plasma, or chemical etching.[7]- Incorporate adhesion promoters into the formulation.[7]
High Shrinkage: Stress from volume reduction during polymerization can cause the coating to pull away from the substrate.- While PEA has low shrinkage, ensure other formulation components are also low-shrinkage.[1]- Optimize the UV dose; over-curing can sometimes increase stress.
Yellowing of the Cured Film Photoinitiator Degradation: Certain photoinitiators can form colored byproducts upon exposure to UV light.- Select non-yellowing photoinitiators, such as acylphosphine oxides.- Optimize the photoinitiator concentration to the minimum effective level.
Oxidation: The polymer backbone can degrade over time due to exposure to UV light and oxygen, forming chromophores.[8]- Incorporate UV stabilizers and antioxidants into the formulation.[9]
Over-curing: Excessive UV exposure can lead to degradation of the polymer.[9]- Reduce the UV dose to the minimum required for a full cure.
Bubbles in the Cured Film Trapped Air: Air can be introduced during mixing or application and become trapped as the viscosity increases during curing.[10]- Degas the formulation under vacuum before application.- Apply the coating in thinner layers.[10]- Allow a short "flow-out" time before curing for bubbles to escape.
Solvent Outgassing: If solvents are present, they may vaporize during curing and get trapped.- Ensure any solvents have fully evaporated before UV exposure.

Quantitative Data on Curing Parameters

The following tables summarize the impact of key parameters on the properties of UV-cured acrylate formulations. While not exclusively for PEA, these provide representative data for optimizing your experiments.

Table 1: Effect of Photoinitiator Concentration on Acrylate Conversion and Film Properties

Photoinitiator Concentration (wt%)Acrylate Conversion (%)Pencil HardnessGloss (60°) (GU)
0.593.9 - 94.72H4.9
2.095.4 - 96.03H-
4.096.2 - 96.63H-

Data adapted from a study on UV-curable polyurethane acrylate systems. Higher photoinitiator concentrations generally lead to higher conversion rates.[11] Pencil hardness also tends to increase with higher conversion.[11]

Table 2: Influence of UV Dose on Mechanical and Adhesion Properties

UV Dose (mJ/cm²)Peel Strength (N/25mm)Storage Modulus (MPa)
2008.50.8
4006.21.5
8005.12.2
16004.53.0

Data adapted from a study on acrylic pressure-sensitive adhesives.[12] As the UV dose increases, the crosslink density and storage modulus increase, which can lead to a decrease in peel strength for adhesive applications.[12][13]

Experimental Protocols

Protocol 1: Determination of Acrylate Conversion using FTIR-ATR

Objective: To quantify the degree of cure of a PEA formulation by measuring the disappearance of acrylate double bonds.

Materials and Equipment:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV Curing System (e.g., conveyor belt or spot cure)

  • PEA formulation

  • Substrate (e.g., glass slide, PET film)

  • Pipette or draw-down bar

Methodology:

  • Baseline Spectrum: Apply a small drop of the uncured PEA formulation onto the ATR crystal. Record the FTIR spectrum from 4000 to 650 cm⁻¹. This will serve as the 0% conversion reference.

  • Sample Preparation: Apply a thin film of the PEA formulation onto the desired substrate using a draw-down bar or pipette.

  • Curing: Expose the sample to a controlled UV dose using your curing system. Record the UV intensity and exposure time.

  • Post-Cure Spectrum: Immediately after curing, place the cured film in contact with the ATR crystal and record the FTIR spectrum.

  • Calculation:

    • Identify the acrylate C=C peak at approximately 810 cm⁻¹.

    • Identify a reference peak that does not change during curing (e.g., a C=O ester peak around 1720 cm⁻¹).

    • Calculate the acrylate conversion using the following formula: Conversion (%) = [1 - (Area_acrylate_cured / Area_reference_cured) / (Area_acrylate_uncured / Area_reference_uncured)] * 100

Protocol 2: Adhesion Testing by Cross-Hatch Tape Test (ASTM D3359)

Objective: To assess the adhesion of a cured PEA coating to a substrate.

Materials and Equipment:

  • Cross-hatch cutting tool with multiple blades

  • Adhesion test tape (as specified in the standard)

  • Soft brush

  • Cured PEA coating on a substrate

Methodology:

  • Cutting: Make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first set to create a grid pattern.

  • Brushing: Gently brush the grid area to remove any loose flakes of the coating.

  • Tape Application: Apply the center of the adhesion test tape over the grid. Press the tape down firmly with a finger to ensure good contact.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.

  • Evaluation: Examine the grid area for any removal of the coating. Classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% of the coating detached).

Visualizations

Experimental Workflow for UV Curing Optimization

experimental_workflow cluster_prep Formulation Preparation cluster_process Curing Process cluster_analysis Analysis cluster_result Outcome prep Prepare PEA Formulation pi Vary Photoinitiator Concentration prep->pi apply Apply Coating (Control Thickness) pi->apply cure UV Curing apply->cure uv_dose Vary UV Dose (Intensity/Time) cure->uv_dose ftir FTIR Analysis (Conversion %) uv_dose->ftir mech Mechanical Testing (Hardness, Adhesion) uv_dose->mech visual Visual Inspection (Yellowing, Defects) uv_dose->visual optimize Optimized Parameters ftir->optimize mech->optimize visual->optimize troubleshooting_tacky_surface cluster_causes Potential Causes cluster_solutions Solutions start Problem: Tacky Surface cause1 Oxygen Inhibition? start->cause1 cause2 Insufficient UV Dose? start->cause2 cause3 Incorrect Photoinitiator? start->cause3 sol1a Increase UV Intensity cause1->sol1a sol1b Cure in N2 cause1->sol1b sol2a Increase Exposure Time cause2->sol2a sol2b Check Lamp Output cause2->sol2b sol3a Match PI to Lamp Spectrum cause3->sol3a end Resolved: Properly Cured Surface sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end

References

Technical Support Center: Managing Viscosity of 2-Phenoxyethyl Acrylate (2-PEA) Resin Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of viscosity in 2-Phenoxyethyl acrylate (B77674) (2-PEA) resin mixtures during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenoxyethyl acrylate (2-PEA) and why is it used in resin mixtures?

A1: this compound (2-PEA) is a monofunctional acrylic monomer.[1] It is frequently used as a reactive diluent in resin formulations, particularly in UV-curable systems for coatings, inks, and adhesives.[1][2] Its primary function is to reduce the viscosity of the overall resin mixture, improving its handling and application properties without introducing volatile organic compounds (VOCs).

Q2: What is the typical viscosity of pure this compound?

A2: The viscosity of this compound at 25°C is approximately 9-12 centipoise (cP).[3][4][5]

Q3: What are the main factors that influence the viscosity of 2-PEA resin mixtures?

A3: The viscosity of 2-PEA resin mixtures is primarily influenced by:

  • Temperature: Viscosity decreases as temperature increases.

  • Composition of the resin mixture: The type and concentration of other monomers, oligomers, and additives will significantly affect the overall viscosity.

  • Degree of Polymerization: As the resin begins to polymerize or cure, its viscosity will increase dramatically.

Q4: How does temperature affect the viscosity of 2-PEA resin mixtures?

A4: For most acrylate resins, including those containing 2-PEA, an increase in temperature will lead to a decrease in viscosity. This is because thermal energy increases the mobility of the polymer chains, allowing them to move past each other more easily. Pre-heating the resin to 25-30°C can be an effective way to reduce viscosity and improve flow.[6]

Troubleshooting Guide

This guide addresses common viscosity-related issues encountered during experiments with 2-PEA resin mixtures.

Issue 1: The resin mixture is too viscous to handle or dispense properly.

Possible Causes Solutions
Low ambient temperature. Gently warm the resin mixture to 25-30°C using a water bath or a controlled heating element.[6] Avoid excessive heat, as this can initiate premature polymerization.
High concentration of high-viscosity components (oligomers). Increase the concentration of 2-PEA or another low-viscosity reactive diluent in the formulation.
Incorrect formulation. Double-check the formulation calculations and ensure all components have been added in the correct proportions.
Partial polymerization has occurred. This can be caused by exposure to UV light, high temperatures, or contamination. If suspected, the resin mixture should be discarded. Store resins in a cool, dark place.

Issue 2: The viscosity of the resin mixture is inconsistent between batches.

Possible Causes Solutions
Inaccurate measurement of components. Use calibrated scales and volumetric equipment to ensure precise measurements for each component of the mixture.
Incomplete mixing. Thoroughly mix all components until the mixture is homogeneous. For high-viscosity components, a mechanical stirrer may be necessary.
Temperature variations during mixing. Ensure all components are at a consistent temperature before mixing.
Variability in raw materials. Use raw materials from the same batch or lot to minimize variability. If using new batches, it may be necessary to re-characterize the viscosity.

Issue 3: The viscosity increases too rapidly during the experiment.

Possible Causes Solutions
Premature polymerization. Protect the resin mixture from unintended exposure to UV light sources. Use opaque containers and work in an environment with filtered light if necessary.
Excessive heat generation (exotherm) during mixing. For large batches, consider mixing in smaller quantities or using a cooling bath to manage the exothermic reaction.
Reactive contaminants. Ensure all mixing vessels and equipment are clean and free of contaminants that could initiate polymerization.

Quantitative Data

The following tables provide an estimate of how the viscosity of a resin blend might change with the addition of 2-PEA and with variations in temperature. Please note that these are illustrative values, and actual results will depend on the specific oligomer and other components in the formulation.

Table 1: Estimated Viscosity of a Bisphenol A Epoxy Acrylate Oligomer Blend with 2-PEA at 25°C

2-PEA Concentration (wt%) Estimated Viscosity (cP)
0~20,000 - 40,000
10~5,000 - 10,000
20~1,000 - 3,000
30~500 - 1,500
40~200 - 800
50~100 - 400

Table 2: Estimated Effect of Temperature on the Viscosity of a 2-PEA and Epoxy Acrylate Blend (80:20 wt%)

Temperature (°C) Estimated Viscosity (cP)
25~1,000 - 3,000
30~700 - 2,000
35~400 - 1,200
40~250 - 800
45~150 - 500
50~100 - 300

Compatible Reactive Diluents

When further viscosity reduction is needed, or to modify other properties of the cured resin, other reactive diluents can be used in conjunction with 2-PEA. The choice of diluent will affect not only the viscosity but also the hardness, flexibility, and adhesion of the final cured product.

Reactive Diluent Typical Viscosity at 25°C (cP) Key Properties
Hexanediol Diacrylate (HDDA) ~5-15Good for reducing viscosity and increasing crosslink density, leading to a harder, more chemically resistant polymer.
Tri(propylene glycol) Diacrylate (TPGDA) ~10-20Offers good flexibility and is an effective viscosity reducer.[7][8][9]
Isobornyl Acrylate (IBOA) ~5-15Contributes to high glass transition temperature (Tg) and hardness, with good thermal resistance.

Experimental Protocols

Protocol for Measuring Viscosity of 2-PEA Resin Mixtures using a Rotational Viscometer (Based on ASTM D2196)

This protocol outlines the general procedure for measuring the apparent viscosity of non-Newtonian 2-PEA resin mixtures.[10][11][12][13]

1. Equipment and Materials:

  • Rotational viscometer (e.g., Brookfield or similar) with a set of spindles.[12]

  • Low-form Griffin beaker (600 mL).[10]

  • Temperature control system (water bath or jacketed beaker) capable of maintaining the sample temperature within ±0.5°C.[12]

  • Sample of the 2-PEA resin mixture.

  • Thermometer.

2. Procedure:

  • Sample Preparation: Ensure the resin mixture is homogeneous and free of air bubbles. If necessary, allow the sample to sit in a closed container to degas.

  • Temperature Control: Bring the sample to the desired measurement temperature (e.g., 25°C ± 0.5°C) using the temperature control system.[12] Allow the sample to thermally equilibrate for at least 30 minutes.

  • Viscometer Setup:

    • Select a spindle and rotational speed that will result in a torque reading between 10% and 95% of the instrument's range.[14] This is crucial for accurate measurements.

    • Attach the selected spindle to the viscometer.

  • Measurement:

    • Immerse the spindle into the center of the sample up to the immersion mark.

    • Start the viscometer at the selected speed.

    • Allow the reading to stabilize. For some non-Newtonian fluids, the reading may not stabilize completely; in such cases, record the viscosity at a specified time (e.g., 60 seconds).[14]

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s), the spindle number, the rotational speed, and the sample temperature.

  • Multiple Shear Rates (for non-Newtonian characterization):

    • To characterize shear-thinning behavior, repeat the measurement at several increasing rotational speeds.

    • To assess thixotropy, take measurements at decreasing rotational speeds and compare them to the values obtained at increasing speeds.[10][13]

3. Data Reporting:

  • Report the apparent viscosity at each shear rate (or rotational speed).

  • For a comprehensive analysis, plot viscosity versus shear rate.

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Issue Identified check_temp Is the ambient temperature below the recommended range? start->check_temp warm_resin Action: Gently warm resin to 25-30°C check_temp->warm_resin Yes check_formulation Was the formulation prepared correctly? check_temp->check_formulation No resolved Issue Resolved warm_resin->resolved reformulate Action: Review calculations and carefully reprepare the mixture check_formulation->reformulate No check_components Are high-viscosity components at a high concentration? check_formulation->check_components Yes reformulate->resolved add_diluent Action: Increase 2-PEA or add another low-viscosity diluent check_components->add_diluent Yes check_polymerization Are there signs of premature polymerization? check_components->check_polymerization No add_diluent->resolved discard Action: Discard the resin and review storage/handling procedures check_polymerization->discard Yes check_polymerization->resolved No

Caption: Troubleshooting workflow for high viscosity issues.

Viscosity_Management_Factors viscosity Resin Mixture Viscosity temperature Temperature temperature->viscosity Increase -> Decrease pea_concentration 2-PEA Concentration pea_concentration->viscosity Increase -> Decrease oligomer_type Oligomer Type & Concentration oligomer_type->viscosity Increase -> Increase other_diluents Other Reactive Diluents other_diluents->viscosity Addition -> Decrease additives Additives (e.g., fillers, photoinitiators) additives->viscosity Can Increase or Decrease

Caption: Factors influencing the viscosity of 2-PEA resin mixtures.

References

Technical Support Center: 2-Phenoxyethyl Acrylate (PEA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of inhibitors on the polymerization of 2-Phenoxyethyl acrylate (B77674) (PEA).

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Phenoxyethyl acrylate (PEA) not polymerizing?

A1: The most common cause for the failure of PEA to polymerize is the presence of inhibitors. PEA is typically supplied with inhibitors to prevent spontaneous polymerization during transport and storage. These inhibitors must be removed or their effect overcome before polymerization can be initiated. Common inhibitors include hydroquinone (B1673460) (HQ) and the methyl ether of hydroquinone (MEHQ).

Q2: How can I remove inhibitors from this compound (PEA)?

A2: Inhibitors can be removed from PEA using several methods. The most common and effective method is to pass the monomer through a column packed with an inhibitor remover, such as activated basic alumina (B75360). Washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel is another effective technique. After washing, the monomer should be dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) and then distilled under reduced pressure for highest purity.

Q3: Can I initiate polymerization without removing the inhibitor?

A3: It is possible to initiate polymerization without completely removing the inhibitor, but it often requires a higher concentration of the initiator. The initiator must first consume the inhibitor before it can initiate the polymerization of the PEA monomer. This can lead to an induction period, a delay before polymerization begins, and may affect the final properties of the polymer. The effectiveness of this approach depends on the type and concentration of both the inhibitor and the initiator.

Q4: What is an induction period and how do inhibitors cause it?

A4: An induction period is a time delay at the beginning of a polymerization reaction during which no significant polymer formation is observed. Inhibitors, which are radical scavengers, cause this delay by reacting with and terminating the initiating radicals as they are formed. Only after the inhibitor has been largely consumed can the concentration of radicals increase sufficiently to initiate polymerization.

Troubleshooting Guide

Problem: Polymerization of this compound (PEA) is slow or incomplete.

This guide will help you troubleshoot common issues related to slow or incomplete PEA polymerization, often linked to the presence of inhibitors.

Step 1: Verify Initiator Concentration and Type

Ensure you are using the correct initiator for your polymerization method (e.g., thermal or photo-initiation) and at a sufficient concentration. In the presence of inhibitors, a higher initiator concentration may be necessary to overcome the inhibitory effect.

Step 2: Assess Inhibitor Presence and Concentration

Refer to the manufacturer's certificate of analysis for the type and concentration of the inhibitor in your PEA monomer. If this information is unavailable, assume a standard inhibitor like MEHQ is present.

Step 3: Implement Inhibitor Removal

If polymerization remains problematic, proceed with inhibitor removal using one of the protocols outlined in the Experimental Protocols section below.

Quantitative Data on Inhibitor Effects

The following table summarizes the effect of common inhibitors on the polymerization of acrylates. The induction period is directly proportional to the amount of inhibitor present.

InhibitorTypical Concentration (ppm)Induction Period (minutes) at 70°C with 0.1% AIBN
MEHQ (Monomethyl ether of hydroquinone)50 - 20015 - 60
HQ (Hydroquinone)100 - 50030 - 120
PTZ (Phenothiazine)200 - 60045 - 180

Note: Data is representative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

Objective: To remove inhibitors from this compound (PEA) for efficient polymerization.

Materials:

  • This compound (PEA) monomer

  • Activated basic alumina

  • Glass chromatography column

  • Collection flask

  • Nitrogen or argon gas (optional)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Prepare a slurry of activated basic alumina in a non-reactive solvent (e.g., hexane) and pour it into the column to create a packed bed of approximately 10 cm in height.

  • Drain the solvent until it is level with the top of the alumina bed.

  • Carefully add the PEA monomer to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in the collection flask. For oxygen-sensitive applications, perform this procedure under an inert atmosphere.

  • Use the purified monomer immediately for the best results.

Visualizations

InhibitionMechanism Initiator Initiator Radical Initiating Radical (R•) Initiator->Radical Decomposition Inactive Inactive Product Radical->Inactive Inhibition Polymer Propagating Polymer (P•) Radical->Polymer Initiation Inhibitor Inhibitor (InH) Inhibitor->Inactive Monomer PEA Monomer (M) Monomer->Polymer

Caption: Mechanism of radical polymerization inhibition.

TroubleshootingWorkflow Start PEA Polymerization Fails or is Slow CheckInitiator Is Initiator Type and Concentration Correct? Start->CheckInitiator AdjustInitiator Adjust Initiator Concentration or Type CheckInitiator->AdjustInitiator No InhibitorSuspected Suspect Inhibitor Presence CheckInitiator->InhibitorSuspected Yes RetryPolymerization Retry Polymerization AdjustInitiator->RetryPolymerization RemoveInhibitor Perform Inhibitor Removal Protocol InhibitorSuspected->RemoveInhibitor Yes RemoveInhibitor->RetryPolymerization Success Successful Polymerization RetryPolymerization->Success

Caption: Troubleshooting workflow for PEA polymerization issues.

Technical Support Center: Reducing Shrinkage in 2-Phenoxyethyl Acrylate (PEA) Photopolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl acrylate (B77674) (PEA) photopolymers. The focus is on practical strategies to mitigate volumetric shrinkage during photopolymerization, a critical factor for applications requiring high dimensional accuracy.

Troubleshooting Guide: Common Shrinkage-Related Issues

Issue Potential Cause Troubleshooting Steps
Warpage or Deformation of Cured Polymer High volumetric shrinkage causing internal stress.1. Incorporate Inorganic Fillers: Add nano- or micro-sized fillers like silica (B1680970) or zinc oxide to reduce the relative volume of the shrinking polymer matrix.[1][2]2. Introduce High Molecular Weight Monomers/Oligomers: Blend PEA with higher molecular weight monomers or oligomers to decrease the concentration of reactive groups.[1][3]3. Utilize "Soft-Start" Curing: Begin photopolymerization with a lower light intensity and gradually increase it to slow the reaction rate and allow for stress relaxation.[1][4]
Poor Adhesion to Substrate Shrinkage-induced stress at the polymer-substrate interface leading to delamination.1. Optimize Curing Conditions: Lower the UV light intensity or the photoinitiator concentration to reduce the polymerization rate.[5][6]2. Employ Thiol-Ene Chemistry: Introduce thiol-containing compounds to shift the polymerization mechanism towards a step-growth process, which delays the gel point and reduces stress buildup.[1][3]3. Use Adhesion Promoters: Apply a suitable primer or adhesion promoter to the substrate before polymer deposition.
Microcracking within the Polymer Rapid and non-uniform polymerization leading to localized stress concentrations.1. Incorporate Addition-Fragmentation Chain Transfer (AFCT) Agents: AFCT agents help to form more homogeneous polymer networks, which can better dissipate stress.[1][7][8][9]2. Control Polymerization Temperature: Photopolymerization at a slightly elevated, controlled temperature can sometimes increase molecular mobility and allow for stress relaxation, though this must be carefully optimized.[10]3. Consider Alternative Monomers: Partially substitute PEA with monomers known for lower shrinkage, such as those with ring-opening functionalities or urethane (B1682113) dimethacrylate.[1][11]
Inconsistent or Unpredictable Shrinkage Variations in experimental conditions.1. Standardize Curing Protocol: Ensure consistent UV light intensity, exposure time, and temperature for all experiments.[5][12]2. Control Photoinitiator Concentration: Precisely control the concentration of the photoinitiator, as it significantly impacts the reaction rate.[5][6]3. Ensure Homogeneous Formulation: Thoroughly mix all components of the photopolymer resin to ensure a uniform distribution of monomers, fillers, and initiators.

Frequently Asked Questions (FAQs)

1. Why does my 2-Phenoxyethyl acrylate (PEA) polymer shrink during curing?

Volumetric shrinkage is an inherent characteristic of free-radical photopolymerization of acrylate monomers like PEA. It occurs because the individual monomer units, which are initially separated by van der Waals distances (approximately 3.4 Å), are brought much closer together when they form covalent bonds (approximately 1.5 Å) in the polymer network. This reduction in intermolecular distance results in a decrease in the overall volume of the material.[1][13]

2. How can I quantitatively measure the volumetric shrinkage of my PEA formulation?

Several methods can be used to measure volumetric shrinkage:

  • Density-Based Methods: This involves measuring the density of the liquid monomer mixture (ρmonomer) and the cured polymer (ρpolymer). The volumetric shrinkage (%) can then be calculated using the formula: Shrinkage (%) = [1 - (ρmonomer / ρpolymer)] * 100.[1]

  • Linometer/Dilatometer: These instruments directly measure the linear or volumetric changes of the sample during polymerization.[3][9]

  • Laser-Based Methods: Techniques like real-time laser reflection or scanning can provide dynamic measurements of shrinkage as it occurs.[13][14]

3. What is the effect of adding inorganic fillers on shrinkage, and how much should I add?

Adding inorganic fillers is a primary strategy for reducing polymerization shrinkage.[1] Fillers decrease the volume fraction of the organic polymer matrix, which is the component that shrinks. The higher the filler loading, the lower the overall shrinkage. For example, adding 9% by weight of zinc oxide to a BisGMA/TEGDMA dental composite reduced shrinkage from 15.2% to 8.2%.[1] The optimal amount of filler depends on the desired viscosity of the resin and the required mechanical properties of the final polymer. It is recommended to start with a low weight percentage (e.g., 5-10 wt%) and incrementally increase it while monitoring the effects on processability and performance.

4. Can I use a different monomer in conjunction with PEA to reduce shrinkage?

Yes, blending PEA with other monomers is a highly effective strategy. Consider the following options:

  • High Molecular Weight Monomers: These have a lower concentration of reactive double bonds per unit volume, leading to less shrinkage.[1][3]

  • Ring-Opening Monomers: Monomers like vinyl cyclopropanes or spiro-orthoesters can undergo ring-opening polymerization, which can partially compensate for the shrinkage from the acrylate polymerization.[3][15]

  • Thiol-Ene Systems: The step-growth polymerization mechanism of thiol-ene systems delays the formation of a rigid network, reducing stress.[1][3]

5. How do "soft-start" curing protocols work to reduce shrinkage stress?

"Soft-start" or ramped curing protocols involve initiating polymerization with a low UV light intensity and then gradually increasing it.[1][4] This slows down the initial rate of polymerization, extending the time before the polymer reaches its gel point. During this extended pre-gel phase, the material is more fluid and can more easily accommodate the volume reduction, leading to lower internal stress in the final cured polymer.[1]

Quantitative Data on Shrinkage Reduction Strategies

The following tables summarize quantitative data from studies on various acrylate-based photopolymers, which can serve as a guide for experiments with this compound.

Table 1: Effect of Inorganic Fillers on Volumetric Shrinkage

Base Monomer System Filler Type Filler Content (wt%) Volumetric Shrinkage (%) Shrinkage Reduction (%)
BisGMA/TEGDMAZinc Oxide015.2-
BisGMA/TEGDMAZinc Oxide98.246.1
Epoxy AcrylateNano-ettringite3Lower than unfilled-
-Whiskers106.62-
Data sourced from studies on dental composites and 3D printing resins, demonstrating the general principle of shrinkage reduction with fillers.[1][2]

Table 2: Effect of Alternative Monomers on Volumetric Shrinkage

Original Monomer Alternative Monomer Substitution Level Original Shrinkage (%) New Shrinkage (%) Shrinkage Reduction (%)
TEGDMABPhADACFull Replacement5.374.4816.6
TEGDMASR833s and IBOAFull ReplacementHigher than alternativeLower than original-
Data illustrates the potential for shrinkage reduction by monomer substitution in acrylate systems.[1][11]

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage using the Density Method

  • Prepare the PEA Formulation: Prepare your this compound resin with the desired photoinitiator and any other additives.

  • Measure Monomer Density (ρmonomer):

    • Use a pycnometer or a high-precision digital density meter.

    • Carefully fill the pycnometer with the liquid resin, ensuring there are no air bubbles.

    • Measure the mass of the filled pycnometer and calculate the density.

  • Cure the Polymer:

    • Place a known volume of the resin in a mold of defined geometry.

    • Cure the sample using your standard photopolymerization setup, ensuring complete conversion.

  • Measure Polymer Density (ρpolymer):

    • Carefully remove the cured polymer from the mold.

    • Use the buoyancy method (Archimedes' principle) or a gas pycnometer to determine the density of the solid polymer sample.

  • Calculate Volumetric Shrinkage:

    • Use the formula: Shrinkage (%) = (1 - (ρmonomer / ρpolymer)) x 100 .

Protocol 2: Evaluating the Effect of Inorganic Fillers on Shrinkage

  • Filler Preparation: Ensure the selected inorganic filler (e.g., nano-silica) is completely dry by heating it in a vacuum oven.

  • Formulation Preparation:

    • Create a series of PEA formulations with varying weight percentages of the filler (e.g., 0%, 5%, 10%, 15%, 20%).

    • Add the filler to the liquid PEA monomer and mix thoroughly using a high-shear mixer or a planetary mixer until a homogenous dispersion is achieved.

    • Add the photoinitiator and mix again.

  • Shrinkage Measurement:

    • For each formulation, measure the volumetric shrinkage using the density method described in Protocol 1.

  • Data Analysis:

    • Plot the volumetric shrinkage as a function of the filler weight percentage.

    • Determine the optimal filler loading that provides significant shrinkage reduction without negatively impacting other critical properties like viscosity or mechanical strength.

Diagrams

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Specific Actions P1 High Shrinkage Observed (Warpage, Cracking, Delamination) S1 Modify Formulation P1->S1 S2 Optimize Curing Process P1->S2 S3 Mechanical Solutions P1->S3 A1 Add Inorganic Fillers (Silica, ZnO) S1->A1 A2 Introduce High MW Monomers or Oligomers S1->A2 A3 Use Thiol-Ene Chemistry S1->A3 A4 Incorporate AFCT Agents S1->A4 B1 Employ 'Soft-Start' Curing (Ramped Intensity) S2->B1 B2 Reduce Light Intensity S2->B2 B3 Control Temperature S2->B3 C1 Use Adhesion Promoters S3->C1

Caption: Troubleshooting workflow for addressing high shrinkage in PEA photopolymers.

G cluster_0 Experimental Workflow: Evaluating Shrinkage Reduction start Define PEA Formulation prep Prepare Resin Blends (with/without additives) start->prep measure_rho_m Measure Monomer Density (ρ_m) prep->measure_rho_m cure Photopolymerize Samples measure_rho_m->cure measure_rho_p Measure Polymer Density (ρ_p) cure->measure_rho_p calculate Calculate Shrinkage: %S = (1 - ρ_m/ρ_p) * 100 measure_rho_p->calculate analyze Analyze and Compare Results calculate->analyze

Caption: Workflow for quantitatively evaluating shrinkage reduction strategies.

G cluster_main Mechanism of Shrinkage in Acrylate Photopolymerization cluster_before Before Polymerization (Liquid State) cluster_after After Polymerization (Solid State) M1 PEA Monomer M2 PEA Monomer M1->M2 M3 PEA Monomer M2->M3 arrow_shrink UV Light + Photoinitiator RESULTS IN Volumetric Shrinkage label_vdw Van der Waals Distance (~3.4 Å) P1 Polymerized Unit P2 Polymerized Unit P1->P2 P3 Polymerized Unit P2->P3 label_cov Covalent Bond Distance (~1.5 Å)

Caption: The molecular basis of volumetric shrinkage during photopolymerization.

References

Technical Support Center: Overcoming Oxygen Inhibition in Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning oxygen inhibition in acrylate (B77674) polymerization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked questions (FAQs)

Q1: My acrylate polymerization reaction results in a tacky or uncured surface. What is the likely cause?

A1: A tacky or uncured surface is a classic sign of oxygen inhibition.[1] During free-radical polymerization, atmospheric oxygen can interact with the initiating and propagating radicals, forming stable peroxy radicals.[1] These peroxy radicals are much less reactive towards monomer units, effectively terminating the polymerization chain reaction at the surface where oxygen is most abundant.[1][2] This leads to incomplete curing, especially in thin films.[3]

Q2: What are the primary methods to overcome oxygen inhibition?

A2: Methods to mitigate oxygen inhibition can be broadly categorized into physical and chemical approaches.

  • Physical Methods: These aim to reduce the concentration of oxygen in the polymerization environment. Common techniques include inerting the system with nitrogen or another inert gas, using physical barriers like laminate films, or increasing the viscosity of the formulation to limit oxygen diffusion.[1][2][3]

  • Chemical Methods: These involve adding specific chemical agents to the formulation that can counteract the effects of oxygen. These additives include oxygen scavengers like thiols, amines, and phosphites, which react with and consume oxygen or peroxy radicals.[1][3][4]

Q3: How does increasing the light intensity in photopolymerization help reduce oxygen inhibition?

A3: Increasing the light intensity in photopolymerization generates a higher concentration of free radicals.[3][5] This high radical flux can effectively "outcompete" the inhibitory effect of oxygen by consuming dissolved oxygen more rapidly than it can diffuse back into the system from the atmosphere.[3][5] This leads to a significant reduction in the induction period caused by oxygen and promotes faster curing.[3]

Q4: Are there any drawbacks to using chemical additives to prevent oxygen inhibition?

A4: While effective, chemical additives can have some drawbacks. For instance, thiols, while highly effective, can have a strong, unpleasant odor.[1] Amines can sometimes cause yellowing in the final cured product and may increase moisture sensitivity.[1] Ethers are generally less effective and need to be used in larger quantities, which can impact the physical properties of the polymer.[1] Therefore, the choice of additive should be carefully considered based on the specific application and desired properties of the final product.

Q5: Can the choice of monomer influence the extent of oxygen inhibition?

A5: Yes, the monomer structure can play a role. Higher viscosity monomers and oligomers can limit the diffusion of oxygen into the curing system, thereby reducing inhibition.[3][5] Additionally, certain chemical structures within the monomers, such as ethylene (B1197577) or propylene (B89431) glycol spacer groups, have been shown to minimize oxygen inhibition.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Tacky or uncured surface after polymerization Oxygen inhibition at the air-interface.[1]1. Inert Environment: Purge the reaction setup with an inert gas like nitrogen or argon before and during polymerization.[1][3] 2. Increase Light Intensity (for photopolymerization): Use a higher power UV lamp or bring the lamp closer to the sample.[1][3] 3. Add Oxygen Scavengers: Incorporate additives such as thiols, amines, or phosphites into the formulation.[1][3][4] 4. Use a Physical Barrier: Apply a transparent film (e.g., polyethylene) over the sample during curing to block oxygen diffusion.[1][3]
Slow or incomplete polymerization throughout the bulk High concentration of dissolved oxygen in the monomer/resin.[3]1. Degassing: Degas the monomer solution prior to polymerization using techniques like sparging with an inert gas, freeze-pump-thaw cycles, or sonication. 2. Increase Initiator Concentration: A higher initiator concentration can generate more radicals to consume the dissolved oxygen.[5]
Yellowing of the cured polymer Side reactions from certain chemical additives.1. Optimize Additive Choice: If using amines, consider switching to a different type or using a lower concentration.[1] 2. Evaluate Photoinitiator: Some photoinitiators are more prone to yellowing. Consult technical datasheets for alternatives.
Unpleasant odor in the final product Use of sulfur-containing additives.1. Alternative Additives: If using thiols, explore other oxygen scavengers like phosphites or amine synergists.[1][4]

Experimental Protocols

Protocol 1: Evaluation of Oxygen Scavengers using Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines a method to quantify the effectiveness of different oxygen scavengers in an acrylate formulation.

1. Materials:

  • Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)

  • Oxygen scavenger additives (e.g., N-vinylpyrrolidone (NVP), Triethyl phosphite (B83602) (TEP), multifunctional thiol)

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

  • UV light source with controlled irradiance

2. Sample Preparation:

  • Prepare a stock solution of the acrylate monomer with a fixed concentration of photoinitiator (e.g., 1 wt% DMPA).

  • Create different sample formulations by adding varying concentrations of the oxygen scavenger additives to the stock solution (e.g., 1 wt% TEP, 30 wt% NVP, 30 mol% thiol).

  • Prepare a control sample with only the monomer and photoinitiator.

3. Photo-DSC Analysis:

  • Calibrate the Photo-DSC instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the sample (typically 1-2 mg) into an open aluminum DSC pan.

  • Place the pan in the Photo-DSC cell.

  • Purge the cell with air for a set period to ensure a consistent oxygenated environment.

  • Equilibrate the sample at the desired starting temperature (e.g., 25°C).

  • Initiate the photopolymerization by exposing the sample to UV light of a specific irradiance (e.g., 1.0 mW/cm²).

  • Record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.

4. Data Analysis:

  • The polymerization rate is proportional to the heat flow (exotherm).

  • Compare the photo-DSC exotherms of the samples with and without the oxygen scavengers.

  • A shorter induction time and a higher peak exotherm indicate a more effective reduction of oxygen inhibition.

Protocol 2: Real-Time Infrared (RT-IR) Spectroscopy for Monitoring Acrylate Conversion

This protocol allows for the real-time monitoring of the disappearance of the acrylate double bond, providing a direct measure of monomer conversion.

1. Materials:

  • Acrylate formulation (as prepared in Protocol 1)

  • FTIR spectrometer equipped with a UV light source and a suitable detector

  • Sample holder (e.g., KBr plates)

2. Sample Preparation:

  • Apply a thin film of the acrylate formulation between two KBr plates. The film thickness should be controlled (e.g., using spacers).

3. RT-IR Analysis:

  • Place the sample holder in the FTIR spectrometer.

  • Collect an initial IR spectrum before UV exposure.

  • Start the UV irradiation to initiate polymerization.

  • Simultaneously, collect IR spectra at regular time intervals.

  • Monitor the decrease in the absorbance of the acrylate double bond peak, typically around 810 cm⁻¹ and 1635 cm⁻¹.

4. Data Analysis:

  • Calculate the degree of conversion at each time point by comparing the peak area of the acrylate double bond to its initial area.

  • Plot the conversion as a function of time to obtain polymerization profiles.

  • Compare the polymerization rates and final conversions for formulations with and without oxygen scavengers.

Quantitative Data Summary

The following tables summarize the impact of various strategies on overcoming oxygen inhibition.

Table 1: Effect of Additives on HDDA Photopolymerization in Air

AdditiveConcentrationObservationReference
None (Control)-Essentially no polymerization exotherm observed in air.[3]
N-vinylpyrrolidone (NVP)30 wt%Significantly increased rate of polymerization in air.[3]
Triethyl phosphite (TEP)1 wt%The maximum polymerization rate in air is nearly identical to the rate in a nitrogen atmosphere without TEP.[3]
Trifunctional Thiol30 mol%Rapid polymerization in both air and nitrogen, even without a photoinitiator.[3]

Table 2: Influence of Monomer Viscosity on the Effectiveness of Triphenylphosphine (TPP) as an Oxygen Scavenger

MonomerViscosity (cP at 25°C)Observation without TPP in AirObservation with 1 wt% TPP in AirReference
HDDA5Polymerization hardly proceeds.Final conversion and polymerization rate increase; inhibition time is suppressed.[5]
TPGDA15Polymerization hardly proceeds.Final conversion and polymerization rate increase; inhibition time is suppressed.[5]
Eb3501500Polymerization proceeds, but with an inhibition time.No significant change in the polymerization profile, but a clear decrease in the inhibition time.[5]
SR34949Polymerization proceeds, but with an inhibition time.No significant change in the polymerization profile, but a clear decrease in the inhibition time.[5]

Visualizations

Mechanism of Oxygen Inhibition

OxygenInhibition Initiator Photoinitiator Radical Initiating/Propagating Radical (R•) Initiator->Radical UV Light Polymer Growing Polymer Chain (P•) Radical->Polymer Propagation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Inhibition) Monomer Acrylate Monomer (M) Polymer->Polymer + M Polymer->Peroxy + O2 (Inhibition) Oxygen Oxygen (O2) Termination Termination Peroxy->Termination Non-reactive ExperimentalWorkflow Start Start: Acrylate Formulation Prep Sample Preparation: - Control (No Additive) - With Oxygen Scavenger Start->Prep Split Prep->Split PhotoDSC Photo-DSC Analysis (in Air) Split->PhotoDSC RTIR RT-IR Analysis (in Air) Split->RTIR DataDSC Analyze Heat Flow: - Induction Time - Polymerization Rate PhotoDSC->DataDSC DataIR Analyze Acrylate Peak: - Conversion vs. Time - Final Conversion RTIR->DataIR Compare Compare Results DataDSC->Compare DataIR->Compare Conclusion Conclusion: Effectiveness of Scavenger Compare->Conclusion ChemicalStrategies Peroxy Peroxy Radical (ROO•) RegeneratedRadical Regenerated Propagating Radical (R•) Peroxy->RegeneratedRadical Hydrogen Donation InactiveProduct Inactive Product Peroxy->InactiveProduct Reduction Thiol Thiol (R'SH) Thiol->RegeneratedRadical Amine Amine Amine->RegeneratedRadical Phosphite Phosphite (P(OR)3) Phosphite->InactiveProduct

References

Technical Support Center: Enhancing the Mechanical Properties of Poly(2-Phenoxyethyl Acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with poly(2-phenoxyethyl acrylate) (PHEA). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the mechanical properties of PHEA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the mechanical properties of poly(this compound) (PHEA)?

A1: The principal strategies for enhancing the mechanical characteristics of PHEA include:

  • Crosslinking: Introducing a crosslinking agent, such as 1,6-hexanediol (B165255) diacrylate (HDDA), during polymerization creates a three-dimensional network structure, which can increase the stiffness and strength of the material.

  • Copolymerization: Polymerizing 2-phenoxyethyl acrylate (B77674) with other monomers, for instance, lauryl acrylate (LA), can modify the polymer backbone and alter its mechanical behavior.

  • Nanofiller Reinforcement: Incorporating nanofillers like graphene oxide (GO) or silica (B1680970) nanoparticles into the PHEA matrix can significantly improve mechanical properties such as tensile strength and Young's modulus due to the high surface area and strength of the nanoparticles.[1]

Q2: How does the concentration of the crosslinking agent affect the mechanical properties of PHEA?

A2: Generally, increasing the concentration of the crosslinking agent leads to a higher crosslink density in the polymer network. This results in a more rigid material, which typically translates to a higher Young's modulus and tensile strength, but a lower elongation at break.[2] However, an excessively high concentration of crosslinker can lead to a brittle material.

Q3: What should I consider when selecting a comonomer for copolymerization with this compound?

A3: The choice of comonomer depends on the desired final properties. For instance, incorporating a "soft" monomer with a low glass transition temperature (Tg), like lauryl acrylate, can increase the flexibility and elongation at break of the resulting copolymer. Conversely, a "hard" comonomer with a high Tg can increase the stiffness and tensile strength. The reactivity ratios of the monomers are also a critical consideration as they determine the composition and structure of the final copolymer.

Q4: Why is the dispersion of nanofillers in the PHEA matrix so critical?

A4: Proper dispersion of nanofillers is crucial for achieving the desired mechanical reinforcement. Agglomerated nanoparticles can act as stress concentration points, leading to premature failure and potentially a decrease in mechanical properties compared to the neat polymer.[3] Uniform dispersion ensures a larger interfacial area between the filler and the polymer matrix, facilitating effective stress transfer and maximizing the reinforcing effect.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Polymerization of this compound Fails to Initiate or Proceeds Very Slowly.
  • Question: My UV-initiated polymerization of this compound isn't starting, or there's a very long induction period. What could be the cause?

  • Answer: This is a common issue often related to the presence of inhibitors or problems with the photoinitiator.

    • Inhibitor Presence: Commercial acrylate monomers like this compound are typically shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization.

    • Insufficient Initiator: The concentration of the photoinitiator may be too low to generate enough free radicals to overcome the residual inhibitor and initiate the polymerization effectively.

    • Inactive Initiator: The photoinitiator may have degraded due to improper storage (e.g., exposure to light or heat).

    • Oxygen Inhibition: Oxygen can inhibit free-radical polymerization. Ensure your reaction setup is properly purged with an inert gas like nitrogen or argon.

Issue 2: The Resulting PHEA Film is Brittle and Cracks Easily.
  • Question: After polymerization, my PHEA film is very brittle. How can I improve its flexibility?

  • Answer: Brittleness in PHEA films can be addressed by a few approaches:

    • Reduce Crosslink Density: If you are using a crosslinker, try reducing its concentration. A lower crosslink density will result in a more flexible network.

    • Copolymerization: Introduce a "soft" comonomer, such as an acrylate with a long alkyl chain (e.g., lauryl acrylate or butyl acrylate), into your polymerization mixture. This will lower the glass transition temperature (Tg) of the resulting copolymer and increase its flexibility.

    • Plasticizer Addition: While not a modification of the polymer itself, adding a suitable plasticizer can increase the flexibility of the final film.

Issue 3: Inconsistent Mechanical Properties Across Different Batches of Nanocomposites.
  • Question: I'm preparing PHEA nanocomposites, but the mechanical testing results are not reproducible. What could be the reason for this variability?

  • Answer: Inconsistent results in nanocomposites are almost always linked to variations in the dispersion of the nanofiller.

    • Dispersion Technique: Ensure you are using a consistent and effective dispersion method, such as ultrasonication or high-shear mixing. The duration and power of the dispersion process should be carefully controlled.

    • Surface Functionalization: The surface of the nanofiller may need to be functionalized to improve its compatibility with the PHEA matrix. This can prevent re-agglomeration of the nanoparticles after dispersion.

    • Viscosity of the Monomer/Filler Mixture: As you add nanofillers, the viscosity of the monomer solution will increase, which can make uniform dispersion more challenging. You may need to adjust your mixing parameters or consider a solvent-based dispersion approach, followed by solvent removal before polymerization.

Experimental Protocols

Protocol 1: UV-Initiated Crosslinking of Poly(this compound)

This protocol describes the preparation of a crosslinked PHEA film using a UV-curing process.

Materials:

  • This compound (PHEA) monomer (inhibitor removed)

  • 1,6-Hexanediol diacrylate (HDDA) as a crosslinking agent

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur 1173) as a photoinitiator

  • Glass slides

  • Spacers of desired thickness (e.g., 0.5 mm)

  • UV curing lamp (e.g., 365 nm)

Procedure:

  • Inhibitor Removal: If not already done, remove the inhibitor from the PHEA monomer using an appropriate method, such as passing it through an inhibitor removal column.

  • Preparation of the Pre-polymer Mixture: In a light-protected vial, prepare the desired formulation by mixing the PHEA monomer, HDDA, and photoinitiator. A typical starting formulation could be:

    • PHEA: 94.5 wt%

    • HDDA: 5 wt%

    • Photoinitiator: 0.5 wt%

  • Mixing: Thoroughly mix the components until a homogeneous solution is obtained. This can be done by gentle stirring or vortexing in the dark.

  • Molding: Assemble a mold using two glass slides separated by spacers of the desired thickness.

  • Casting: Carefully pour the pre-polymer mixture into the mold, ensuring there are no air bubbles.

  • UV Curing: Expose the mold to a UV lamp for a specified time (e.g., 10-30 minutes, depending on the lamp intensity and sample thickness) to ensure complete polymerization.

  • Demolding: After curing, carefully disassemble the mold to retrieve the crosslinked PHEA film.

  • Post-Curing (Optional): To ensure complete reaction of the monomers, a post-curing step can be performed by heating the film in an oven at a temperature slightly above its glass transition temperature.

Protocol 2: Tensile Testing of PHEA Films (based on ASTM D882)

This protocol outlines the general procedure for measuring the tensile properties of thin PHEA films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter or die to prepare rectangular or dog-bone shaped specimens

  • Thickness gauge

Procedure:

  • Specimen Preparation: Cut the PHEA films into rectangular strips of uniform width (e.g., 10-25 mm) and a suitable length for the grips of the UTM.[4] Ensure the edges are clean and free of nicks or defects. At least five specimens should be prepared for each sample.

  • Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D882.[4][5]

  • Measure Dimensions: Measure the width and thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Mounting the Specimen: Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not twisted. The initial grip separation should be set to a standard value (e.g., 100 mm).

  • Testing: Set the crosshead speed to a constant rate (e.g., 50 mm/min).[5] Start the test and record the load and elongation data until the specimen breaks.

  • Data Analysis: From the resulting stress-strain curve, calculate the following properties:

    • Tensile Strength (at break or at yield): The maximum stress the material can withstand.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Quantitative Data on Mechanical Properties

Disclaimer: Specific quantitative data for the mechanical properties of modified poly(this compound) is limited in the available literature. The following tables present data from closely related acrylate polymer systems to illustrate the expected trends when modifying PHEA. These values should be considered as illustrative examples.

Table 1: Effect of Crosslinker Concentration on the Mechanical Properties of a UV-Cured Acrylate System (Illustrative Data)

Crosslinker (HDDA) Conc. (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
1250.845
5351.220
10421.88

Data is hypothetical and based on general trends observed in crosslinked acrylate polymers.

Table 2: Effect of Copolymer Composition on the Mechanical Properties of Acrylate Copolymers (Illustrative Data)

PHEA Content (wt%)Comonomer (Lauryl Acrylate) Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
1000150.530
8020120.380
604080.1150

Data is hypothetical and based on general trends observed in acrylate copolymers.

Table 3: Effect of Graphene Oxide (GO) Concentration on the Mechanical Properties of a Polymer Nanocomposite (Illustrative Data for an Epoxy Matrix) [6]

GO Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0552.56.0
0.1753.15.5
0.5803.54.8

This data is for a graphene/epoxy nanocomposite and serves as an example of the reinforcing effect of GO.[6]

Visualizations

Experimental_Workflow_UV_Curing cluster_prep Preparation cluster_curing Curing Process Monomer PHEA Monomer InhibitorRemoval Inhibitor Removal Monomer->InhibitorRemoval Mixing Homogeneous Mixing InhibitorRemoval->Mixing Crosslinker HDDA Crosslinker Crosslinker->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Molding Casting into Mold Mixing->Molding UVCuring UV Exposure (365 nm) Molding->UVCuring Demolding Demolding UVCuring->Demolding FinalFilm Crosslinked PHEA Film Demolding->FinalFilm

Caption: Workflow for UV-initiated crosslinking of PHEA.

Tensile_Testing_Workflow cluster_sample_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis PHEAFilm PHEA Film Cutting Cut Specimens (ASTM D882) PHEAFilm->Cutting Conditioning Conditioning (23°C, 50% RH) Cutting->Conditioning Mounting Mount Specimen Conditioning->Mounting UTM Universal Testing Machine UTM->Mounting Testing Apply Tensile Load Mounting->Testing Data Record Load vs. Elongation Testing->Data StressStrain Generate Stress-Strain Curve Data->StressStrain Properties Calculate: - Tensile Strength - Young's Modulus - Elongation at Break StressStrain->Properties

Caption: Workflow for tensile testing of PHEA films.

Nanofiller_Dispersion_Logic Start Start: Nanofiller Dispersion DispersionMethod Select Dispersion Method Start->DispersionMethod Ultrasonication Ultrasonication DispersionMethod->Ultrasonication Option 1 HighShear High-Shear Mixing DispersionMethod->HighShear Option 2 CheckDispersion Assess Dispersion Quality (e.g., SEM, TEM) Ultrasonication->CheckDispersion HighShear->CheckDispersion GoodDispersion Proceed to Polymerization CheckDispersion->GoodDispersion Good PoorDispersion Troubleshoot Dispersion CheckDispersion->PoorDispersion Poor Functionalize Surface Functionalize Nanofiller PoorDispersion->Functionalize AdjustParams Adjust Dispersion Parameters (Time, Power) PoorDispersion->AdjustParams Functionalize->DispersionMethod AdjustParams->DispersionMethod

References

Validation & Comparative

A Comparative Guide to 2-Phenoxyethyl Acrylate (PEA) and Isobornyl Acrylate (IBOA) in UV Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of ultraviolet (UV) curable coatings, the selection of reactive diluents is a critical factor that significantly influences the final properties of the cured film. Among the wide array of available monofunctional acrylates, 2-Phenoxyethyl acrylate (B77674) (PEA) and Isobornyl acrylate (IBOA) are two commonly employed monomers, each imparting distinct characteristics to the coating. This guide provides an objective comparison of their performance, supported by a summary of their physical and chemical properties and detailed experimental protocols for key performance evaluations.

Introduction to the Monomers

2-Phenoxyethyl Acrylate (PEA) is an aromatic acrylate known for its ability to enhance flexibility, adhesion, and solvency in UV-curable formulations.[1][2] Its phenoxyethyl group contributes to good compatibility with a variety of oligomers and other formulation components.

Isobornyl Acrylate (IBOA) is a cycloaliphatic acrylate recognized for imparting high hardness, scratch resistance, and excellent chemical and water resistance to UV-cured coatings.[3][4][5] Its bulky, bridged-ring structure contributes to a high glass transition temperature (Tg) and low shrinkage upon polymerization.[3][6]

Physical and Chemical Properties

A fundamental understanding of the intrinsic properties of each monomer is essential for predicting their behavior in a UV coating formulation. The following table summarizes key physical and chemical data for PEA and IBOA.

PropertyThis compound (PEA)Isobornyl Acrylate (IBOA)
CAS Number 48145-04-65888-33-5
Molecular Formula C₁₁H₁₂O₃C₁₃H₂₀O₂
Molecular Weight 192.21 g/mol [7]208.30 g/mol
Appearance Colorless liquid[7][8]Colorless to light yellow transparent liquid[9]
Density (at 25°C) ~1.104 g/mL[10]~0.986 g/mL[9]
Boiling Point 84 °C at 0.2 mmHg[10]119-121 °C at 15 mmHg[9]
Refractive Index (n20/D) ~1.518[10]~1.476[9]
Viscosity (at 25°C) ~12 cP~9 cP[9]
Glass Transition Temp. (Tg) LowHigh[6]

Performance Comparison in UV Coatings

The choice between PEA and IBOA will depend on the desired balance of properties for a specific application. Below is a comparative summary of their typical performance characteristics in a UV-curable coating formulation.

Performance MetricThis compound (PEA)Isobornyl Acrylate (IBOA)
Viscosity Reduction GoodExcellent[4]
Cure Speed ModerateFast[11]
Hardness ModerateHigh[4][5]
Flexibility ExcellentGood[4][5]
Adhesion Excellent[1]Excellent[3][4]
Impact Resistance GoodGood[4]
Chemical Resistance GoodExcellent[3][4][5]
Weather Resistance Good (aromatic ring offers some UV stability)Excellent (aliphatic structure is non-yellowing)[4]
Shrinkage Low[1][2]Low[3][6]

Experimental Protocols

To ensure accurate and reproducible comparison of coating performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on ASTM standards.

Experimental Workflow for Coating Evaluation

G cluster_prep Formulation and Curing cluster_testing Performance Testing Formulation Formulate Coating (Oligomer, Monomer, Photoinitiator) Application Apply Coating to Substrate Formulation->Application Curing UV Cure Application->Curing Hardness Pencil Hardness (ASTM D3363) Curing->Hardness Adhesion Cross-Hatch Adhesion (ASTM D3359) Curing->Adhesion Flexibility Mandrel Bend (ASTM D522) Curing->Flexibility Impact Impact Resistance (ASTM D2794) Curing->Impact Abrasion Taber Abrasion (ASTM D1044/D4060) Curing->Abrasion Chemical Chemical Resistance (ASTM D543) Curing->Chemical

Figure 1. General workflow for UV coating formulation, curing, and performance evaluation.
Pencil Hardness (ASTM D3363)[15][16]

  • Objective: To determine the hardness of a cured coating film by the scratching resistance to pencils of known hardness.[12][13]

  • Apparatus: A set of calibrated pencils ranging in hardness from 6B (softest) to 6H (hardest), a pencil sharpener, and a mechanical holder that maintains the pencil at a 45° angle with a constant force (typically 750g).[13][14]

  • Procedure:

    • Place the coated panel on a firm, level surface.

    • Starting with the hardest pencil (6H), push the pencil firmly away from the operator at a 45° angle for a distance of at least 6.5 mm.[15]

    • Examine the surface for a scratch or gouge.

    • If a scratch is observed, repeat the test with the next softer pencil until a pencil is found that does not scratch the surface.

    • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.[15]

Cross-Hatch Adhesion (ASTM D3359)[20][21]
  • Objective: To assess the adhesion of a coating to its substrate by applying and removing pressure-sensitive tape over cuts made in the film.[16]

  • Apparatus: A sharp cutting tool (e.g., a special cross-hatch cutter), a cutting guide, and pressure-sensitive adhesive tape.[17][18]

  • Procedure:

    • Make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first to create a lattice pattern.[16]

    • Brush the area to remove any detached flakes.

    • Apply the adhesive tape firmly over the lattice.

    • Within 90 seconds, rapidly pull the tape off at a 180° angle.[18]

    • Inspect the grid area for any coating removal and classify the adhesion according to the ASTM scale (5B: no removal, to 0B: severe removal).[16]

Flexibility - Mandrel Bend Test (ASTM D522)[24][25][26]
  • Objective: To determine the resistance of a coating to cracking upon bending.[19][20]

  • Apparatus: A conical or cylindrical mandrel bend tester.[21]

  • Procedure:

    • Secure the coated panel in the apparatus.

    • Bend the panel smoothly over the mandrel.

    • For a conical mandrel, this creates a range of bend diameters in a single test.[21]

    • Examine the coating for any signs of cracking or delamination along the bend.

    • The result is reported as the smallest diameter at which the coating does not crack.[20]

Impact Resistance (ASTM D2794)[29][30][31]
  • Objective: To evaluate the effect of rapid deformation by impact on a coating and its substrate.[22][23]

  • Apparatus: An impact tester consisting of a vertical tube to guide a falling weight onto an indenter resting on the test panel.[22]

  • Procedure:

    • Place the coated panel on the support.

    • Drop the weight from a specified height onto the indenter.[24]

    • Gradually increase the drop height until coating failure (cracking or delamination) is observed.[24]

    • The impact resistance is reported as the maximum impact (in-lbs or N-m) the coating can withstand without failure.

Abrasion Resistance - Taber Abraser (ASTM D1044 / D4060)[33][34]
  • Objective: To determine the resistance of a coating to abrasion.[25]

  • Apparatus: A Taber Abraser with specified abrasive wheels and weights.

  • Procedure:

    • Measure the initial weight or haze of the coated panel.[25]

    • Mount the panel on the turntable of the abraser.

    • Lower the abrasive wheels onto the surface under a specified load.

    • Rotate the panel for a set number of cycles.

    • Measure the final weight or haze. The abrasion resistance is reported as the weight loss or the change in haze per a specified number of cycles.[25]

Chemical Resistance (ASTM D543)[35][36][37]
  • Objective: To evaluate the resistance of a plastic material (in this case, the cured coating) to chemical reagents.[26][27][28]

  • Apparatus: Containers for immersion, specified chemical reagents.

  • Procedure:

    • Immerse the coated specimens in the test chemicals for a specified duration and temperature.[26]

    • After exposure, remove the specimens and evaluate for changes in weight, dimensions, appearance (e.g., swelling, clouding, crazing), and mechanical properties (e.g., hardness, tensile strength) compared to unexposed control samples.[26][29]

Logical Relationship of Monomer Structure to Performance

G cluster_pea This compound (PEA) cluster_iboa Isobornyl Acrylate (IBOA) PEA Aromatic Ring and Ether Linkage PEA_Flex High Flexibility PEA->PEA_Flex imparts PEA_Adhesion Good Adhesion PEA->PEA_Adhesion promotes PEA_Solvency Good Solvency PEA->PEA_Solvency provides IBOA Bulky Cycloaliphatic Structure IBOA_Hard High Hardness IBOA->IBOA_Hard imparts IBOA_Chem Excellent Chemical Resistance IBOA->IBOA_Chem provides IBOA_Weather Good Weatherability IBOA->IBOA_Weather contributes to

Figure 2. Relationship between monomer structure and key performance attributes.

Conclusion

Both this compound and Isobornyl acrylate are valuable reactive diluents in the formulation of UV-curable coatings. The selection between them, or a combination of both, should be guided by the specific performance requirements of the end application. PEA is an excellent choice when flexibility, adhesion, and good solvency are the primary objectives. In contrast, IBOA is preferred for applications demanding high hardness, superior scratch and chemical resistance, and excellent weatherability. By understanding the distinct properties and performance trade-offs of each monomer, formulators can optimize their UV coatings for a wide range of applications.

References

A Comparative Analysis of 2-Phenoxyethyl Acrylate and Other Reactive Diluents in UV-Curable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of ultraviolet (UV) curable resins, reactive diluents play a pivotal role in optimizing formulation viscosity and influencing the final properties of the cured material. Among the diverse array of available reactive diluents, 2-Phenoxyethyl acrylate (B77674) (2-PEA) is a versatile monofunctional monomer recognized for its balanced performance characteristics. This guide provides a comparative study of 2-PEA against other commonly used reactive diluents, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

Introduction to Reactive Diluents

Reactive diluents are low-viscosity monomers that are incorporated into formulations to reduce the viscosity of oligomers, thereby improving handling and application properties. Unlike non-reactive solvents that evaporate upon curing, reactive diluents possess functional groups that enable them to co-polymerize with the oligomers, becoming a permanent part of the final polymer network. This integration is crucial for minimizing volatile organic compound (VOC) emissions and reducing shrinkage during polymerization.

The choice of a reactive diluent significantly impacts the performance of the cured material, influencing properties such as cure speed, adhesion, flexibility, hardness, and chemical resistance. Monofunctional acrylates, such as 2-PEA, are often favored for their ability to reduce crosslinking density, which can enhance flexibility and reduce internal stress in the cured polymer.

Core Properties of 2-Phenoxyethyl Acrylate (2-PEA)

This compound is a monofunctional acrylic monomer characterized by the presence of a phenoxyethyl group. This unique chemical structure imparts a favorable combination of properties, including good solvency for a wide range of oligomers, low volatility, and the ability to enhance flexibility and adhesion in the cured polymer. Its aromatic ring contributes to improved thermal stability. 2-PEA is widely utilized in applications such as coatings, inks, adhesives, and in the formulation of photopolymers for 3D printing.

Comparative Performance Analysis

This section provides a comparative overview of 2-PEA against other common monofunctional and difunctional acrylate reactive diluents. While direct, side-by-side quantitative data from a single study is often proprietary and not publicly available, the following tables summarize typical performance characteristics based on available literature and technical data sheets.

Table 1: Physical and Performance Properties of Selected Reactive Diluents

PropertyThis compound (2-PEA)Isobornyl Acrylate (IBOA)Lauryl Acrylate (LA)2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA)1,6-Hexanediol Diacrylate (HDDA)
Functionality MonofunctionalMonofunctionalMonofunctionalMonofunctionalDifunctional
Viscosity at 25°C (mPa·s) ~12~9~5~10~12
Glass Transition Temp. (Tg, °C) ~5~94~-65~-54~43
Typical Dilution Efficiency GoodExcellentGoodExcellentGood
Impact on Hardness ModerateHighLowLowHigh
Impact on Flexibility HighLowHighHighLow
Adhesion ExcellentGoodModerateGoodGood

Table 2: Mechanical Properties of UV-Cured Formulations

Note: The following data is illustrative and can vary significantly based on the complete formulation (oligomer, photoinitiator, additives) and curing conditions. Direct comparative data is limited in the public domain.

Mechanical PropertyFormulation with 2-PEAFormulation with IBOAFormulation with LAFormulation with EOEOEAFormulation with HDDA
Tensile Strength (MPa) 20 - 4040 - 605 - 1510 - 2530 - 50
Elongation at Break (%) 50 - 1505 - 15100 - 30080 - 20010 - 30
Hardness (Shore D) 60 - 7580 - 9020 - 4030 - 5075 - 85

Experimental Protocols

To facilitate independent comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Viscosity Measurement of UV-Curable Formulations

Objective: To determine the viscosity of a UV-curable formulation containing a reactive diluent.

Materials and Equipment:

  • Epoxy acrylate or urethane (B1682113) acrylate oligomer

  • Reactive diluent (e.g., 2-PEA, IBOA, LA, EOEOEA, HDDA)

  • Photoinitiator (e.g., TPO)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath

  • Mixing cups and stirring rods

  • Analytical balance

Procedure:

  • Formulation Preparation:

    • Accurately weigh the desired amount of oligomer into a mixing cup.

    • Add the specified weight percentage of the reactive diluent to the oligomer.

    • Add the required amount of photoinitiator (typically 1-5 wt%).

    • Thoroughly mix the components at a controlled temperature (e.g., 25°C) until a homogeneous mixture is obtained.

  • Viscometer Setup:

    • Calibrate the rotational viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Equilibrate the sample and the viscometer spindle to the desired measurement temperature (e.g., 25°C) using the water bath.

  • Measurement:

    • Immerse the spindle into the sample up to the marked level.

    • Allow the spindle to rotate for a sufficient time (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in mPa·s.

    • Repeat the measurement at least three times for each formulation and calculate the average.

Protocol 2: UV Curing and Mechanical Testing

Objective: To prepare cured films of UV-curable formulations and evaluate their mechanical properties.

Materials and Equipment:

  • Prepared UV-curable formulations

  • UV curing system with a mercury vapor lamp or LED lamp of a specific wavelength (e.g., 365 nm)

  • Radiometer to measure UV intensity

  • Film applicator (e.g., doctor blade)

  • Substrate for casting films (e.g., glass plates, steel panels)

  • Universal testing machine (for tensile and flexural tests)

  • Durometer (for hardness testing)

  • Relevant ASTM standards: ASTM D638 (Tensile Properties), ASTM D2240 (Hardness), ASTM D790 (Flexural Properties).

Procedure:

  • Film Preparation:

    • Apply the UV-curable formulation onto the substrate using a film applicator to achieve a consistent thickness (e.g., 100 µm).

  • UV Curing:

    • Place the coated substrate in the UV curing system.

    • Expose the film to a controlled UV dose (Intensity in mW/cm² x Exposure time in s = Dose in mJ/cm²). The UV intensity should be measured at the sample surface using a radiometer.

    • Ensure complete curing by checking for a tack-free surface.

  • Mechanical Testing:

    • Conditioning: Condition the cured films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

    • Tensile Testing (ASTM D638):

      • Cut dumbbell-shaped specimens from the cured films.

      • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a specified crosshead speed.

    • Hardness Testing (ASTM D2240):

      • Measure the Shore D hardness of the cured film using a durometer.

    • Flexural Testing (ASTM D790):

      • For thicker, rigid samples, perform a three-point bending test to determine the flexural strength and modulus.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between formulation components and final properties.

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing Performance Evaluation Oligomer Oligomer Selection Mixing Homogeneous Mixing Oligomer->Mixing Diluent Reactive Diluent (2-PEA or Alternative) Diluent->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Viscosity Viscosity Measurement Mixing->Viscosity Curing UV Curing Viscosity->Curing Mechanical Mechanical Testing (Tensile, Hardness, etc.) Curing->Mechanical Property_Relationships cluster_inputs Formulation Inputs cluster_outputs Cured Polymer Properties Diluent_Type Reactive Diluent Type & Concentration Viscosity Viscosity Diluent_Type->Viscosity influences Cure_Speed Cure Speed Diluent_Type->Cure_Speed influences Hardness Hardness Diluent_Type->Hardness influences Flexibility Flexibility Diluent_Type->Flexibility influences Adhesion Adhesion Diluent_Type->Adhesion influences Oligomer_Structure Oligomer Structure Oligomer_Structure->Viscosity influences Oligomer_Structure->Hardness influences Oligomer_Structure->Flexibility influences

A Comparative Guide to the Mechanical Strength of PEA-Containing Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a polymer with the appropriate mechanical properties is a critical step in the design and development of drug delivery systems and tissue engineering scaffolds. This guide provides an objective comparison of the mechanical strength of poly(ester amide) (PEA) polymers against common biodegradable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (B3415563) (PCL).

Poly(ester amide)s (PEAs) are a class of synthetic biodegradable polymers that have garnered significant interest in the biomedical field.[1][2] They uniquely combine the beneficial properties of polyesters and polyamides. The ester linkages in their backbone allow for hydrolytic degradation, a crucial feature for temporary medical implants and drug delivery vehicles, while the amide bonds contribute to higher thermal stability and mechanical strength through strong intermolecular hydrogen bonding.[1][2] This combination of properties makes PEAs a promising alternative to more established biodegradable polymers like PLA, PGA, and PCL.

Comparative Analysis of Mechanical Properties

The selection of a polymer for a specific biomedical application is often dictated by its mechanical properties, which determine its ability to withstand physiological stresses. The key parameters for evaluating mechanical strength are tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).

Below is a summary of the typical mechanical properties for PEA and its common alternatives. It is important to note that the properties of a specific polymer can vary significantly based on factors such as molecular weight, crystallinity, and processing methods.

PolymerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Poly(ester amide) (PEA) 25 - 80300 - 2000100 - 500
Polylactic Acid (PLA) 20 - 701200 - 40002 - 10
Polyglycolic Acid (PGA) 60 - 1005000 - 70001 - 5
Polycaprolactone (PCL) 10 - 40200 - 500>100

Note: The values presented are approximate ranges compiled from various sources and are intended for comparative purposes. Actual values will depend on the specific grade and processing of the polymer.

Experimental Protocols for Mechanical Testing

The data presented in this guide is typically obtained through standardized tensile testing procedures. The most commonly employed standards are ASTM D638 and ISO 527. These protocols ensure that results are reproducible and comparable across different studies and laboratories.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is widely used to determine the tensile properties of unreinforced and reinforced plastics.[3][4][5]

1. Specimen Preparation:

  • Test specimens are typically molded or machined into a "dog-bone" shape with defined dimensions (Type I, II, III, IV, or V).[5] The choice of specimen type depends on the material's rigidity and thickness.[4]

  • Specimens must be conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[5]

2. Testing Procedure:

  • The specimen is mounted securely in the grips of a universal testing machine.

  • A uniaxial tensile load is applied at a constant rate of crosshead movement. The speed depends on the material type; for rigid plastics, it is often 5 mm/min.[5][6]

  • The force applied and the resulting elongation of the specimen are continuously recorded until the specimen fractures.[5] An extensometer is used for precise measurement of strain.

3. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[5]

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[5]

ISO 527: Plastics — Determination of tensile properties

This international standard is similar to ASTM D638 and provides a framework for determining the tensile properties of plastics and plastic composites.[7][8]

  • Part 1: General principles: Outlines the fundamental concepts of tensile testing.[7]

  • Part 2: Test conditions for moulding and extrusion plastics: Specifies conditions for rigid and semi-rigid materials.

  • Part 3: Test conditions for films and sheets: Pertains to materials with a thickness of less than 1 mm.[9]

The core testing procedure mirrors that of ASTM D638, involving the application of a tensile force to a standardized specimen and the measurement of stress and strain.[7][9] Test speeds are typically 1 mm/min for measuring modulus and 5 or 50 mm/min for strength and elongation.[2]

Workflow for Mechanical Validation of Biomedical Polymers

The following diagram illustrates a typical workflow for the mechanical validation of a new polymer intended for biomedical applications. This process ensures that the material meets the required performance and safety standards before proceeding to preclinical and clinical studies.

G cluster_0 Material Synthesis & Characterization cluster_1 Specimen Fabrication cluster_2 Mechanical Testing cluster_3 Data Analysis & Comparison cluster_4 Biocompatibility & In Vitro/In Vivo Studies synthesis Polymer Synthesis (e.g., PEA) physchem Physicochemical Characterization (MW, PDI, Composition) synthesis->physchem processing Melt Processing / Solvent Casting physchem->processing shaping Specimen Shaping (e.g., Dog-bone shape) processing->shaping conditioning Conditioning (ASTM/ISO Standards) shaping->conditioning tensile_test Tensile Testing (ASTM D638 / ISO 527) conditioning->tensile_test data_acq Data Acquisition (Stress-Strain Curve) tensile_test->data_acq calc Calculate Properties (Tensile Strength, Modulus, Elongation) data_acq->calc compare Compare to Alternatives (PLA, PCL, PGA) & Requirements calc->compare compare->synthesis Iterate & Optimize biocompatibility Cytotoxicity & Biocompatibility Assays compare->biocompatibility Proceed if properties are suitable invivo In Vivo Implantation & Functional Studies biocompatibility->invivo

Workflow for Mechanical Validation of a Novel Biomedical Polymer.

Logical Relationship in Polymer Property Tuning

The mechanical properties of PEA polymers can be tailored by adjusting their chemical composition. The interplay between the ester and amide components is a key determinant of the final material characteristics.

G cluster_amide Amide Component cluster_ester Ester Component cluster_properties Resulting Mechanical Properties amide Increase Amide Content strength Increased Tensile Strength & Modulus amide->strength leads to ester Increase Ester Content flexibility Increased Flexibility & Elongation ester->flexibility leads to degradation Faster Degradation Rate ester->degradation leads to

References

Acrylate vs. Methacrylate Monomers: A Comprehensive Performance Comparison for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, particularly for applications in drug development, biomaterials, and advanced material science, the choice between acrylate (B77674) and methacrylate (B99206) monomers is a critical decision that significantly influences the properties of the final polymer. While both are esters of acrylic acid and methacrylic acid, respectively, a single methyl group difference leads to substantial variations in reactivity, polymerization kinetics, and the ultimate performance of the resulting materials. This guide provides an objective comparison of acrylate and methacrylate monomers, supported by experimental data and detailed protocols to aid researchers in their material selection process.

Chemical Structure and Reactivity: The Foundational Difference

The primary distinction between acrylates and methacrylates lies in their chemical structure. Methacrylates possess a methyl group attached to the alpha-carbon of the vinyl group, which is absent in acrylates. This seemingly minor addition has profound implications for the monomer's reactivity.

Acrylate monomers are generally more reactive than their methacrylate counterparts.[1][2] This heightened reactivity is attributed to two main factors:

  • Steric Hindrance: The additional methyl group in methacrylates creates steric hindrance, making it more difficult for the monomer to approach the growing polymer chain.[2][3]

  • Radical Stability: During free-radical polymerization, acrylates form a secondary radical, which is less stable and therefore more reactive than the tertiary radical formed by methacrylates.[2] The higher stability of the methacrylate radical slows down the propagation step of polymerization.[2]

This difference in reactivity is a key consideration in applications where rapid curing or polymerization is required.

Quantitative Performance Comparison

To facilitate a clear and direct comparison, the following table summarizes key quantitative data for representative acrylate and methacrylate monomers and their corresponding polymers.

PropertyPoly(methyl acrylate) (PMA)Poly(methyl methacrylate) (PMMA)Poly(ethyl acrylate) (PEA)Poly(ethyl methacrylate) (PEMA)Poly(butyl acrylate) (PBA)Poly(butyl methacrylate) (PBMA)
Monomer Reactivity
Propagation Rate Constant (kp) at 60°C (L mol⁻¹ s⁻¹)~20,000~800~22,000~900~23,000~1,000
Polymer Mechanical Properties
Tensile Strength (MPa)6.9[4]70[4]~3~65~1~25
Young's Modulus (GPa)~0.023[4]~0.01~2.8~0.005~1.0
Elongation at Break (%)750[4]5[4]>1000~3>1500~200
Polymer Thermal Properties
Glass Transition Temperature (Tg) (°C)10[4][5][6]105[4][5]-2465-5420
Polymer Physical Properties
Refractive Index1.479[4][5][6]1.491.4691.4851.4661.483

Note: The values presented are approximate and can vary depending on the specific experimental conditions, molecular weight, and polydispersity of the polymer.

In-Depth Performance Analysis

Polymerization Kinetics: As indicated by the propagation rate constants (kp), acrylates polymerize significantly faster than methacrylates.[1][7] This can be advantageous for applications requiring rapid curing, such as in coatings and adhesives. However, the slower polymerization of methacrylates can offer better control over the reaction and may lead to polymers with a more uniform network structure.

Mechanical Properties: Polymers derived from methacrylate monomers, such as PMMA, generally exhibit higher tensile strength and stiffness (Young's Modulus) compared to their acrylate counterparts like PMA.[4][8] Conversely, polyacrylates are typically more flexible and have a much higher elongation at break, making them suitable for applications requiring elasticity.[4][8]

Thermal Properties: The presence of the alpha-methyl group in methacrylates restricts chain rotation in the polymer backbone, leading to a significantly higher glass transition temperature (Tg).[9] This means that polymethacrylates are rigid, glassy polymers at room temperature, while polyacrylates are often soft and rubbery.[4][5]

Biocompatibility and Drug Delivery: Both acrylates and methacrylates are extensively used in biomedical applications.[10][11][12] Methacrylate-based polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), are well-known for their use in contact lenses and drug delivery systems.[13][14] Acrylate-based polymers are also utilized, and their lower Tg can be beneficial for creating flexible and conformable drug delivery patches. However, residual monomer toxicity is a concern for both, with acrylates generally being more irritating.[15]

Diagrams and Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_acrylate Acrylate Monomer cluster_methacrylate Methacrylate Monomer acrylate_struct R-O-C(=O)-CH=CH₂ acrylate_radical Secondary Radical (Less Stable, More Reactive) acrylate_struct->acrylate_radical Polymerization acrylate_polymer Polyacrylate (Flexible, Lower Tg) acrylate_radical->acrylate_polymer methacrylate_struct R-O-C(=O)-C(CH₃)=CH₂ methacrylate_radical Tertiary Radical (More Stable, Less Reactive) methacrylate_struct->methacrylate_radical Polymerization methacrylate_polymer Polymethacrylate (Rigid, Higher Tg) methacrylate_radical->methacrylate_polymer

Figure 1: Structural and Reactivity Differences

start Start: Monomer Selection monomer_prep Monomer & Initiator Preparation start->monomer_prep polymerization Polymerization Reaction (e.g., in solution or bulk) monomer_prep->polymerization conversion_analysis Monomer Conversion Analysis (FTIR Spectroscopy) polymerization->conversion_analysis polymer_isolation Polymer Isolation & Purification (Precipitation & Drying) polymerization->polymer_isolation data_analysis Data Analysis & Comparison conversion_analysis->data_analysis thermal_analysis Thermal Analysis (DSC for Tg) polymer_isolation->thermal_analysis mechanical_testing Mechanical Testing (Tensile Test - ASTM D638) polymer_isolation->mechanical_testing thermal_analysis->data_analysis mechanical_testing->data_analysis end End: Performance Evaluation data_analysis->end

Figure 2: Experimental Workflow for Comparison

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments cited in this guide.

Determination of Monomer Conversion using FTIR Spectroscopy

Objective: To quantify the extent of polymerization by monitoring the disappearance of the vinyl C=C bond.

Methodology:

  • Sample Preparation: Prepare a mixture of the monomer and a photoinitiator (for photopolymerization) or a thermal initiator (for thermal polymerization).

  • Initial Spectrum: Record the Fourier-Transform Infrared (FTIR) spectrum of the uncured monomer mixture.[6][16][17] The characteristic peak for the C=C double bond stretching in acrylates and methacrylates is typically found around 1635-1640 cm⁻¹.[17][18] An internal standard peak, such as the carbonyl C=O stretching vibration at ~1720 cm⁻¹, which does not change during polymerization, should be identified.[17]

  • Polymerization: Initiate polymerization using a UV lamp or by heating the sample.

  • Time-course Spectra: Record FTIR spectra at different time intervals during the polymerization process.

  • Calculation of Conversion: The degree of conversion (DC) can be calculated using the following formula:

    DC (%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of Internal Standard at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of Internal Standard at time 0) )] * 100

Measurement of Glass Transition Temperature (Tg) by DSC

Objective: To determine the temperature at which the polymer transitions from a glassy to a rubbery state.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum Differential Scanning Calorimetry (DSC) pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.[5][13][19]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[5][14]

Tensile Testing of Polymer Films (ASTM D638)

Objective: To measure the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer film according to the specifications of ASTM D638.[2][20][21] The thickness and width of the specimen's gauge section must be measured accurately.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours before testing.[3]

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.[3]

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.[3]

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[3]

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[3]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[3]

Conclusion

The choice between acrylate and methacrylate monomers is a trade-off between reactivity and the desired polymer properties. Acrylates offer rapid polymerization and produce flexible, low-Tg polymers, making them suitable for applications like adhesives, sealants, and coatings. In contrast, methacrylates polymerize more slowly but yield stronger, more rigid polymers with higher glass transition temperatures, ideal for applications demanding mechanical strength and thermal stability, such as in hard plastics and biomedical implants. By understanding the fundamental differences and utilizing the provided experimental protocols, researchers can make informed decisions to select the optimal monomer for their specific scientific and developmental needs.

References

A Comparative Guide to the Analytical Validation of 2-Phenoxyethyl Acrylate Purity by HPLC and GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analytical validation of 2-Phenoxyethyl acrylate (B77674) purity. The information presented is synthesized from established analytical practices for acrylate monomers and related compounds, offering a robust framework for method development and validation in a quality control setting.

Introduction

2-Phenoxyethyl acrylate (2-PEA) is a monofunctional monomer utilized in the synthesis of various polymers for applications in coatings, adhesives, and inks. The purity of 2-PEA is a critical quality attribute that can significantly impact the physicochemical properties and performance of the final polymeric product. Therefore, robust and validated analytical methods are essential to ensure its quality and consistency. This guide compares the performance of a reversed-phase HPLC-UV method with a GC-FID method for the determination of 2-PEA purity and its common impurities.

Analytical Method Comparison

High-Performance Liquid Chromatography is a widely adopted technique for the analysis of acrylate monomers.[1] An alternative and complementary technique is Gas Chromatography, which is particularly suitable for volatile and semi-volatile compounds.[2]

A summary of the typical performance characteristics of both HPLC-UV and GC-FID methods for the analysis of this compound is presented below.

ParameterHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)[3]
Mobile/Carrier Gas Acetonitrile/Water/Phosphoric Acid[4]Helium or Nitrogen
Detector UV-Visible (typically ~210 nm for acrylates)[5]Flame Ionization Detector (FID)
Linearity (R²) > 0.999[5]> 0.99[6]
Accuracy (% Recovery) 98 - 102%85 - 115%[6]
Precision (%RSD) < 2.0%< 10%[6]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001% (w/w)[6]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003% (w/w)[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a representative HPLC-UV method for the determination of this compound purity.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting point could be a gradient elution to ensure separation of potential impurities.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[5]

  • Accuracy: Determined by a recovery study, spiking a placebo with known concentrations of the analyte. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This section outlines a typical GC-FID method for the purity analysis of this compound.

Chromatographic Conditions:

  • Instrument: Gas chromatograph with a flame ionization detector.

  • Column: Capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure the separation of volatile impurities from the main analyte.

  • Injection Mode: Split injection.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone).[3] Create calibration standards by serial dilution.

  • Sample Solution: Dilute the this compound sample in the chosen solvent to a concentration within the calibration range.

Validation Parameters:

  • Specificity: Demonstrated by the separation of the this compound peak from solvent and any impurity peaks.

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the reference standard. A correlation coefficient (R²) of ≥ 0.99 is generally acceptable.[6]

  • Accuracy: Performed by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material. Recoveries are typically expected to be within 85-115%.[6]

  • Precision:

    • Repeatability: Multiple injections of the same sample should yield a %RSD of ≤ 10%.[6]

    • Intermediate Precision: Analysis on different days or with different instruments should also demonstrate acceptable variability.

  • LOD and LOQ: Determined by injecting progressively more dilute solutions of the analyte until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ.

Workflow and Pathway Diagrams

To visually represent the analytical workflows, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting prep_std Prepare Standard Solutions hplc_instrument HPLC Instrument Setup prep_std->hplc_instrument prep_sample Prepare Sample Solution prep_sample->hplc_instrument injection Inject Samples & Standards hplc_instrument->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq data_processing Data Processing & Integration chrom_acq->data_processing specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq purity_calc Purity Calculation data_processing->purity_calc report Generate Validation Report purity_calc->report Method_Comparison_Logic cluster_hplc HPLC-UV cluster_gc GC-FID start Select Analytical Method for 2-PEA Purity hplc_adv Advantages: - High precision & accuracy - Suitable for non-volatile impurities start->hplc_adv gc_adv Advantages: - Excellent for volatile impurities - High sensitivity with FID start->gc_adv hplc_disadv Disadvantages: - Requires soluble samples - Can be more complex end Final Method Selection based on Requirements hplc_adv->end gc_disadv Disadvantages: - Requires thermally stable & volatile analytes - Potential for acrylate polymerization at high temperatures gc_adv->end

References

A Comparative Guide to the Biocompatibility of Poly(2-Phenoxyethyl Acrylate) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a biocompatible polymer is a critical step in the design and development of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of poly(2-phenoxyethyl acrylate) (PPOA) with three widely used alternative polymers: poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol (PEG), and poly(ε-caprolactone) (PCL). This comparison is based on available experimental data for cytotoxicity, inflammatory response, and hemocompatibility.

Executive Summary

Poly(this compound) (PPOA) is a polymer that has shown promise in biomedical applications due to its favorable biocompatibility profile, particularly its thromboresistant properties. When compared to well-established biocompatible polymers such as PLGA, PEG, and PCL, PPOA presents a unique set of characteristics. While quantitative data for a direct comparison is not always available in the literature, this guide synthesizes existing knowledge to provide a comprehensive assessment. PLGA is a biodegradable polymer known for its tunable degradation rates, but its acidic byproducts can sometimes elicit a more pronounced inflammatory response. PEG is widely recognized for its "stealth" properties, which reduce protein adsorption and subsequent inflammatory reactions. PCL is a slow-degrading, biocompatible polyester (B1180765) that is often used in long-term implants and tissue engineering scaffolds. The selection of the most suitable polymer will ultimately depend on the specific requirements of the intended application.

Data Presentation: Comparative Biocompatibility Assessment

The following tables summarize the biocompatibility data for PPOA and its alternatives. It is important to note that direct comparative studies are limited, and the data presented here is a compilation from various sources. Experimental conditions can vary between studies, which may influence the results.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayConcentrationCell Viability (%)Citation(s)
Poly(this compound) (PPOA) L929, NIH3T3ISO 10993-5Not SpecifiedGenerally reported as non-cytotoxic[1][2]
Poly(lactic-co-glycolic acid) (PLGA) HEK-293MTT5% (v/v)~100%[3]
BV2Cell Viability Assayup to 200 µg/mL>80%[4]
U251MTTup to 4 mg/mL>80%[5]
Polyethylene Glycol (PEG) L929CCK-8up to 20 mg/mL>90% (for high MW)[6]
Caco-2MTT30% w/v~40-80% (MW dependent)[7]
HUVECLDH5 wt%>95%[8]
Poly(ε-caprolactone) (PCL) L929MTTNot Specified>90%[9]
L929MTTNot Specified>80%[10]
VeroMTTNot Specified~100%[11]

Table 2: In Vitro Inflammatory Response Data

PolymerCell TypeInflammatory MarkerResultCitation(s)
Poly(this compound) (PPOA) MacrophagesTNF-α, IL-6Expected to be low due to low protein adsorption
Poly(lactic-co-glycolic acid) (PLGA) MacrophagesTNF-α, IL-1βIncreased secretion with degradation[12][13]
MacrophagesTNF-α, IL-6Increased expression in vivo
Polyethylene Glycol (PEG) MonocytesTNF-α, IL-1βLow inflammatory response[8]
Poly(ε-caprolactone) (PCL) MacrophagesNot SpecifiedMild inflammatory response

Table 3: In Vitro Hemocompatibility Data

PolymerAssayResultCitation(s)
Poly(this compound) (PPOA) Platelet AdhesionSuppressed platelet adhesion and spreading
Poly(lactic-co-glycolic acid) (PLGA) Platelet AdhesionPlatelet activation decreases with degradation
Polyethylene Glycol (PEG) Platelet AdhesionMinimal platelet adhesion
Poly(ε-caprolactone) (PCL) Platelet AdhesionHigher platelet adhesion on nanofiber surfaces
HemolysisLow hemolysis ratio[11]

Experimental Protocols

Detailed methodologies for the key biocompatibility assays cited in this guide are provided below. These protocols are based on standard practices and ISO guidelines.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Material Extraction: Prepare extracts of the test polymer and controls by incubating them in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours, according to ISO 10993-12.

    • Cell Seeding: Seed a suitable cell line (e.g., L929 or NIH3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Exposure: Replace the culture medium with the material extracts and control media. Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Cell viability is expressed as a percentage relative to the negative control (cells cultured in fresh medium).

In Vitro Inflammatory Response: TNF-α and IL-6 ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines secreted by cells in response to a biomaterial.

  • Principle: This sandwich ELISA uses a pair of antibodies specific to the target cytokine (e.g., TNF-α or IL-6). An immobilized capture antibody binds the cytokine, and a biotinylated detection antibody binds to a different epitope on the cytokine. Streptavidin-HRP and a substrate are then used for colorimetric detection.

  • Protocol:

    • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary monocytes) on the surface of the test polymers or with polymer extracts for a specified period (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

    • ELISA Procedure:

      • Coat a 96-well plate with the capture antibody.

      • Block non-specific binding sites.

      • Add standards and samples (culture supernatants) to the wells.

      • Add the biotinylated detection antibody.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a chromogenic substrate (e.g., TMB).

      • Stop the reaction and measure the absorbance at 450 nm.

    • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.

In Vitro Hemocompatibility: Platelet Adhesion Assay

This assay quantifies the adhesion of platelets to the surface of a biomaterial.

  • Principle: Platelet-rich plasma (PRP) is incubated with the material surface. Adhered platelets are then lysed, and the activity of lactate (B86563) dehydrogenase (LDH), an intracellular enzyme, is measured to quantify the number of adhered platelets.

  • Protocol:

    • Material Preparation: Place the test polymer samples in a 24-well plate.

    • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to separate the PRP.

    • Incubation: Add PRP to the wells containing the polymer samples and incubate at 37°C for 1 hour.

    • Rinsing: Gently rinse the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.

    • Platelet Lysis: Add a lysis buffer (e.g., 1% Triton X-100) to each well to lyse the adhered platelets and release their intracellular contents.

    • LDH Assay:

      • Transfer the lysate to a new 96-well plate.

      • Add a reaction mixture containing lactate and NAD+.

      • Incubate and measure the rate of NADH formation by monitoring the absorbance at 340 nm.

    • Quantification: Correlate the LDH activity to a standard curve of known platelet numbers to determine the number of adhered platelets per unit area.

Mandatory Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_materials Material Preparation cluster_assays Biocompatibility Assessment cluster_results Data Analysis PPOA Poly(2-Phenoxyethyl acrylate) (PPOA) Cytotoxicity Cytotoxicity (MTT, LDH Assays) PPOA->Cytotoxicity Inflammation Inflammatory Response (TNF-α, IL-6 ELISA) PPOA->Inflammation Hemocompatibility Hemocompatibility (Platelet Adhesion) PPOA->Hemocompatibility PLGA Poly(lactic-co-glycolic acid) (PLGA) PLGA->Cytotoxicity PLGA->Inflammation PLGA->Hemocompatibility PEG Polyethylene Glycol (PEG) PEG->Cytotoxicity PEG->Inflammation PEG->Hemocompatibility PCL Poly(ε-caprolactone) (PCL) PCL->Cytotoxicity PCL->Inflammation PCL->Hemocompatibility Data Quantitative Data (Tables) Cytotoxicity->Data Inflammation->Data Hemocompatibility->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for assessing the biocompatibility of polymers.

Signaling Pathways

NFkB_Signaling cluster_nucleus Biomaterial Biomaterial Surface (e.g., PLGA degradation products) TLR Toll-like Receptor (TLR) Biomaterial->TLR activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Expression NFkB_n->Gene induces Cytokines TNF-α, IL-6 Gene->Cytokines

Caption: Simplified NF-κB signaling pathway in response to biomaterials.

Integrin_Signaling Biomaterial Biomaterial Surface (with adsorbed proteins) Integrin Integrin Receptor Biomaterial->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src recruits and activates Actin Actin Cytoskeleton Src->Actin regulates CellResponse Cell Adhesion, Spreading, & Proliferation Actin->CellResponse

Caption: Simplified integrin-mediated cell adhesion signaling pathway.

References

Unraveling the Cross-Reactivity of 2-Phenoxyethyl Acrylate in Sensitization Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin sensitization potential of 2-Phenoxyethyl acrylate (B77674) (PEA) and its cross-reactivity with other common acrylates. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to assess the allergenic risks associated with this compound.

Executive Summary

2-Phenoxyethyl acrylate is a known skin sensitizer (B1316253) with the potential to elicit allergic contact dermatitis. While direct quantitative potency data for PEA can be challenging to locate in publicly available literature, its classification as a "strong skin sensitizer" and "Skin Sens. 1A" by regulatory bodies underscores its significant allergenic potential.[1] This guide synthesizes available data for comparable acrylates to provide a framework for understanding the relative sensitization risk of PEA and explores the phenomenon of cross-reactivity within the acrylate family.

Comparative Sensitization Potential of Acrylates

The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. The endpoint of this assay, the EC3 value, represents the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is an indicator of sensitizing potency. A lower EC3 value signifies a stronger sensitizer.

Acrylate CompoundCAS NumberLLNA EC3 Value (%)Sensitization Potency Classification
This compound (PEA) 48145-04-6Not AvailableStrong Sensitizer (Qualitative)[1]
Methyl Acrylate (MA)96-33-3>50Weak
Ethyl Acrylate (EA)140-88-5>50Weak
n-Butyl Acrylate (BA)141-32-2>50Weak
2-Ethylhexyl Acrylate (EHA)103-11-79.7Moderate[2]

This table presents data from various sources to allow for a relative comparison. The potency classification is based on the EC3 values, with lower values indicating higher potency.

Understanding Cross-Reactivity

Cross-reactivity occurs when an individual sensitized to a specific chemical also reacts to other structurally similar compounds. This is a common phenomenon among acrylates and methacrylates. Studies have shown that sensitization to one acrylate can lead to reactions upon exposure to others, although the patterns of cross-reactivity can be complex. For instance, it has been observed that exposure to methacrylates may induce cross-reactivity to acrylates, while the reverse is less common. The shared acrylic acid backbone is believed to be a key factor in this cross-reactivity.

Due to the structural similarities between this compound and other acrylates, it is plausible that individuals sensitized to PEA may also exhibit allergic reactions to other acrylates, and vice-versa. Therefore, when considering the use of PEA in formulations, it is crucial to be aware of potential cross-reactivity with other common acrylates present in the environment or other products.

Experimental Protocols

Accurate assessment of sensitization potential relies on standardized and validated experimental protocols. The following are detailed methodologies for two key assays used in skin sensitization testing.

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for in vivo skin sensitization testing.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance as a marker for sensitization.

Procedure:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Dose Selection: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are used.

  • Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value is then interpolated from the dose-response curve.

Experimental Workflow for Local Lymph Node Assay (LLNA)

LLNA_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., CBA/Ca mice) Dose_Selection Select Test Concentrations & Controls Animal_Model->Dose_Selection Day1 Day 1: Apply Test Substance to Ears Dose_Selection->Day1 Day2 Day 2: Apply Test Substance to Ears Day1->Day2 Day3 Day 3: Apply Test Substance to Ears Day2->Day3 Day6_Inject Day 6: Inject 3H-methyl thymidine Day3->Day6_Inject Day6_Excise Excise Draining Lymph Nodes Day6_Inject->Day6_Excise After 5 hours Measure_DPM Measure Radioactivity (DPM) Day6_Excise->Measure_DPM Calculate_SI Calculate Stimulation Index (SI) Measure_DPM->Calculate_SI Determine_EC3 Determine EC3 Value Calculate_SI->Determine_EC3

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is another widely used method for assessing skin sensitization, known for its high sensitivity.

Principle: This test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a hypersensitivity reaction.

Procedure:

  • Animal Model: Albino guinea pigs are used.

  • Induction Phase (Day 0):

    • Intradermal Injections: Three pairs of intradermal injections are made in the shoulder region:

      • Freund's Complete Adjuvant (FCA) mixed with water/saline.

      • The test substance in a suitable vehicle.

      • The test substance mixed with FCA and water/saline.

  • Induction Phase (Day 7):

    • Topical Application: The test substance is applied topically over the injection sites under an occlusive patch for 48 hours.

  • Challenge Phase (Day 21):

    • Topical Application: A non-irritating concentration of the test substance is applied to a fresh, untreated area of the flank under an occlusive patch for 24 hours.

  • Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control group.

Experimental Workflow for Guinea Pig Maximization Test (GPMT)

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_scoring Scoring Phase Day0 Day 0: Intradermal Injections (Test Substance & Adjuvant) Day7 Day 7: Topical Application (Occlusive Patch) Day0->Day7 7 days Day21 Day 21: Topical Challenge (Untreated Area) Day7->Day21 14 days Observe_48h Observe at 48 hours Day21->Observe_48h Observe_72h Observe at 72 hours Observe_48h->Observe_72h

Caption: Workflow of the Guinea Pig Maximization Test (GPMT).

Signaling Pathway of Skin Sensitization

The process of skin sensitization is a complex immunological cascade initiated by the binding of a hapten (a small molecule like an acrylate) to skin proteins. This creates a hapten-protein conjugate that is recognized as foreign by the immune system.

The key events in the signaling pathway are:

  • Haptenation: The reactive acrylate molecule covalently binds to endogenous skin proteins, forming an immunogenic complex.

  • Keratinocyte Activation: The hapten-protein complex and the chemical itself can cause stress and damage to keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.

  • Dendritic Cell Maturation and Migration: Langerhans cells and dermal dendritic cells (antigen-presenting cells) take up the hapten-protein conjugate, become activated, and migrate from the epidermis to the draining lymph nodes.

  • T-Cell Priming and Proliferation: In the lymph nodes, the activated dendritic cells present the haptenated peptide to naive T-lymphocytes. This leads to the clonal expansion of hapten-specific T-cells.

  • Sensitization: The expanded population of memory T-cells circulates throughout the body, establishing a state of sensitization. Upon subsequent exposure to the same or a cross-reactive hapten, these memory T-cells are rapidly activated, leading to an exaggerated inflammatory response known as allergic contact dermatitis.

Signaling Pathway of Acrylate-Induced Skin Sensitization

Sensitization_Pathway cluster_skin Skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Acrylate 2-Phenoxyethyl Acrylate (Hapten) Hapten_Protein Hapten-Protein Complex Acrylate->Hapten_Protein Haptenation Skin_Protein Skin Protein Skin_Protein->Hapten_Protein Keratinocytes Keratinocyte Activation Hapten_Protein->Keratinocytes Stress Dendritic_Cell Dendritic Cell (Langerhans Cell) Hapten_Protein->Dendritic_Cell Uptake Cytokines Pro-inflammatory Cytokines & Chemokines Keratinocytes->Cytokines Release Cytokines->Dendritic_Cell Activation Activated_DC Activated Dendritic Cell Dendritic_Cell->Activated_DC Migration & Maturation Naive_T_Cell Naive T-Cell Activated_DC->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell (Sensitization) Naive_T_Cell->Memory_T_Cell Priming & Proliferation

Caption: Key events in the skin sensitization pathway.

Conclusion

This compound is a potent skin sensitizer, and its use requires careful consideration of its allergenic potential and the likelihood of cross-reactivity with other acrylates. While quantitative data for PEA itself remains elusive in the public domain, the information on analogous compounds provides a useful framework for risk assessment. Researchers and product developers should prioritize the use of validated testing methods, such as the LLNA, to accurately characterize the sensitization potential of new formulations containing PEA and be mindful of the potential for cross-sensitization in individuals with known acrylate allergies.

References

2-Phenoxyethyl Acrylate in Dental Resins: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of dental resin composites formulated with 2-Phenoxyethyl Acrylate (B77674) (PEA) versus traditional Bis-GMA/TEGDMA-based systems, supported by experimental data on mechanical properties, polymerization kinetics, and biocompatibility.

Introduction

The continuous evolution of dental restorative materials is driven by the demand for enhanced longevity, biocompatibility, and esthetics. The organic matrix of dental resin composites, which is a critical determinant of their clinical performance, has traditionally been dominated by monomers such as bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). However, concerns regarding polymerization shrinkage, potential estrogenicity of Bis-GMA derivatives, and the need for improved mechanical properties have spurred research into alternative monomers. One such alternative is 2-phenoxyethyl acrylate (PEA), a monofunctional monomer known for its potential to enhance flexibility and act as a reactive diluent.[1] This guide provides a comparative evaluation of PEA in dental resin composites, presenting available experimental data to benchmark its performance against conventional resin systems.

Mechanical Properties

The mechanical integrity of a dental composite is paramount to its clinical success, with flexural strength and hardness being key indicators of its ability to withstand masticatory forces. While direct comparative studies on experimental composites with PEA as the sole variable are limited, insights can be gleaned from research on commercial 3D-printed dental resins with differing monomer compositions.

A study comparing a PEA-containing resin (NextDent Ortho Flex) with a Bis-GMA-based resin (Dental LT Clear V2) provides valuable, albeit indirect, comparative data.[2] The compositions of these resins highlight the fundamental differences in their organic matrices.

Table 1: Composition of Compared 3D-Printed Dental Resins [2]

BrandKey Monomers
Dental LT Clear V2Bisphenol A dimethacrylate, Urethane dimethacrylate
NextDent Ortho FlexThis compound, 4-(1-oxo-2-propenyl)-morpholine, Methacrylate ester monomer

The mechanical properties of these materials were evaluated at various thicknesses. For the purpose of this comparison, the data for the 0.75 mm thickness is presented as a representative example.

Table 2: Comparison of Mechanical Properties of PEA-containing and Bis-GMA-containing Dental Resins (0.75 mm thickness) [2]

PropertyDental LT Clear V2 (Bis-GMA based)NextDent Ortho Flex (PEA based)
Tensile Strength (MPa) Significantly Higher ValuesSignificantly Lower Values
Flexural Strength (MPa) Inversely related to thicknessSignificantly Lower Values
Flexural Modulus (MPa) Inversely related to thicknessSignificantly Lower Values

The results indicate that the tested Bis-GMA-based formulation exhibited significantly higher tensile and flexural properties compared to the PEA-containing resin.[2] This suggests that while PEA may contribute to flexibility, its inclusion in this particular commercial formulation does not result in superior strength compared to a conventional Bis-GMA-based material. It is important to note that these are commercial products with other differing components, and these results may not solely reflect the properties of the individual monomers.

Experimental Protocol: Mechanical Testing[2]
  • Specimen Preparation: Five samples of each material were fabricated with a thickness of 0.75 mm.

  • Testing Machine: A universal testing machine (Instron Ltd., Buckinghamshire, England) was used for all mechanical tests.

  • Tensile Testing: Conducted in accordance with ISO 527-3:2018 standards.

  • Flexural Testing: A three-point bending test was performed to determine flexural strength and modulus.

  • Statistical Analysis: Two-way ANOVA with post-hoc Bonferroni test was used for statistical analysis, with a significance level of p < 0.05.

Polymerization Kinetics

The degree of conversion (DC) of monomers into a polymer network during photo-polymerization is a critical factor influencing the final mechanical properties and biocompatibility of a dental composite. A higher DC generally leads to a more stable and durable restoration.

The inclusion of PEA as a reactive diluent can influence the viscosity of the resin matrix, which in turn can affect monomer mobility and the final degree of conversion.[1] Lower viscosity can potentially facilitate a more complete polymerization.

Experimental Protocol: Degree of Conversion (Real-Time FTIR)[3]
  • Instrumentation: Fourier Transform Infrared (FTIR) spectroscopy in transmission mode.

  • Procedure: The resin is placed in the FTIR spectrometer and irradiated with a curing light.

  • Data Acquisition: Spectra are continuously recorded to monitor the decrease in the aliphatic C=C double bond peak (around 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C).

  • Calculation: The degree of conversion is calculated based on the change in the peak height or area of the methacrylate C=C peak before and after polymerization.

Biocompatibility

The biocompatibility of dental materials is crucial to ensure they do not elicit adverse reactions in the oral environment. Cytotoxicity assays are commonly employed to evaluate the potential of leachable components from the polymerized resin to cause cell damage.

A study investigating the in vitro cytotoxicity of eluates from 3D-printed oral devices, including the PEA-containing NextDent Ortho Flex, provides relevant data.[4] Human gingival fibroblasts (hGF-1) and human oral mucosal keratinocytes (hOK) were exposed to the material eluates.

The results showed that eluates from all tested materials, including the one containing PEA, led to a slight reduction in the viability of human gingival fibroblasts.[4] The study concluded that all materials showed an overall acceptable biocompatibility, and that 3D printing is a viable alternative to milling for producing oral devices from a biological perspective.[4] Another important finding was that a higher degree of monomer conversion is generally associated with lower cytotoxicity due to fewer residual monomers.[4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)[4]
  • Specimen Preparation: The cured resin materials are eluted in a cell culture medium for a specified period (e.g., 7 days).

  • Cell Culture: Human gingival fibroblasts (hGF-1) are cultured in a suitable medium.

  • Exposure: The cultured cells are exposed to the eluates from the dental materials for 24 hours.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

  • Measurement: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

  • Statistical Analysis: Statistical tests are used to compare the cell viability of the experimental groups to a control group.

Visualizations

Experimental Workflow for Mechanical Testing

G cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis prep1 Fabricate 5 samples of each resin prep2 Set thickness to 0.75 mm prep1->prep2 test1 Tensile Test (ISO 527-3) prep2->test1 test2 Flexural Test (3-Point Bending) prep2->test2 analysis1 Calculate Tensile Strength & Modulus test1->analysis1 analysis2 Calculate Flexural Strength & Modulus test2->analysis2 analysis3 Statistical Analysis (ANOVA) analysis1->analysis3 analysis2->analysis3

Caption: Workflow for the comparative mechanical testing of dental resins.

Logical Relationship in Biocompatibility Evaluation

G Resin Dental Resin Composite Monomers Residual Monomers Resin->Monomers Incomplete Polymerization Elution Elution into Oral Environment Monomers->Elution Cells Oral Cells (e.g., Gingival Fibroblasts) Elution->Cells Exposure Effect Cytotoxic Effect Cells->Effect

Caption: The pathway from residual monomers in dental composites to potential cytotoxic effects.

Conclusion

Based on the available data, this compound serves as a viable monomer in certain dental resin formulations, particularly in the realm of 3D printing. Its primary contribution appears to be enhancing flexibility. However, in the commercial formulations reviewed, PEA-containing resins did not demonstrate superior mechanical strength compared to a Bis-GMA-based counterpart. The biocompatibility of the tested PEA-containing resin was found to be acceptable, in line with other dental resins.

It is crucial for researchers and drug development professionals to recognize that the performance of a dental composite is a result of the complex interplay between all its components, including the type and loading of fillers, the initiator system, and the entire monomer composition. Therefore, while PEA shows promise as a modifying monomer, further research on well-controlled experimental composites is necessary to fully elucidate its specific contributions to the mechanical, kinetic, and biological properties of dental resin composites. Such studies would enable a more definitive comparison against the current gold-standard Bis-GMA/TEGDMA systems.

References

Safety Operating Guide

Proper Disposal of 2-Phenoxyethyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-phenoxyethyl acrylate (B77674) is paramount in any laboratory setting. This guide provides detailed, step-by-step procedures for its proper handling and disposal, designed for researchers, scientists, and drug development professionals.

2-Phenoxyethyl acrylate is classified as a hazardous substance that may cause allergic skin reactions and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the necessary safety measures.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards are required.[1][4]

  • Hand Protection: Handle with gloves. Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][4]

  • Skin and Body Protection: Wear impervious clothing, such as long-sleeved garments, to prevent skin exposure.[2][4]

Ventilation: Use this chemical in a well-ventilated area.[1] If practical, use local mechanical exhaust ventilation at sources of air contamination.[1]

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Evacuate personnel from the immediate area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain Spillage: Prevent further leakage or spillage if it is safe to do so.[1][4] Do not let the product enter drains, as it is toxic to aquatic organisms.[1][6][7]

  • Absorb: Contain and collect the spillage with a non-combustible absorbent material such as clean sand, earth, or diatomaceous earth.[1]

  • Collect: Place the absorbed material into a suitable, properly labeled container for disposal.[1][2]

Step-by-Step Disposal Procedure

This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.[6][8]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated absorbent materials from spills, and contaminated personal protective equipment (such as gloves), in a designated and compatible waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled as hazardous waste.

    • The label should include the full chemical name, "this compound," and any associated hazard warnings (e.g., "Skin Sensitizer," "Environmentally Hazardous").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][4]

    • Keep the container away from incompatible materials such as oxidizing agents.[2]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][2] This should be done in accordance with local, regional, and national regulations.[3][6]

    • It is often required to use a licensed hazardous waste disposal contractor for the final disposal.

Important Considerations:

  • Do not pour this compound down the sink or into any drains.[6]

  • Avoid releasing it into the environment.[1][3][5]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

Quantitative Data and Classifications

PropertyValue/ClassificationSource
GHS Hazard Statements H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P501: Dispose of contents/container to an approved waste disposal plant.[1]
UN Number UN3082[2][6]
Proper Shipping Name Environmentally hazardous substances, liquid, n.o.s. (this compound)[2][4][6]
Hazard Class 9[2][6]
Packing Group III[2][6]

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_handling Initial Handling & Use cluster_waste_generation Waste Generation cluster_response Response & Collection cluster_disposal Final Disposal use Use of this compound (with appropriate PPE) spill Accidental Spill use->spill Potential Event unused Unused Product use->unused contaminated_materials Contaminated Materials (e.g., gloves, wipes) use->contaminated_materials contain_spill Contain and Absorb Spill spill->contain_spill collect_waste Collect all waste in a designated, labeled container unused->collect_waste contaminated_materials->collect_waste contain_spill->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste approved_disposal Dispose of at an approved waste disposal facility store_waste->approved_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Phenoxyethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 2-Phenoxyethyl acrylate (B77674) (CAS No. 48145-04-6), a monofunctional acrylic monomer. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary: 2-Phenoxyethyl acrylate is classified as a skin sensitizer, which may cause an allergic skin reaction.[1][2][3][4] It is also known to cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles or safety glasses with side-shields.[1][2]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (nitrile rubber, >0.5 mm thickness), long-sleeved clothing, or a complete chemical-resistant suit.[1][2]Prevents skin contact and potential sensitization.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient or for spill response, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1]Protects against inhalation of vapors and mists.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[1][5][6]

  • Keep containers tightly closed.[5][6]

  • Store away from incompatible materials such as strong acids, bases, oxidizing agents, and free radical initiators.[7]

2. Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ground and bond containers during transfer to prevent static discharge.[7]

  • Avoid breathing vapors or mist.[1][3][4]

  • Prevent contact with skin and eyes by wearing the specified PPE.[1][3][4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

3. Spill Response:

  • Evacuate: Immediately evacuate the area in case of a spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE. Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[1][5] Prevent the spill from entering drains or waterways.[1][5][7]

  • Collect: Collect the absorbed material into a suitable, properly labeled container for disposal.[1][5]

4. First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation or rash occurs, seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Seek medical attention.[3][8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[9]

  • Unused Product: Dispose of unused this compound as hazardous waste through a licensed contractor, following local, regional, and national regulations.[1][3][9] Do not dispose of it down the drain or into the environment.[1][9]

  • Contaminated Materials: All contaminated materials, including absorbent materials from spills, used PPE (gloves, etc.), and empty containers, should be collected in a labeled, sealed container and disposed of as hazardous waste.[1][9]

  • Empty Containers: Emptied containers may retain product residue and vapors and should be treated as hazardous waste.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_ppe Constant Requirement A Receiving & Storage B Handling & Use A->B Transfer to Lab C Spill / Exposure Event B->C Accident D Waste Generation B->D Routine Operations F Wear Full PPE G First Aid C->G Personnel Exposure H Spill Cleanup C->H Material Release E Disposal D->E Segregate & Label Waste G->B Resume Work (If Safe) H->D Collect Contaminated Material

A flowchart illustrating the key stages of safely handling this compound.

References

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